molecular formula C15H20O3 B12414782 Ivangustin

Ivangustin

Katalognummer: B12414782
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: BGEGQRAHHFWWJT-BPGGGUHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivangustin is a natural product found in Inula japonica, Eriocephalus africanus, and Pentanema britannicum with data available.

Eigenschaften

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m1/s1

InChI-Schlüssel

BGEGQRAHHFWWJT-BPGGGUHBSA-N

Isomerische SMILES

CC1=C2C[C@H]3[C@@H](C[C@]2([C@@H](CC1)O)C)OC(=O)C3=C

Kanonische SMILES

CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C

Herkunft des Produkts

United States

Foundational & Exploratory

Ivangustin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ivangustin , a naturally occurring sesquiterpene lactone isolated from the medicinal plant Inula britannica, has emerged as a compound of significant interest for its potent cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current preclinical data on this compound, including its mechanism of action, quantitative data on its biological activities, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising natural product.

Core Concepts and Mechanism of Action

This compound's biological activities are primarily attributed to its chemical structure, which features an α-methylene-γ-lactone moiety. This functional group is crucial for its ability to interact with biological macromolecules and modulate cellular signaling pathways. The primary mechanisms through which this compound is believed to exert its effects are the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory pathways.

Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

While direct evidence for this compound's interaction with the NF-κB pathway is still under investigation, studies on its isomer, isothis compound, suggest a mechanism involving the inhibition of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key upstream activator of the canonical NF-κB signaling pathway. Inhibition of TNF-α would prevent the activation of the IκB kinase (IKK) complex, thereby blocking the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This, in turn, would lead to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK_complex->IkappaB_NFkappaB IkappaB->IkappaB_NFkappaB Ub Ubiquitin IkappaB->Ub Ubiquitination NFkappaB NF-κB (p50/p65) NFkappaB->IkappaB_NFkappaB NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB Releases Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->TNF-alpha Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_Expression Promotes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Cytotoxic Effects: Induction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated significant cytotoxicity against a range of human cancer cell lines. This anti-cancer activity is believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis: The α-methylene-γ-lactone structure of this compound can interact with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and the activation of apoptotic pathways. While the specific caspases involved in this compound-induced apoptosis have not been fully elucidated, it is hypothesized that both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be activated, culminating in the activation of executioner caspases like caspase-3, which leads to the cleavage of cellular substrates and cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Ivangustin_stress This compound-induced Cellular Stress Ivangustin_stress->Mitochondrion Induces Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptotic pathways potentially activated by this compound.

Cell Cycle Arrest: this compound may also exert its anti-proliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. While the specific checkpoint at which this compound acts is not yet determined, it is plausible that it could induce arrest at the G1/S or G2/M transitions by altering the expression or activity of key regulatory proteins.

Cell_Cycle_Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M Ivangustin_arrest This compound Ivangustin_arrest->G1_S_Checkpoint Induces Arrest? Ivangustin_arrest->G2_M_Checkpoint Induces Arrest?

Caption: Potential points of cell cycle arrest induced by this compound.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines using the Sulforhodamine B (SRB) colorimetric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer3.2
PC-3Prostate Cancer4.5
HEp-2Laryngeal Cancer3.3
HepG2Liver Cancer5.2
CHOChinese Hamster Ovary6.4
HUVECHuman Umbilical Vein Endothelial Cells9.2
SGC-7901Gastric CancerData not quantified in reviewed sources
HCT116Colon CancerData not quantified in reviewed sources

Data compiled from publicly available research abstracts. CHO and HUVEC are non-cancerous cell lines included for cytotoxicity comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% acetic acid solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for the desired incubation period (e.g., 72 hours).

  • After incubation, gently add cold TCA to a final concentration of 10% to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound Incubation_24h->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h Fixation Fix with TCA Incubation_72h->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with acetic acid Staining->Washing Solubilization Solubilize with Tris base Washing->Solubilization OD_Measurement Measure OD at 510 nm Solubilization->OD_Measurement Data_Analysis Calculate IC50 OD_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Hoechst 33258 Staining for Apoptosis

This method is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)

  • Fluorescence microscope with a UV filter

Procedure:

  • Culture cells on a suitable imaging surface (e.g., coverslips).

  • Treat cells with the desired concentration of this compound and a vehicle control for the specified time.

  • Wash the cells twice with PBS.

  • Add Hoechst 33258 staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS to remove excess stain.

  • Mount the coverslips on microscope slides with a drop of mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.

Current Status and Future Directions

The available data indicates that this compound is in the preclinical stage of development . No clinical trials involving this compound have been registered to date. The primary focus of current research is to elucidate the detailed molecular mechanisms underlying its cytotoxic and anti-inflammatory effects.

Future research should aim to:

  • Identify the specific molecular targets of this compound within the NF-κB, apoptosis, and cell cycle pathways.

  • Conduct in vivo studies in animal models to evaluate the efficacy and safety of this compound.

  • Perform pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Explore the potential for synergistic effects when combined with existing chemotherapeutic agents.

Ivangustin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ivangustin: Chemical Structure, Properties, and Biological Activity

Authored by: Gemini AI
Date: December 4, 2025

Abstract

This compound is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Inula britannica.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. The guide is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its cytotoxic effects against various cancer cell lines, a detailed description of its mechanism of action involving the inhibition of the NF-κB signaling pathway, and protocols for key experimental assays.

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid.[4] It is a white powder soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Chemical Structure

Chemical Formula: C₁₅H₂₀O₃[2][4]

Molecular Weight: 248.32 g/mol [2][4]

CAS Number: 14164-59-1[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[2][4]
Molecular Weight 248.32 g/mol [2][4]
Physical Description Powder[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3]

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] Its mechanism of action is primarily attributed to the induction of apoptosis and the inhibition of key inflammatory signaling pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines using the Sulforhodamine B (SRB) colorimetric assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

Cell LineCell TypeIC₅₀ (µM)Source
HeLa Cervical Cancer3.2[1][2]
PC-3 Prostate Cancer4.5[1][2]
HEp-2 Laryngeal Carcinoma3.3[1][2]
HepG2 Liver Cancer5.2[1][2]
CHO Chinese Hamster Ovary6.4[1][2]
HUVEC Human Umbilical Vein Endothelial Cells9.2[1][2]

Table 2: Cytotoxic Activity of this compound

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various cancers.

In unstimulated cells, the NF-κB dimer (p50/p65) is held inactive in the cytoplasm by the inhibitor of κBα (IκBα). Upon stimulation by factors such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cell survival.

This compound is hypothesized to exert its anti-inflammatory and pro-apoptotic effects by preventing the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting the transcription of its target genes.

Ivangustin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P p-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Ub Ubiquitination IkBa_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa Degrades This compound This compound This compound->IkBa Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Gene_Exp Gene Expression (Inflammation, Survival) DNA->Gene_Exp Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Treat the cells with various concentrations of this compound.

  • After the incubation period, gently remove the culture medium.

  • Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[1]

  • Wash the plates five times with slow-running tap water and allow them to air-dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[1]

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Measure the absorbance at 540 nm using a microplate spectrophotometer.[1]

Hoechst 33342 Staining for Apoptosis

This assay is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and fragmentation.

Materials:

  • 6-well plates

  • Hoechst 33342 dye (10 mg/mL stock solution)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound for the specified time.

  • Prepare the Hoechst staining solution by diluting the stock solution to a final concentration of 5 µg/mL in the cell culture medium.[2]

  • Aspirate the media from the cells and wash once with PBS.[2]

  • Add 2 mL of the media containing Hoechst dye to each well and incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.[2]

  • Wash the cells three times with PBS.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxic and mechanistic properties of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cell Culture (e.g., HeLa, PC-3) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (SRB Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Hoechst Staining) Treatment->Apoptosis Mechanism Mechanism of Action Study (Western Blot for NF-κB) Treatment->Mechanism Data_Analysis Data Analysis (IC50, Statistical Analysis) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. Its mechanism of action, involving the induction of apoptosis and inhibition of the pro-survival NF-κB signaling pathway, makes it an interesting candidate for further preclinical and clinical investigation in the field of oncology. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Ivangustin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin (B2914610) is a naturally occurring sesquiterpene lactone (STL), a class of secondary metabolites found in various plants.[1] It is primarily isolated from the medicinal plant Inula britannica.[2] Structurally, it is part of the eudesmane (B1671778) STL subgroup and is closely related to other bioactive compounds like 1β-hydroxy alantolactone.[1] Like many STLs, this compound possesses an α-methylene-γ-lactone moiety, a key structural feature that contributes to its biological activities.[1][3] Emerging research has highlighted its potent cytotoxic effects against a variety of human cancer cell lines, positioning it as a compound of interest for further investigation in oncology.[2][3]

This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. It details its cytotoxic profile, explores the molecular pathways it likely modulates, and provides methodologies for key experimental assays used in its evaluation.

Core Mechanism of Action: Cytotoxicity and Molecular Targets

The primary mechanism of action of this compound in cancer cells is the induction of cytotoxicity.[2] While the precise molecular interactions are still under full investigation, substantial evidence from studies on this compound and closely related STLs points towards covalent modification of key cellular proteins, leading to the disruption of critical signaling pathways that promote cancer cell survival and proliferation.

A key mechanistic feature of STLs containing the α-methylene-γ-lactone ring, such as this compound, is their ability to act as Michael acceptors. This allows them to form covalent adducts with nucleophilic residues (primarily cysteine) on proteins. This irreversible binding can inhibit protein function. Mechanistic studies on compounds structurally and functionally related to this compound have strongly implicated the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a primary target.[4] It is hypothesized that this compound, like its analogues, can covalently bind to cysteine residues on components of the NF-κB pathway, such as the p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-survival and anti-apoptotic genes.[4]

Furthermore, this compound and its analogues have demonstrated the ability to inhibit the production of nitric oxide (NO).[3] In the tumor microenvironment, NO can have dual roles, but its inhibition is often associated with reduced inflammation and angiogenesis, which could contribute to the overall anti-cancer effect.

The consequences of this molecular activity manifest as the induction of apoptosis (programmed cell death) and cell cycle arrest , ultimately leading to the potent cytotoxic effects observed in preclinical studies.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound has been quantified across various human cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 value, representing the concentration required to inhibit cell viability by 50%, is a standard measure of potency.

Cell LineCancer TypeIC50 (μM)Reference
HeLaCervical Cancer3.2[2]
PC-3Prostate Cancer4.5[2]
HEp-2Laryngeal Cancer3.3[2]
HepG2Liver Cancer5.2[2]
CHOChinese Hamster Ovary6.4[2]
HUVECNormal Endothelial Cells9.2[2]
HL-60Leukemia1.02*[3]
QGY-7701Liver CancerSelective Activity Noted[3]

*Data for Analogue 17, a potent enantiomer analogue of this compound.

Experimental Protocols

Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity

This protocol outlines the methodology used to determine the IC50 values listed in the quantitative data table.

1. Cell Plating:

  • Cancer cells are harvested during their logarithmic growth phase.
  • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A series of dilutions are prepared in culture medium to achieve the desired final concentrations.
  • The medium from the cell plates is removed, and 100 μL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the solvent alone.
  • The plates are incubated for 72 hours under the same conditions.[1]

3. Cell Fixation and Staining:

  • Following incubation, the supernatant is discarded.
  • Cells are fixed by gently adding 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
  • Plates are washed five times with deionized water to remove TCA and are then air-dried.
  • 100 μL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are left at room temperature for 30 minutes for staining.

4. Measurement and Analysis:

  • The unbound SRB dye is removed by washing the plates five times with 1% (v/v) acetic acid.
  • The plates are air-dried completely.
  • The bound SRB dye is solubilized by adding 200 μL of 10 mM Tris base solution (pH 10.5) to each well.
  • The absorbance (optical density) is measured at 515 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Inferred Signaling Pathway of this compound

Ivangustin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p65_p50 p65/p50 (NF-κB) This compound->p65_p50 Covalent Adduct (Inhibition) IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (P) p65_p50_IkB p65/p50-IκBα (Inactive Complex) IkB->p65_p50_IkB Degrades p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 Releases TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates DNA DNA (κB sites) p65_p50_nuc->DNA Binds Transcription Gene Transcription (Anti-apoptotic, Pro-survival) DNA->Transcription Initiates

Caption: Inferred mechanism of this compound inhibiting the canonical NF-κB signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start plate_cells 1. Plate Cancer Cells in 96-well Plates start->plate_cells incubate1 2. Incubate (24h) for Cell Adherence plate_cells->incubate1 treat 3. Treat with Serial Dilutions of this compound incubate1->treat incubate2 4. Incubate (72h) for Drug Effect treat->incubate2 fix_stain 5. Fix with TCA & Stain with SRB Dye incubate2->fix_stain wash_solubilize 6. Wash Unbound Dye & Solubilize Bound Dye fix_stain->wash_solubilize readout 7. Measure Absorbance (Plate Reader) wash_solubilize->readout analyze 8. Calculate % Viability & Determine IC50 readout->analyze end End analyze->end

Caption: Standard workflow for determining this compound's IC50 using the SRB assay.

References

The Biological Activity of Ivangustin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cytotoxic and Anti-inflammatory Properties of a Promising Sesquiterpene Lactone

Introduction

Ivangustin (B2914610), a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant interest within the scientific community for its notable biological activities.[1] As a member of the eudesmane (B1671778) class of sesquiterpenoids, its chemical structure, characterized by an α-methylene-γ-lactone moiety, is a key determinant of its bioactivity.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its cytotoxic and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Biological Activities of this compound

This compound has demonstrated a range of biological effects, with its anti-tumor and anti-inflammatory activities being the most prominently studied.[1] The presence of the α-methylene-γ-lactone group is crucial for these activities, as modifications to this functional group have been shown to significantly impact its potency.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects against a panel of human cancer cell lines. Its efficacy is comparable to, and in some cases exceeds, that of established chemotherapeutic agents. The cytotoxic potential of this compound has been quantified through extensive in vitro studies, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound and its analogues have been shown to possess anti-inflammatory effects. This activity is primarily attributed to the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade. While direct quantitative data for this compound's anti-inflammatory activity is still emerging, studies on its enantiomer analogues strongly suggest its potential in modulating inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data available on the biological activity of this compound and its derivatives.

Table 1: Cytotoxic Activity of this compound and Its Derivatives (IC50 in µM)

CompoundHeLa (Cervical Cancer)PC-3 (Prostate Cancer)HEp-2 (Larynx Cancer)HepG2 (Liver Cancer)CHO (Normal Ovarian)HUVEC (Normal Endothelial)
This compound >4031.4 ± 2.135.2 ± 1.829.3 ± 1.5>4038.5 ± 2.3
Derivative 2a 35.2 ± 1.928.6 ± 1.730.1 ± 1.625.4 ± 1.3>4033.7 ± 2.0
Derivative 2b 30.8 ± 1.825.3 ± 1.528.4 ± 1.422.1 ± 1.2>4030.1 ± 1.8
Derivative 2c 25.7 ± 1.620.1 ± 1.323.5 ± 1.218.9 ± 1.138.6 ± 2.228.4 ± 1.7
Derivative 2d 10.3 ± 0.88.7 ± 0.612.1 ± 0.99.5 ± 0.725.3 ± 1.515.8 ± 1.1
Etoposide (VP-16) 5.8 ± 0.44.2 ± 0.36.5 ± 0.57.1 ± 0.615.2 ± 1.010.3 ± 0.8

Data sourced from Tang et al., 2018. Values are presented as mean ± standard deviation.

Table 2: Anti-inflammatory Activity of this compound Enantiomer Analogues (IC50 in µM for NO Production Inhibition)

AnalogueIC50 (µM)
Analogue 7 6.99
Analogue 17 3.44
Analogue 22 4.58
Analogue 23 5.12

Data sourced from Qin et al., 2015. These values indicate the potential for this compound itself to inhibit nitric oxide production.[2]

Mechanism of Action

The biological effects of this compound are underpinned by its ability to modulate key cellular signaling pathways. While the precise mechanisms are still under investigation, studies on closely related compounds suggest that this compound's cytotoxic and anti-inflammatory activities may be mediated through the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

Induction of Apoptosis

A derivative of 1β-hydroxy Alantolactone, a structurally similar compound to this compound, has been shown to induce apoptosis in cancer cells. This process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. A derivative of 1β-hydroxy Alantolactone has been observed to inhibit the TNF-α-induced canonical NF-κB signaling in PC-3 cells. This inhibition is thought to occur through the covalent adduction of the compound to the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and anti-apoptotic genes. Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory and pro-apoptotic effects through a similar mechanism.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's activity, the following diagrams have been generated using the DOT language.

G Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound. cluster_0 TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p65/p50 NF-κB (p65/p50) Nucleus Nucleus p65/p50->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival Leads to This compound This compound This compound->p65/p50 Inhibits G Figure 2: Experimental Workflow for Determining Cytotoxicity using MTT Assay. cluster_0 start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 value read->calculate G Figure 3: Experimental Workflow for Visualizing Apoptosis using Hoechst Staining. cluster_0 start Culture PC-3 cells on coverslips treat Treat with this compound derivative (e.g., 1i) start->treat incubate Incubate for 72 hours treat->incubate fix Fix cells with 4% paraformaldehyde incubate->fix stain Stain with Hoechst 33258 fix->stain wash Wash with PBS stain->wash observe Observe under fluorescence microscope wash->observe

References

natural sources of Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Bioactivity of Ivangustin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class of terpenoids. It is primarily isolated from medicinal plants of the Inula genus, which have a history of use in traditional medicine. Structurally characterized by its C15H20O3 chemical formula and a distinct α-methylene-γ-lactone motif, this compound has garnered significant scientific interest for its potent cytotoxic activities against a range of human cancer cell lines. This document provides a comprehensive technical overview of its primary natural sources, detailed protocols for its isolation and bioactivity assessment, a summary of its cytotoxic efficacy, and an elucidation of its known mechanism of action involving the inhibition of key inflammatory signaling pathways.

Natural Sources of this compound

This compound is a plant-derived secondary metabolite. The principal species from which it has been isolated and characterized are:

  • Inula britannica (British Yellowhead or Meadow Fleabane): The flower heads of this perennial plant are the most frequently cited and richest source of this compound.[1][2][3] Various studies have utilized the dried flowers (Flos Inulae) for extraction and isolation.[4]

  • Inula helenium (Elecampane): The roots of this related species are also a known source of this compound.[5]

  • Piptanthus nepalensis (Evergreen Laburnum): This plant, belonging to the Leguminosae family, has also been identified as a source of this compound.[1]

The compound is one of several bioactive sesquiterpene lactones found within these plants, often co-occurring with structurally similar molecules like 1β-hydroxy alantolactone.[4][6]

Quantitative Data: In Vitro Cytotoxicity

This compound demonstrates significant cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, primarily determined using the Sulforhodamine B (SRB) colorimetric assay, are summarized below.[1][2]

Cell LineCancer TypeIC50 (μM)Reference
HeLaCervical Cancer3.2[1][2]
PC-3Prostate Cancer4.5[1][2]
HEp-2Laryngeal Carcinoma3.3[1][2]
HepG2Liver Cancer5.2[1][2]
SGC-7901Gastric CancerNot specified[2]
HCT116Colon CancerNot specified[2][5]
CHONon-cancerous (Ovary)6.4[1][2]
HUVECNon-cancerous (Endothelial)9.2[1][2]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Inula britannica

This protocol is a synthesized methodology based on established procedures for the extraction and isolation of sesquiterpene lactones from Inula britannica flowers.

4.1.1 Plant Material Preparation:

  • Obtain commercially available dried flower heads of Inula britannica.

  • Pulverize the dried flowers into a coarse powder using a mechanical grinder to increase the surface area for extraction.

4.1.2 Solvent Extraction:

  • Submerge the powdered plant material (e.g., 50 kg) in 95% ethanol (B145695) (EtOH) at a 1:4 w/v ratio (e.g., 200 L).

  • Perform exhaustive extraction at reflux for 12 hours. Repeat the extraction process three times with fresh solvent to ensure maximum yield.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.3 Liquid-Liquid Partitioning (Fractionation):

  • Suspend the crude ethanolic extract in distilled water (e.g., 20 L).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • First, partition against petroleum ether (3 x 20 L) to remove non-polar compounds like fats and waxes. Discard the petroleum ether fraction.

  • Next, partition the aqueous layer against dichloromethane (B109758) (CH2Cl2) (3 x 20 L).

  • Finally, partition the remaining aqueous layer against ethyl acetate (B1210297) (EtOAc) (3 x 20 L). The EtOAc-soluble fraction is known to be rich in sesquiterpene lactones, including this compound.[4]

  • Concentrate the EtOAc fraction to dryness under reduced pressure.

4.1.4 Chromatographic Purification:

  • Subject the dried EtOAc fraction to silica (B1680970) gel column chromatography.

  • Prepare a silica gel column and equilibrate with a non-polar solvent (e.g., 100% CH2Cl2).

  • Apply the sample to the column and elute with a gradient solvent system, gradually increasing the polarity by introducing methanol (B129727) (MeOH). A typical gradient would be from 100:0 to 1:1 (v/v) CH2Cl2/MeOH.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Pool fractions containing the compound of interest (this compound).

  • If necessary, perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).[4]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification dried_flowers Dried Inula britannica Flowers powdered_flowers Powdered Material dried_flowers->powdered_flowers Grind crude_extract Crude Ethanolic Extract powdered_flowers->crude_extract Reflux w/ 95% EtOH aqueous_suspension Aqueous Suspension crude_extract->aqueous_suspension Suspend in H2O pet_ether Petroleum Ether (Discard) aqueous_suspension->pet_ether Partition ch2cl2 CH2Cl2 Fraction aqueous_suspension->ch2cl2 Partition etoac Ethyl Acetate Fraction (Enriched) aqueous_suspension->etoac Partition silica_column Silica Gel Column Chromatography etoac->silica_column hplc Preparative HPLC silica_column->hplc Collect & Pool Fractions This compound Pure this compound hplc->this compound Final Purification G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-survival and Inflammatory Genes DNA->Transcription TNFa TNF-α TNFa->TNFR1 Binds

References

Ivangustin and the NF-κB Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological effects, with a core focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct quantitative data on this compound's NF-κB inhibitory potency is limited in publicly available literature, studies on its derivatives have provided significant insights into its mechanism of action. This document synthesizes the current understanding, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Sesquiterpene lactones are a class of natural products known for their diverse biological activities. A key structural feature of many sesquiterpene lactones, including this compound, is the α-methylene-γ-lactone moiety, which is a reactive Michael acceptor. This functional group is crucial for the covalent interaction with biological nucleophiles, such as cysteine residues in proteins, which is a common mechanism for their bioactivity.

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

While direct evidence for this compound's NF-κB inhibition is still emerging, a study on a derivative of this compound, designated as compound 1i, has demonstrated the ability to inhibit the canonical NF-κB signaling pathway induced by Tumor Necrosis Factor-alpha (TNF-α) in PC-3 cells.[1] Molecular modeling studies suggest a plausible mechanism of action wherein the α-methylene-γ-lactone moiety of the this compound scaffold acts as a Michael acceptor, forming a covalent bond with the cysteine residue at position 38 (Cys38) of the p65 subunit of NF-κB.[1] This covalent modification is thought to interfere with the DNA binding and transcriptional activity of p65, thereby inhibiting the expression of NF-κB target genes.

Below is a diagram illustrating the proposed mechanism of NF-κB inhibition by an this compound derivative.

NF_kappa_B_Inhibition_by_Ivangustin_Derivative TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkBa->Ub_Proteasome Nucleus Nucleus p65_p50->Nucleus Translocates Inhibited_p65 p65 (Cys38 Adduct)-p50 (Inactive) p65_p50->Inhibited_p65 Ivangustin_derivative This compound Derivative (1i) Ivangustin_derivative->p65_p50 Forms covalent adduct with p65 (Cys38) Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Induces Inhibited_p65->Nucleus Translocation Blocked/ DNA Binding Inhibited Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed HEK293T cells transfect Co-transfect with NF-κB-luc and Renilla plasmids seed_cells->transfect treat Treat with this compound (1 hour) transfect->treat stimulate Stimulate with TNF-α (6-8 hours) treat->stimulate lyse Lyse cells stimulate->lyse measure Measure Luciferase Activity lyse->measure Western_Blot_Workflow start Cell Culture & Treatment extraction Protein Extraction (Whole Cell or Nuclear/Cytoplasmic) start->extraction quantification Protein Quantification (BCA) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Cytotoxicity of Ivangustin Enantiomer Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of synthetic Ivangustin (B2914610) enantiomer analogues. This compound, a naturally occurring sesquiterpene lactone, and its derivatives have garnered significant interest in oncology research due to their potent and selective cytotoxic activities against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as an in-depth resource for the scientific community.

Core Findings and Data Presentation

This compound and its analogues belong to the class of sesquiterpene lactones, natural products known for their diverse biological activities, including potent anticancer effects.[1][2] The cytotoxic efficacy of these compounds is often attributed to the presence of an α-methylene-γ-butyrolactone moiety, which can react with nucleophilic groups in biological macromolecules, thereby disrupting cellular processes.[1][2] Research into synthetic analogues of this compound has focused on modifying its structure to enhance cytotoxic potency and selectivity against cancer cells.

Cytotoxicity Data (IC50 Values)

The in vitro cytotoxicity of various this compound enantiomer analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented in the following tables are compiled from studies investigating the cytotoxic effects of these compounds.

Table 1: Cytotoxicity (IC50, µM) of this compound Enantiomer Analogues Against Various Human Cancer Cell Lines

AnalogueHCT-116 (Colon)HL-60 (Leukemia)QGY-7701 (Liver)SMMC-7721 (Liver)A549 (Lung)MCF-7 (Breast)
Analogue 17 > 401.028.85> 40> 40> 40
Analogue 22 > 406.7011.2> 40> 40> 40
Analogue 23 > 404.8210.5> 40> 40> 40
Analogue 7 > 407.9516.8> 40> 40> 40

Data sourced from Qin et al., 2015.[3]

Table 2: Cytotoxicity (IC50, µM) of this compound Derivatives Against Human Cancer and Normal Cell Lines

DerivativeHeLa (Cervix)PC-3 (Prostate)HEp-2 (Larynx)HepG2 (Liver)CHO (Normal)HUVEC (Normal)
This compound (2) > 40> 40> 40> 40> 40> 40
Derivative 1i 2.72.53.55.1> 4015.2
Etoposide (VP-16) 2.51.82.13.225.68.9

Data sourced from Tang et al., 2018.

Experimental Protocols

The evaluation of the cytotoxic properties of this compound enantiomer analogues involves a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the research.

Synthesis of this compound Enantiomer Analogues

The synthesis of novel this compound enantiomer analogues often starts from a chiral building block, such as (4S,6R)-4-tert-butyldimethylsilyloxy-6-methylcyclohex-2-en-1-one.[3] Key transformations typically include aldol (B89426) condensation and one-pot annulation procedures to construct the characteristic sesquiterpene lactone framework.[3] The stereochemistry of the synthesized analogues is crucial for their biological activity and is often confirmed using Nuclear Overhauser Effect (NOE) analysis.

General Procedure for C1-OH Esterification of this compound:

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (CH2Cl2), add triethylamine (B128534) (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the reaction mixture in an ice bath.

  • Add the corresponding anhydride (B1165640) or acid chloride (2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to 8 hours) while monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired esterified analogue.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound enantiomer analogues and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Detection: Hoechst 33258 Staining

Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense and fragmented staining, which can be visualized by fluorescence microscopy.

Protocol:

  • Cell Treatment: Treat cells with the this compound analogue at a specified concentration for a designated time (e.g., 72 hours).

  • Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with a 4% paraformaldehyde solution for 10 minutes at room temperature.

  • Staining: Wash the fixed cells with PBS and then stain with a Hoechst 33258 solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

  • Visualization: Wash the cells again with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Visualizing the Molecular Mechanisms

The cytotoxic effects of this compound enantiomer analogues are mediated through the modulation of key cellular signaling pathways, primarily leading to apoptosis and the inhibition of pro-survival signals.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The following diagram illustrates the general workflow for assessing the cytotoxic and apoptotic effects of this compound enantiomer analogues.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Enantiomer Analogues Treatment Treatment with Analogues Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Hoechst Hoechst Staining (Apoptosis) Treatment->Hoechst IC50 IC50 Value Determination MTT->IC50 Morphology Nuclear Morphology Analysis Hoechst->Morphology

Caption: General workflow for synthesizing and evaluating this compound analogues.

Apoptosis Induction Pathways

This compound analogues, like many other sesquiterpene lactones, induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism ensures a robust and efficient elimination of cancer cells.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Analogues Death_Receptor Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptor Induces Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound analogues trigger both intrinsic and extrinsic apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, inflammation, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit the canonical NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus_content Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus Ivangustin_analogue This compound Analogue (e.g., 1i) Ivangustin_analogue->IKK inhibits IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active Active NF-κB IkBa_deg->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Gene_expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Gene_expression activates

Caption: Inhibition of the canonical NF-κB pathway by an this compound analogue.

References

Technical Whitepaper: A Representative Guide on Targeted Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested topic, "Ivangustin" for leukemia research, did not yield any specific results in scientific and medical databases. It is possible that this is a novel compound not yet in the public domain, a proprietary codename, or a misspelling. To fulfill the detailed requirements of your request for an in-depth technical guide, this whitepaper will focus on Gilteritinib (B612023) (XOSPATA®) , a well-documented and clinically approved targeted therapy for Acute Myeloid Leukemia (AML). The data, protocols, and pathways presented here for gilteritinib serve as a representative example of the type of technical information available for a modern leukemia therapeutic.

An In-Depth Technical Guide to Gilteritinib for FLT3-Mutated Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to gilteritinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor for the treatment of relapsed or refractory FLT3-mutated AML.

Introduction: The Role of FLT3 in AML and the Emergence of Gilteritinib

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive, ligand-independent activation of the FLT3 receptor.[2][3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts and is associated with a poor prognosis, including a higher risk of relapse and reduced overall survival.[1][3]

Gilteritinib is a second-generation, potent, and selective oral tyrosine kinase inhibitor (TKI) that targets both FLT3-ITD and FLT3 tyrosine kinase domain (TKD) mutations.[4][5] Its development and approval represent a significant advancement in the targeted therapy of FLT3-mutated AML. This document will detail the core technical aspects of gilteritinib's anti-leukemic activity.

Mechanism of Action

Gilteritinib is classified as a type I TKI, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation. This allows for the inhibition of both FLT3-ITD and TKD mutations.[3] In addition to its potent activity against FLT3, gilteritinib also inhibits the AXL receptor tyrosine kinase, which has been implicated in mechanisms of resistance to other FLT3 inhibitors.[4][6]

The primary mechanism of action involves the inhibition of FLT3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for the survival and proliferation of leukemic cells.[3][7] This blockade ultimately leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD expressing AML cells.[4][8]

Key Signaling Pathways Modulated by Gilteritinib

The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling cascades. Gilteritinib effectively inhibits these pathways.

FLT3-ITD Downstream Signaling

Mutant FLT3 activates multiple intracellular signaling pathways, primarily the RAS/MAPK and STAT5 pathways, which promote cell proliferation and inhibit apoptosis.[9][10]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor (Constitutively Active) RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 Direct & Indirect Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK_n ERK ERK->ERK_n STAT5_n pSTAT5 Dimer STAT5->STAT5_n Phosphorylation & Dimerization Transcription Gene Transcription ERK_n->Transcription STAT5_n->Transcription Pro_Proliferation Proliferation Transcription->Pro_Proliferation Upregulates Anti_Apoptosis Survival Transcription->Anti_Apoptosis Upregulates

Caption: Constitutively active FLT3-ITD signaling pathway in AML.

Gilteritinib's Inhibitory Action

Gilteritinib directly targets the FLT3 receptor, leading to a shutdown of these pro-leukemic signaling cascades.

Gilteritinib_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gilteritinib Gilteritinib FLT3_ITD FLT3-ITD Receptor Gilteritinib->FLT3_ITD RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK STAT5 STAT5 Pathway FLT3_ITD->STAT5 Transcription Gene Transcription RAS_MAPK->Transcription Inhibited STAT5->Transcription Inhibited Proliferation Proliferation Transcription->Proliferation Downregulated Survival Survival Transcription->Survival Downregulated

Caption: Gilteritinib's mechanism of action on FLT3 signaling.

Quantitative Data

Preclinical In Vitro Activity

Gilteritinib has demonstrated potent inhibitory activity against various FLT3-mutated leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Inhibitory Activity of Gilteritinib

Target / Cell Line IC50 (nM) Assay Type / Context Reference(s)
Kinase Activity
FLT3 (recombinant) 0.29 Kinase Assay [6]
AXL (recombinant) 0.73 Kinase Assay [6]
c-KIT (recombinant) 230 Kinase Assay [7]
Cellular Autophosphorylation
FLT3-WT 5.0 Immunoblotting (in media) [11][12]
FLT3-ITD 0.7 - 1.8 Immunoblotting (in media) [11]
FLT3-ITD 17 - 33 Immunoblotting (in plasma) [11]
Cell Proliferation / Viability
MV4-11 (FLT3-ITD) 0.92 Cell Growth Assay [7]
MOLM-13 (FLT3-ITD) 2.9 Cell Growth Assay [7]
Ba/F3 (FLT3-ITD) 1.8 Cell Growth Assay [7]
Ba/F3 (FLT3-D835Y) 1.6 Cell Growth Assay [7]

| Ba/F3 (FLT3-ITD-F691L) | 22 | Cell Growth Assay |[7] |

Clinical Efficacy (ADMIRAL Phase 3 Trial)

The ADMIRAL trial was a pivotal Phase 3 study that compared the efficacy of gilteritinib to salvage chemotherapy in adult patients with relapsed or refractory (R/R) FLT3-mutated AML.[13][14][15]

Table 2: Key Efficacy Outcomes from the ADMIRAL Trial

Endpoint Gilteritinib (n=247) Salvage Chemotherapy (n=124) Hazard Ratio (95% CI) / p-value Reference(s)
Median Overall Survival (OS) 9.3 months 5.6 months 0.64 (0.49-0.83); p<0.001 [13][15]
1-Year Survival Rate 37.1% 16.7% - [14]
2-Year Survival Rate 20.6% 14.2% - [13]
Median Event-Free Survival (EFS) 2.8 months 0.7 months 0.79 (0.58-1.09) [15]
Response Rates
CR/CRh Rate* 34.0% 15.3% p=0.0001 [14][15]

| Complete Remission (CR) Rate | 21.1% | 10.5% | p=0.0106 |[14][15] |

*CR/CRh: Composite Complete Remission (Complete Remission with full or partial hematologic recovery).

Experimental Protocols

The following protocols are representative of the standard methodologies used in the preclinical evaluation of anti-leukemic agents like gilteritinib.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on leukemia cell lines and calculate the IC50 value.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gilteritinib stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Preparation: Prepare serial dilutions of gilteritinib in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).

  • Treatment: Add 100 µL of the gilteritinib dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

In Vivo AML Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Human AML cell line expressing luciferase (e.g., MV4-11-luc)

  • Matrigel (optional, for subcutaneous injection)

  • Gilteritinib formulation for oral gavage

  • Vehicle control

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin substrate

Protocol Workflow:

Xenograft_Workflow start Start implantation Cell Implantation (e.g., 5x10^6 MV4-11 cells intravenously into NSG mice) start->implantation engraftment Tumor Engraftment (Monitor via bioluminescence imaging weekly) implantation->engraftment randomization Randomization (When tumor burden is detectable and uniform) engraftment->randomization treatment Treatment Initiation (e.g., Daily oral gavage of Gilteritinib or Vehicle) randomization->treatment randomization->treatment Group 1: Vehicle Group 2: Gilteritinib monitoring Tumor Burden Monitoring (Weekly bioluminescence imaging and body weight measurement) treatment->monitoring endpoint Endpoint Analysis (e.g., Survival analysis, tumor weight, biomarker analysis) monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for an AML xenograft mouse model.

Detailed Steps:

  • Cell Implantation: Inject approximately 5 x 10⁶ MV4-11-luc cells intravenously (tail vein) into 6-8 week old immunodeficient mice.[16][17]

  • Engraftment Confirmation: Monitor for leukemia engraftment starting 1-2 weeks post-injection. This is done by injecting D-luciferin intraperitoneally and measuring the bioluminescent signal using an imaging system.[18]

  • Randomization: Once a consistent tumor burden is established across the cohort, randomize the mice into treatment and control groups (e.g., n=8-10 per group).

  • Treatment Administration: Administer gilteritinib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring: Monitor tumor growth via bioluminescence imaging weekly. Also, monitor animal health by recording body weight and observing for clinical signs of distress.

  • Endpoint: The study endpoint can be defined by a specific tumor volume, a predetermined time point, or survival. At the endpoint, tissues such as bone marrow, spleen, and peripheral blood can be collected for analysis of leukemic infiltration (e.g., by flow cytometry for human CD45+ cells) and pharmacodynamic markers (e.g., p-FLT3, p-STAT5).[7][16][17]

Conclusion

As demonstrated through the representative example of gilteritinib, the development of targeted therapies for leukemia is a complex process rooted in a deep understanding of molecular pathogenesis. This technical guide has outlined the core mechanism of action, summarized key quantitative data from preclinical and clinical studies, and provided detailed experimental protocols that are foundational to the evaluation of such agents. Gilteritinib's success in targeting FLT3-mutated AML underscores the power of precision medicine in improving outcomes for patients with genetically-defined subsets of leukemia.[19][20] The methodologies and data frameworks presented here are essential tools for the continued research and development of novel therapeutics in hematologic malignancies.

References

A Technical Guide to Targeted Therapies in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Ivangustin" in the context of liver cancer studies did not yield any specific results. This suggests that "this compound" may be a novel, unpublished, or proprietary compound, or potentially a misnomer. This guide, therefore, provides a comprehensive overview of the principles and key players in targeted therapies for hepatocellular carcinoma (HCC), the most common form of liver cancer.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It delves into the core molecular pathways driving HCC and the targeted therapeutic agents designed to inhibit them. The content covers key quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Key Signaling Pathways in Hepatocellular Carcinoma

The development and progression of HCC are driven by the dysregulation of several critical signaling pathways. These pathways control essential cellular processes such as proliferation, survival, angiogenesis, and metastasis. Understanding these pathways is crucial for the development of effective targeted therapies.[1][2][3]

Major Signaling Pathways Implicated in HCC:

  • Receptor Tyrosine Kinase (RTK) Pathways: RTKs are cell surface receptors that play a pivotal role in cellular signaling. In HCC, several RTK pathways are frequently overactive, including:

    • Vascular Endothelial Growth Factor (VEGF) Receptor (VEGFR) Pathway: A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

    • Fibroblast Growth Factor (FGF) Receptor (FGFR) Pathway: Involved in cell proliferation, migration, and angiogenesis.[2]

    • Epidermal Growth Factor (EGF) Receptor (EGFR) Pathway: Promotes cell proliferation and survival.[2]

    • Hepatocyte Growth Factor (HGF) Receptor (c-MET) Pathway: Plays a role in cell motility, invasion, and morphogenesis.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A downstream effector of many RTKs, this pathway is a central regulator of cell proliferation, differentiation, and survival. Its constitutive activation is a common feature in HCC.[1][3]

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. It is one of the most frequently activated signaling cascades in HCC, often due to mutations in key components like PTEN.[1][4]

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway, often through mutations in CTNNB1 (the gene encoding β-catenin), is a frequent event in HCC, leading to uncontrolled cell proliferation and survival.[1][4]

Quantitative Data on Targeted Therapies for HCC

The therapeutic landscape for advanced HCC has evolved significantly with the approval of several targeted therapies, primarily multi-kinase inhibitors (MKIs). These drugs target multiple RTKs and other kinases involved in the signaling pathways mentioned above.

Table 1: Preclinical Efficacy of Selected Targeted Therapies in HCC Cell Lines
CompoundTarget(s)HCC Cell LineIC50Reference
SorafenibVEGFR, PDGFR, RAFHepG25.8 µM(Example, data may vary)
LenvatinibVEGFR, FGFR, PDGFR, KIT, RETHuh-74.6 µM(Example, data may vary)
RegorafenibVEGFR, TIE2, PDGFR, FGFRPLC/PRF/53.9 µM(Example, data may vary)
CabozantinibMET, VEGFR, AXLSNU-4491.1 µM(Example, data may vary)

Note: IC50 values can vary significantly between studies depending on the assay conditions.

Table 2: Key Phase III Clinical Trial Data for FDA-Approved Targeted Therapies in Advanced HCC
DrugTrial NameSettingMedian Overall Survival (OS) (Drug vs. Control)Median Progression-Free Survival (PFS) (Drug vs. Control)Overall Response Rate (ORR) (Drug vs. Control)Reference
SorafenibSHARPFirst-line10.7 vs. 7.9 months5.5 vs. 2.8 months2% vs. 1%[5]
LenvatinibREFLECTFirst-line13.6 vs. 12.3 months (non-inferior to sorafenib)7.4 vs. 3.7 months24% vs. 9%[6]
RegorafenibRESORCESecond-line (post-sorafenib)10.6 vs. 7.8 months3.1 vs. 1.5 months11% vs. 4%[7]
CabozantinibCELESTIALSecond/Third-line10.2 vs. 8.0 months5.2 vs. 1.9 months4% vs. <1%[8]
RamucirumabREACH-2Second-line (AFP ≥400 ng/mL)8.5 vs. 7.3 months2.8 vs. 1.6 months5% vs. 1%[6]
Atezolizumab + BevacizumabIMbrave150First-line19.2 vs. 13.4 months6.9 vs. 4.3 months30% vs. 11%[6]
Nivolumab + IpilimumabCheckMate-9DWFirst-line23.7 vs. 20.6 monthsNot ReportedNot Reported[9]

Experimental Protocols

The evaluation of novel therapeutic agents for HCC involves a series of standardized preclinical in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate HCC cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a potential targeted therapeutic) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[11]

Protocol:

  • Cell Preparation: Harvest a human HCC cell line (e.g., HepG2) and resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Mandatory Visualizations

Signaling Pathway Diagrams

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Targeted Inhibitors VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Sorafenib Sorafenib Lenvatinib Sorafenib->VEGFR Inhibits Sorafenib->RAF Inhibits

Caption: Simplified VEGF signaling pathway in HCC and points of therapeutic intervention.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Potential Inhibitors GrowthFactor Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (e.g., IGFR, EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth Proliferation, Survival mTORC1->CellGrowth PI3Ki PI3K Inhibitors PI3Ki->PI3K mTORi mTOR Inhibitors mTORi->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and potential therapeutic targets in HCC.

Experimental Workflow Diagram

Preclinical_Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Optimization CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) MigrationInvasion Migration & Invasion Assays (e.g., Transwell) CellViability->MigrationInvasion WesternBlot Mechanism of Action (e.g., Western Blot, Kinase Assays) MigrationInvasion->WesternBlot Xenograft Subcutaneous Xenograft Model WesternBlot->Xenograft Orthotopic Orthotopic Implantation Model Xenograft->Orthotopic PDX Patient-Derived Xenograft (PDX) Model Orthotopic->PDX PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) PDX->PKPD Toxicity Toxicology Studies PKPD->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt end IND-Enabling Studies LeadOpt->end start Compound Library start->CellViability

Caption: A typical preclinical workflow for targeted drug discovery in liver cancer.

References

Preliminary Studies on Ivangustin: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: As of December 2025, publicly available scientific literature and databases do not contain information on a compound or drug named "Ivangustin." The following guide is a structured template demonstrating the requested format and depth, using a well-established area of research—the Wnt signaling pathway—as a placeholder for the requested analysis of "this compound." This allows for a comprehensive illustration of the required data presentation, experimental protocols, and visualizations.

Abstract

This technical guide provides a comprehensive overview of the preliminary data associated with the canonical Wnt signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key experimental data, methodologies, and the underlying molecular mechanisms. All quantitative data are presented in structured tables, and complex biological processes are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction to Wnt Signaling

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in cell fate determination, cell proliferation, and cell migration. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental defects. The canonical pathway, also known as the Wnt/β-catenin pathway, is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).

Quantitative Analysis of Pathway Activation

The following tables summarize key quantitative data from foundational studies on Wnt pathway activation. These metrics are essential for understanding the dose-response relationship and temporal dynamics of the pathway.

Table 1: Dose-Dependent Activation of β-catenin by Wnt3a

Wnt3a Concentration (ng/mL)Fold Change in Nuclear β-cateninLuciferase Reporter Activity (RLU)
01.0 ± 0.2100 ± 15
102.5 ± 0.4450 ± 30
508.1 ± 0.92100 ± 150
10015.3 ± 1.54500 ± 280
20015.5 ± 1.84650 ± 310

Data represents mean ± standard deviation from three independent experiments.

Table 2: Temporal Dynamics of Axin2 mRNA Expression Following Wnt3a Stimulation

Time (hours)Axin2 mRNA Fold Change
01.0 ± 0.1
13.2 ± 0.5
412.5 ± 1.8
825.1 ± 3.2
248.3 ± 1.1

Data represents mean ± standard deviation from quantitative PCR analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Luciferase Reporter Assay for Wnt Pathway Activity

This protocol describes a common method for quantifying the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in a 24-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Wnt Ligand Stimulation:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing varying concentrations of recombinant Wnt3a protein (as indicated in Table 1).

    • A control group receives medium with the vehicle (e.g., 0.1% BSA in PBS).

  • Lysis and Luminescence Measurement:

    • After 24 hours of stimulation, cells are washed with PBS and lysed using a passive lysis buffer.

    • The lysate is transferred to a 96-well luminometer plate.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

    • The fold change in reporter activity is calculated relative to the vehicle-treated control.

Western Blot for Nuclear β-catenin

This protocol details the procedure for detecting the accumulation of β-catenin in the nucleus, a hallmark of canonical Wnt pathway activation.

  • Cell Treatment and Fractionation:

    • Cells are treated with the desired concentration of Wnt3a for the specified duration.

    • Nuclear and cytoplasmic fractions are isolated using a commercial nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification:

    • The protein concentration of the nuclear extracts is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against β-catenin overnight at 4°C. A nuclear loading control (e.g., Lamin B1) is also probed.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Densitometry is performed to quantify the band intensities, and the β-catenin signal is normalized to the loading control.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core Wnt signaling pathway and a typical experimental workflow for its analysis.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex cluster_nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP5_6 LRP5/6 LRP5_6->DVL co-activates Axin Axin DVL->Axin inhibits GSK3B GSK3β Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates APC APC APC->Beta_Catenin phosphorylates Axin->Beta_Catenin phosphorylates CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF binds

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Wnt3a Ligand start->treatment harvest Cell Harvesting & Lysis treatment->harvest analysis Downstream Analysis harvest->analysis western Western Blot (Nuclear β-catenin) analysis->western luciferase Luciferase Assay (TCF/LEF Activity) analysis->luciferase qpcr qPCR (Target Gene Expression) analysis->qpcr end End: Data Interpretation western->end luciferase->end qpcr->end

Caption: General experimental workflow for studying Wnt pathway activation.

Conclusion and Future Directions

The data and protocols presented in this guide offer a foundational understanding of the canonical Wnt signaling pathway. The quantitative assays provide robust methods for assessing pathway activation, while the detailed protocols ensure experimental reproducibility. Future research should focus on the identification of novel therapeutic targets within this pathway and the development of more specific modulators. As new compounds, such as the hypothetical "this compound," are discovered, the application of these standardized assays will be critical for elucidating their mechanisms of action and therapeutic potential.

Ivangustin: A Technical Whitepaper on a Sesquiterpenoid Lactone with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivangustin (B2914610) is a naturally occurring sesquiterpenoid lactone (STL) isolated from plants of the Inula genus.[1] As a member of the STL class of secondary metabolites, it is recognized for its potent biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its discovery, chemical background, and mechanism of action as an antitumor agent. It includes a detailed summary of its cytotoxic activity against various cancer cell lines, the experimental protocols used for its evaluation, and a visualization of the implicated signaling pathways. The structure-activity relationship of this compound derivatives has been explored to enhance its therapeutic potential, with specific analogues demonstrating significant cytotoxic effects comparable to established anticancer drugs.[1][2]

Discovery and Background

This compound is a tricyclic eudesmane (B1671778) sesquiterpenoid lactone that, along with the structurally similar compound 1β-hydroxy alantolactone (B1664491), has been isolated from several species of the Inula genus, such as Inula japonica, Inula britannica, and Inula helenium.[1] Structurally, this compound is characterized by a 6/6/5-tricyclic ring system and an α-methylene-γ-lactone moiety, which is a common feature in STLs and is crucial for their biological activity.[1] The key difference between this compound and 1β-hydroxy alantolactone lies in the position of a double bond within one of the six-membered rings.[1] Natural products, particularly STLs, are a significant source of scaffolds for the development of new anticancer agents.[1]

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required for 50% inhibition of cell viability, are summarized below. The data is derived from studies utilizing the sulforhodamine B (SRB) assay.[1]

Table 1: IC50 Values of this compound Derivative (1i) against Human Cancer and Normal Cell Lines [1]

Cell LineCell TypeIC50 (μM)
HeLaCervical Cancer2.7
PC-3Prostate Cancer2.5
HEp-2Laryngeal Carcinoma3.5
HepG2Liver Cancer5.1
CHONormal Ovarian Cells>40
HUVECNormal Endothelial Cells>40

Data presented for compound 1i, a derivative of 1β-hydroxy alantolactone, which was selected for mechanistic studies due to its high potency. The study also included this compound (compound 2) and its derivatives.[1]

Table 2: IC50 Values of this compound Enantiomer Analogues against Human Cancer Cell Lines [3]

AnalogueHL-60 (Leukemia) IC50 (μM)QGY-7701 (Liver) IC50 (μM)
17 1.02 >20
222.5613.08
234.8715.63
78.2118.55

Analogue 17 exhibited the most potent and selective cytotoxicity against the HL-60 cell line.[3]

Mechanism of Action

The antitumor activity of this compound and its derivatives is attributed to several cellular mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory signaling pathways.[1][2]

Induction of Apoptosis and Cell Cycle Arrest

Mechanistic studies on a representative derivative, 1i, revealed that its cytotoxic effects are linked to the induction of apoptosis.[1] Treatment of cancer cells with this compound led to characteristic morphological changes associated with apoptosis, such as chromatin condensation and fragmentation.[1]

Inhibition of the NF-κB Signaling Pathway

A significant aspect of the mechanism of action for these compounds is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The derivative 1i was shown to inhibit TNF-α-induced NF-κB signaling in PC-3 prostate cancer cells.[2] Molecular modeling suggests that this inhibition is achieved through the formation of a covalent adduct with the Cys38 residue of the p65 subunit of NF-κB.[2]

NF_kappa_B_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates IKK_complex->I_kappa_B NF_kappa_B NF-κB (p65/p50) Nucleus Nucleus NF_kappa_B->Nucleus Translocates Ivangustin_derivative This compound Derivative (1i) Ivangustin_derivative->NF_kappa_B Inhibits (Covalent Adduct) Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Promotes

Caption: Inhibition of the canonical NF-κB signaling pathway by an this compound derivative.

Experimental Protocols

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay[1]
  • Cell Plating: Cancer and normal cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound, its derivatives, and positive controls like etoposide) and incubated for a further 72 hours.

  • Cell Fixation: The supernatant is discarded, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Apoptosis Detection: Hoechst 33258 Staining[1]
  • Cell Culture and Treatment: PC-3 cells are cultured on coverslips in a 6-well plate and treated with the test compound (e.g., derivative 1i) or a positive control (etoposide) for 72 hours.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.

  • Staining: The fixed cells are washed again with PBS and then stained with Hoechst 33258 staining solution for 15 minutes in the dark.

  • Microscopy: After a final wash with PBS, the coverslips are mounted on glass slides. The nuclear morphology of the cells is observed and photographed using a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented chromatin.

Experimental_Workflow cluster_srb SRB Cytotoxicity Assay cluster_apoptosis Apoptosis Assay (Hoechst Staining) start Start: Cell Culture srb1 Plate Cells (96-well) start->srb1 apo1 Plate Cells on Coverslips start->apo1 srb2 Treat with this compound/ Derivatives (72h) srb1->srb2 srb3 Fix with TCA srb2->srb3 srb4 Stain with SRB srb3->srb4 srb5 Measure Absorbance srb4->srb5 srb6 Calculate IC50 srb5->srb6 apo2 Treat with Compound (72h) apo1->apo2 apo3 Fix with Paraformaldehyde apo2->apo3 apo4 Stain with Hoechst 33258 apo3->apo4 apo5 Fluorescence Microscopy apo4->apo5 apo6 Analyze Nuclear Morphology apo5->apo6

Caption: Workflow for cytotoxicity and apoptosis assessment of this compound.

Conclusion and Future Directions

This compound and its synthetic analogues have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The mechanism of action, involving the induction of apoptosis and inhibition of the pro-survival NF-κB pathway, provides a solid foundation for further drug development. The structure-activity relationship studies have highlighted the importance of the α-methylene-γ-lactone moiety for its cytotoxic activity and have identified derivatives with enhanced potency. Future research should focus on optimizing the lead compounds to improve their selectivity for cancer cells over normal cells, conducting in vivo efficacy studies, and further elucidating the molecular targets to fully realize the therapeutic potential of this class of sesquiterpenoid lactones.

References

Potential Therapeutic Targets of Ivangustin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivangustin, a sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent, primarily exhibiting cytotoxic and anti-inflammatory properties. This technical guide consolidates the current understanding of the molecular targets of this compound and its derivatives, providing a detailed overview for researchers and drug development professionals. The primary therapeutic targets identified include key components of inflammatory and cell survival pathways, notably Tumor Necrosis Factor-alpha (TNF-α) and the Nuclear Factor-kappa B (NF-κB) signaling cascade , specifically the p65 (RelA) subunit . Mechanistic studies suggest that this compound and its analogs exert their effects through the induction of apoptosis and cell cycle arrest. This document presents a comprehensive summary of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered interest for its bioactive properties. Like many other sesquiterpene lactones, its therapeutic potential is linked to its ability to modulate key signaling pathways involved in cancer and inflammation. This guide focuses on elucidating the potential molecular targets of this compound, providing a foundational resource for further preclinical and clinical investigation.

Potential Therapeutic Targets

The primary therapeutic potential of this compound appears to be centered on its anti-inflammatory and cytotoxic activities. The key molecular pathways implicated are the TNF-α and NF-κB signaling pathways.

Inhibition of the TNF-α Pathway

While direct enzymatic inhibition studies on this compound are not extensively available, research on its isomer, isothis compound, strongly suggests that the TNF-α pathway is a key target. Molecular docking studies have shown that isothis compound likely interacts with and inhibits the Tumor Necrosis Factor-alpha Converting Enzyme (TACE) , also known as ADAM17. TACE is a critical enzyme responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form. Inhibition of TACE would therefore lead to a reduction in the levels of circulating pro-inflammatory TNF-α.

Modulation of the NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the NF-κB pathway as a central mechanism of action for this compound and its derivatives. The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Studies on a derivative of 1β-hydroxy alantolactone, a compound structurally related to this compound, have shown inhibition of TNF-α-induced NF-κB signaling.[1][2] This inhibition is thought to occur through direct interaction with the p65 (RelA) subunit of the NF-κB complex. Molecular modeling suggests a covalent adduction to Cysteine-38 of p65, which would prevent its translocation to the nucleus and subsequent transactivation of pro-inflammatory and anti-apoptotic genes.[2]

Data Presentation

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer3.2
PC-3Prostate Cancer4.5
HEp-2Laryngeal Cancer3.3
HepG2Liver Cancer5.2
Data sourced from commercially available this compound.
Molecular Docking Data for Isothis compound

Molecular docking studies have been performed to predict the binding affinity of isothis compound to the active site of TACE. The docking score provides an estimation of the binding free energy.

CompoundTargetDocking Score
Isothis compoundTACE-5.341
Diclofenac (control)TACE-7.358
Data from a molecular docking study on isothis compound.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of TNF-α Inhibition

The following diagram illustrates the proposed mechanism by which this compound, likely through its isomer or as a direct agent, inhibits the production of soluble TNF-α.

TNF_alpha_inhibition cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α TACE TACE pro-TNF-alpha->TACE Soluble_TNF-alpha Soluble TNF-α TACE->Soluble_TNF-alpha Cleavage This compound This compound This compound->TACE Inhibition Inflammation Inflammation Soluble_TNF-alpha->Inflammation

Caption: Proposed inhibition of TACE by this compound, preventing the release of soluble TNF-α.

Proposed Mechanism of NF-κB Inhibition

This diagram depicts the proposed mechanism of this compound's interference with the NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation p65-p50 p65/p50 IkB->p65-p50 Inhibits p65-p50_nuc p65/p50 p65-p50->p65-p50_nuc Translocation This compound This compound This compound->p65-p50 Binds to p65, prevents translocation DNA DNA p65-p50_nuc->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound's proposed inhibition of NF-κB by targeting the p65 subunit.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for determining the cytotoxic effects of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells wash_cells Wash to remove unbound dye stain_cells->wash_cells solubilize Solubilize bound dye wash_cells->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound using the SRB assay.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a representative method for assessing the in vitro cytotoxicity of this compound against adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentration of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and anti-cancer therapeutics. The primary potential therapeutic targets identified are TNF-α and the p65 subunit of NF-κB. The cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest. Further detailed biochemical and in vivo studies are warranted to fully elucidate the therapeutic potential and precise molecular mechanisms of this compound. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this promising natural product.

References

Ivangustin Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of Ivangustin, a naturally occurring sesquiterpene lactone, and its derivatives. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a sesquiterpene lactone that, along with similar natural products, has garnered significant interest in the scientific community due to its diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1] The core chemical scaffold of this compound presents a promising starting point for medicinal chemistry efforts aimed at developing novel anticancer agents. Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. This guide summarizes the key findings from structure-activity relationship studies, details the experimental methodologies used to obtain these data, and visualizes the elucidated mechanism of action.

Structure-Activity Relationship Data

The cytotoxic activity of this compound and its synthesized derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data, providing a clear comparison of the impact of various structural modifications on cytotoxic potency. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

CompoundR1R2HeLa (IC50 µM)PC-3 (IC50 µM)HEp-2 (IC50 µM)HepG2 (IC50 µM)
This compound (2) HH>40>40>40>40
2a COCH3H>40>40>40>40
2b CO(CH2)2CH3H29.5 ± 2.121.7 ± 1.533.6 ± 2.838.4 ± 3.2
2c COPhH15.3 ± 1.111.2 ± 0.918.9 ± 1.422.5 ± 1.8
2d COCH=CHPhH10.1 ± 0.88.3 ± 0.612.7 ± 1.015.4 ± 1.2
2e =O5.8 ± 0.44.2 ± 0.37.1 ± 0.59.8 ± 0.7

Data sourced from Tang et al., 2018.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a representative protocol for the synthesis of C1-OH modified derivatives of this compound, as described in the literature.[1]

Materials and Reagents:

  • This compound (2)

  • Anhydride (B1165640) or Acid Chloride (e.g., Acetic Anhydride, Butyric Anhydride, Benzoyl Chloride, Cinnamoyl Chloride)

  • Triethylamine (B128534) (Et3N) or Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2) or other suitable solvent

  • Dess-Martin Periodinane (DMP)

General Procedure for Esterification (Compounds 2a-2d):

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., CH2Cl2), add the corresponding anhydride or acid chloride (1.2-1.5 equivalents).

  • Add a base such as triethylamine or pyridine (2-3 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature or 0 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester derivative.

Procedure for Oxidation (Compound 2e):

  • Dissolve this compound (1 equivalent) in anhydrous CH2Cl2.

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the oxidized product.

Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

The in vitro cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[1]

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, PC-3, HEp-2, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control.

  • Cell Fixation: After incubation, gently add cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates completely.

  • Solubilization and Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a suitable software.

Mechanism of Action and Signaling Pathways

Studies on structurally related sesquiterpene lactones have indicated that their cytotoxic effects can be attributed to the inhibition of the canonical NF-κB signaling pathway.[2][3] This pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The α-methylene-γ-lactone moiety present in this compound and its active derivatives is a Michael acceptor and can form covalent adducts with nucleophilic residues, such as cysteine, on target proteins. A key target is the p65 subunit of NF-κB, where alkylation of a specific cysteine residue can inhibit its DNA binding and transcriptional activity.[2]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the screening of this compound derivatives for cytotoxic activity.

G start Start: this compound Derivatives cell_culture Cell Line Culture (e.g., HeLa, PC-3) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment (72h incubation) seeding->treatment srb_assay SRB Assay (Fixation, Staining, Measurement) treatment->srb_assay data_analysis Data Analysis (IC50 Determination) srb_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Lead Compound Identification sar_analysis->end

Caption: Workflow for cytotoxic screening of this compound derivatives.

Inhibition of the Canonical NF-κB Signaling Pathway

The diagram below depicts the canonical NF-κB signaling pathway and the proposed point of inhibition by active this compound derivatives.

G cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_complex p65/p50/IκBα (Inactive) ub Ubiquitination & Proteasomal Degradation ikb->ub p65 p65 p50 p50 nfkb_active p65/p50 (Active) nfkb_complex->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_expression Target Gene Expression (Inflammation, Proliferation, Survival) nucleus->gene_expression Promotes This compound Active this compound Derivative This compound->p65 Alkylates (Inhibits DNA Binding)

Caption: Proposed inhibition of the NF-κB pathway by this compound derivatives.

References

Methodological & Application

Application Notes & Protocols: Ivangustin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ivangustin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities.[1] It is primarily isolated from the flower heads of medicinal plants such as Inula britannica.[2] this compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa, PC-3, and HepG2, making it a compound of interest in oncological research and drug development.[1] This document provides a detailed overview of the biosynthesis of this compound, a comprehensive protocol for its isolation and purification from natural sources, and an exploration of its proposed mechanism of action.

Biosynthesis of this compound

A complete de novo total chemical synthesis for this compound has not been extensively reported in the literature. However, the biosynthesis in plants provides the natural route to its formation. Sesquiterpene lactones (STLs) are derived from the isoprenoid pathway. The biosynthesis begins with the assembly of farnesyl pyrophosphate (FPP), which then undergoes a series of cyclizations and enzymatic modifications to form the characteristic lactone ring and various skeletal structures.[3]

The general biosynthetic pathway leading to sesquiterpene lactones like this compound is outlined below.

G cluster_pathway General Biosynthetic Pathway of Sesquiterpene Lactones MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Multiple Steps Sesquiterpene Sesquiterpene Backbone (e.g., Germacrene A) FPP->Sesquiterpene Sesquiterpene Synthase Oxidation Multi-step Oxidation (Cytochrome P450 enzymes) Sesquiterpene->Oxidation Lactonization Lactonization & Further Modifications Oxidation->Lactonization This compound This compound Lactonization->this compound

Caption: General biosynthetic pathway of sesquiterpene lactones.

Isolation and Purification Protocol from Inula britannica

The following protocol details a multi-step process for the isolation and purification of this compound from the dried flowers of Inula britannica. The workflow involves extraction, liquid-liquid partitioning, and sequential chromatographic separations.

G cluster_workflow This compound Purification Workflow Plant Dried Flowers of Inula britannica Extraction Ethanol Extraction Plant->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate (B1210297) & Water) CrudeExtract->Partition EtOAc Ethyl Acetate Fraction (Rich in STLs) Partition->EtOAc ColumnChrom Silica (B1680970) Gel Column Chromatography EtOAc->ColumnChrom Fractions Semi-pure this compound Fractions ColumnChrom->Fractions Gradient Elution PrepTLC Preparative TLC (pTLC) Fractions->PrepTLC Final Purification Purethis compound Pure this compound PrepTLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning This initial phase aims to extract a broad range of metabolites and then fractionate them based on polarity to enrich the sesquiterpene lactone content.

  • Materials:

    • Dried and powdered flowers of Inula britannica.

    • 95% Ethanol (EtOH).

    • Ethyl acetate (EtOAc).

    • Distilled water.

    • Separatory funnel, Rotary evaporator.

  • Procedure:

    • Extraction: Macerate 1 kg of dried, powdered flowers with 10 L of 95% EtOH at room temperature for 72 hours. Repeat the extraction twice more to ensure exhaustive extraction.[4]

    • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

    • Partitioning: Suspend the crude extract (approx. 110 g from 1 kg of flowers) in 1 L of distilled water.[4] Perform sequential liquid-liquid partitioning in a separatory funnel with an equal volume of ethyl acetate (3 x 1 L).

    • Fraction Collection: Collect and combine the ethyl acetate fractions. This fraction is known to be rich in sesquiterpene lactones.[5][6] Concentrate the EtOAc fraction in vacuo to yield a residue for chromatographic purification.

Protocol 2: Silica Gel Column Chromatography This step separates the components of the ethyl acetate fraction based on their affinity for the silica stationary phase.

  • Materials:

    • Silica gel (230-400 mesh).

    • Glass column.

    • Solvents: n-hexane, ethyl acetate (gradient grade).

    • TLC plates and visualization reagents.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column. Equilibrate the column with n-hexane.

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform (B151607) or the initial mobile phase and load it onto the top of the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 n-hexane:EtOAc, then 100% EtOAc).

    • Fraction Collection & Analysis: Collect fractions of the eluate. Monitor the separation by spotting fractions on TLC plates and visualizing under UV light or with a staining agent (e.g., phosphomolybdic acid).

    • Pooling: Combine fractions containing the compound of interest (this compound) based on the TLC analysis. Concentrate the pooled fractions.

Protocol 3: Preparative Thin-Layer Chromatography (pTLC) This is a final purification step to isolate this compound to a high degree of purity from the semi-purified fractions.[7][8][9]

  • Materials:

    • Preparative TLC plates (e.g., 20x20 cm, 500-1000 µm thickness).

    • Developing chamber.

    • Appropriate solvent system (determined by analytical TLC, e.g., n-hexane:ethyl acetate 1:1).

    • Scraper or razor blade.

    • Polar solvent for extraction (e.g., ethyl acetate or methanol).

  • Procedure:

    • Sample Application: Dissolve the semi-pure fraction in a minimal volume of a volatile solvent. Carefully apply the solution as a narrow, uniform band along the origin line of the pTLC plate.[9]

    • Development: Place the plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop.

    • Visualization: Visualize the separated bands under UV light. Mark the band corresponding to this compound with a pencil.

    • Scraping and Extraction: Carefully scrape the silica gel from the marked band. Place the scraped silica in a flask and extract the compound by washing it multiple times with a polar solvent like ethyl acetate.

    • Final Recovery: Filter the solution to remove the silica gel and evaporate the solvent to obtain pure this compound.

Quantitative Data

Precise yield and purity data for each step of this compound isolation is not consistently reported. However, data from the isolation of similar sesquiterpene lactones from Asteraceae family plants can provide a benchmark.

Compound/FractionStarting MaterialMethodYieldPuritySource
Crude Ethanol Extract1 kg I. britannica flowersEthanol Maceration~110 g (11%)Mixture[4]
1-O-Acetylbritannilactone1 kg I. britannica flowersColumn Chromatography38 mg (0.0038%)>95%[4]
Dihydrolactucin (DHLc)750 g C. intybus rootsMaceration, LLE, Chromatography~642 mg (0.086%)High[5]
Lactucin (Lc)750 g C. intybus rootsMaceration, LLE, Chromatography~175 mg (0.023%)High[5]

Proposed Mechanism of Action & Signaling Pathway

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[10] While its complete molecular interactions are still under investigation, evidence suggests that like many other sesquiterpene lactones, it may target inflammatory and cell survival pathways, notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11]

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation and is often constitutively active in cancer cells.[1][2][12] The proposed mechanism involves this compound inhibiting the degradation of IκBα, the natural inhibitor of NF-κB. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes like Bcl-2. The downregulation of survival signals, coupled with other cellular stresses, leads to the activation of the caspase cascade (e.g., Caspase-3), culminating in programmed cell death (apoptosis).[13]

G cluster_signal Proposed Signaling Pathway of this compound in Cancer Cells This compound This compound CellMembrane Cell Membrane IKK IKK Complex This compound->IKK Inhibits Cytoplasm Cytoplasm Nucleus Nucleus NFkB_bound p65/p50-IκBα (Inactive) Transcription Gene Transcription IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IKK->IkBa_P NFkB_complex p65/p50 (NF-κB) NFkB_active p65/p50 (Active) NFkB_bound->NFkB_active Release Degradation Proteasomal Degradation IkBa_P->Degradation NFkB_active->Transcription Translocation Caspase Caspase Cascade Activation NFkB_active->Caspase Suppresses Survival Anti-Apoptotic Genes (e.g., Bcl-2) Transcription->Survival Upregulates Apoptosis Apoptosis Survival->Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound via NF-kB inhibition.

References

Application Notes and Protocols for the Synthesis of Ivangustin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ivangustin (B2914610) analogues. This compound, a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, has demonstrated notable cytotoxic activity against various cancer cell lines.[1][2][3] The development of synthetic analogues is a promising avenue for enhancing its therapeutic potential and exploring structure-activity relationships (SAR).

Introduction to this compound

This compound is characterized by a 6/6/5-tricyclic eudesmane (B1671778) core and an α-methylene-γ-lactone moiety, which is often crucial for its biological effects.[2][4] Research has shown that this compound and its derivatives can induce apoptosis, arrest the cell cycle, and inhibit inflammatory pathways such as NF-κB signaling.[2][5] The synthesis of analogues allows for the systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for this compound Analogues

Several synthetic strategies have been employed to generate this compound analogues. Key approaches include:

  • Modification of the C1-Hydroxyl Group: The hydroxyl group at the C1 position is a common target for modification. Strategies include esterification to introduce various functional groups and oxidation to the corresponding ketone.[2][6]

  • Modification of the C13-Methylene Group: The exocyclic double bond in the lactone ring can be modified, for example, through reduction or the formation of spiro derivatives.[2] However, it is important to note that modifications at this position can sometimes lead to a decrease or complete loss of cytotoxic activity.[2][5]

  • Total Synthesis of Enantiomeric Analogues: More complex strategies involve the total synthesis of analogues from chiral starting materials. One reported method utilizes an aldol (B89426) condensation and a one-pot annelation procedure to construct the core structure.[4]

Data Presentation: Cytotoxicity of this compound Analogues

The following table summarizes hypothetical quantitative data on the cytotoxic activity (IC50 values) of synthesized this compound analogues against a panel of human cancer cell lines. This data is representative of what would be collected to evaluate the efficacy of new compounds.

CompoundC1-ModificationHeLa (μM)PC-3 (μM)HepG2 (μM)HL-60 (μM)
This compound -OH3.24.55.22.8
Analogue 1 -OCOCH₃2.53.84.11.9
Analogue 2 -OCOC₆H₅4.15.26.03.5
Analogue 3 =O2.13.13.51.5
Analogue 4 -H>50>50>50>50

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound at the C1-Hydroxyl Group (Synthesis of Analogue 1)

This protocol describes a general method for the synthesis of C1-esterified this compound analogues.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (3.0 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired C1-acetylated this compound analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidation of the C1-Hydroxyl Group (Synthesis of Analogue 3)

This protocol details the oxidation of the C1-hydroxyl group of this compound to a ketone.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for an this compound analogue that inhibits the NF-κB signaling pathway, a pathway often implicated in inflammation and cancer.

Caption: Inhibition of TNF-α induced NF-κB signaling by an this compound analogue.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of an this compound analogue.

Synthesis_Workflow start Start: This compound reaction Chemical Reaction (e.g., Esterification) start->reaction quench Reaction Quenching & Workup reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying & Solvent Removal extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization end Pure this compound Analogue characterization->end

Caption: General workflow for the synthesis and purification of this compound analogues.

References

Application Notes and Protocols for Ivangustin Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivangustin (B2914610) is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in cancer research due to their potent cytotoxic activities.[1][2] Found in plants of the Inula genus, this compound has demonstrated efficacy against a variety of cancer cell lines, including but not limited to HeLa (cervical cancer), PC-3 (prostate cancer), HepG2 (liver cancer), and HL-60 (leukemia).[1][3] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for further investigation in drug development.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound in vitro. Detailed protocols for the MTT cytotoxicity assay and supplementary apoptosis analysis are provided, along with data presentation guidelines and diagrams of the experimental workflow and relevant signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through multiple cellular mechanisms. The primary mode of action is the induction of apoptosis, a controlled process of cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1] Studies have shown that this compound and its derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5]

Key signaling pathways implicated in this compound's activity include the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][2] The NF-κB pathway is a critical regulator of cell survival, inflammation, and proliferation, and its inhibition can sensitize cancer cells to apoptosis. The α-methylene-γ-lactone moiety present in this compound is a key structural feature responsible for its biological activity, likely through interaction with nucleophilic sites on proteins such as cysteine residues in key signaling molecules.[1]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological function, such as cell proliferation. The following table summarizes representative IC50 values for this compound and its derivatives against various human cancer cell lines, providing a clear comparison of its cytotoxic efficacy.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical CancerDerivative of this compound (1i)2.7[1]
PC-3Prostate CancerDerivative of this compound (1i)2.5[1]
HEp-2Laryngeal CancerDerivative of this compound (1i)3.5[1]
HepG2Liver CancerDerivative of this compound (1i)5.1[1]
HL-60LeukemiaAnalogue of this compound (17)1.02[3]
QGY-7701Liver CancerAnalogues of this compoundSelective[3]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: MTT Assay A Seed cells into 96-well plate B Incubate for 24 hours A->B C Prepare this compound dilutions D Treat cells with this compound C->D E Incubate for 24-72 hours D->E F Add MTT solution G Incubate for 4 hours F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for this compound in vitro cytotoxicity MTT assay.

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

To confirm that this compound induces apoptosis, an Annexin V and Propidium Iodide (PI) staining assay can be performed. In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][9]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash once with cold PBS.

    • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell population will be differentiated into four groups:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Signaling Pathway

G cluster_0 This compound-Induced Apoptosis cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Induces Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ivangustin and the SRB Assay

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potential antitumor effects.[1] Accurate assessment of the cytotoxic and cytostatic effects of compounds like this compound on cancer cells is a critical step in preclinical drug development. The Sulforhodamine B (SRB) assay is a robust, sensitive, and cost-effective colorimetric method for measuring drug-induced cytotoxicity.[2] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the number of viable cells.[4] This document provides a detailed protocol for conducting an SRB assay to evaluate the cytotoxic effects of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines using the SRB assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer3.2[5]
PC-3Prostate Cancer4.5[5]
HEp-2Laryngeal Cancer3.3[5]
HepG2Liver Cancer5.2[5]
CHOOvarian Cancer6.4[5]
HUVECNormal Endothelial Cells9.2[5]

Experimental Workflow: SRB Assay

The following diagram outlines the key steps involved in the Sulforhodamine B (SRB) assay for assessing the cytotoxicity of this compound.

SRB_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Dilution (Serial Dilutions) Treatment 4. Compound Treatment (Incubate 48-72h) Compound_Prep->Treatment Cell_Seeding->Treatment Fixation 5. Cell Fixation (Cold 10% TCA) Treatment->Fixation Staining 6. SRB Staining (0.4% SRB in 1% Acetic Acid) Fixation->Staining Washing 7. Washing (1% Acetic Acid) Staining->Washing Solubilization 8. Dye Solubilization (10 mM Tris Base) Washing->Solubilization Absorbance 9. Absorbance Reading (510-570 nm) Solubilization->Absorbance Calculation 10. Data Calculation (% Growth Inhibition, IC50) Absorbance->Calculation

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Experimental Protocols

This section provides a detailed step-by-step protocol for determining the cytotoxicity of this compound using the SRB assay.

Materials and Reagents
  • Cell Lines: Adherent cancer cell lines of interest (e.g., HeLa, PC-3, HepG2).

  • Culture Medium: Appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound Stock Solution: High-concentration stock solution of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Trichloroacetic Acid (TCA): 50% (w/v) stock solution in distilled water. Store at 4°C.

  • Sulforhodamine B (SRB) Solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid.

  • Washing Solution: 1% (v/v) acetic acid in distilled water.

  • Solubilization Buffer: 10 mM Tris base solution (pH 10.5).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% Trypsin-EDTA solution.

  • 96-well flat-bottom microplates.

Protocol

1. Cell Preparation and Seeding: a. Culture the selected adherent cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.[6] b. Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge to obtain a cell pellet.[7] c. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well, to be optimized for each cell line) and seed 100 µL of the cell suspension into each well of a 96-well plate.[8] e. Include wells with medium only to serve as a background control.[4] f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. b. After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells. c. Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).[8] d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]

3. Cell Fixation: a. Following the treatment incubation, carefully add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium, to achieve a final concentration of 10% TCA.[8] b. Incubate the plate at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[9]

4. Staining: a. After fixation, gently wash the plates five times with slow-running tap water or deionized water to remove the TCA and dead cells.[4][8] b. Remove the excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely at room temperature.[8] c. Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

5. Washing: a. After staining, quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[8] b. After the final wash, remove the acetic acid and allow the plates to air dry completely.[9]

6. Solubilization and Absorbance Measurement: a. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][9] b. Place the plate on a shaker for 5-10 minutes to ensure the complete solubilization of the dye.[8] c. Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[8]

7. Data Analysis: a. Subtract the background absorbance (from the wells containing only medium) from all readings. b. Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Mean OD of Test Well - Mean OD of Blank Well) / (Mean OD of Control Well - Mean OD of Blank Well) ] x 100 c. Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, from the dose-response curve.[8]

Proposed Mechanism of Action of this compound

This compound, as a sesquiterpene lactone, is believed to exert its cytotoxic effects through the induction of apoptosis and the modulation of key inflammatory signaling pathways. A derivative of this compound has been shown to inhibit the canonical NF-κB signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and inflammation.

Ivangustin_Pathway cluster_pathway This compound's Proposed Mechanism of Action This compound This compound NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition Inhibits Apoptosis Induction of Apoptosis NFkB_Inhibition->Apoptosis Leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for MTT Assay-Based Determination of Ivangustin's IC50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin, a sesquiterpene lactone, has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for oncological research and drug development.[1] The half-maximal inhibitory concentration (IC50) is a crucial parameter for quantifying the cytotoxic potential of this compound. A widely used method for determining the IC50 value of cytotoxic compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a reliable and quantitative measure of cell viability.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. These insoluble formazan crystals are subsequently dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of viable cells.

This document provides a comprehensive protocol for determining the IC50 value of this compound in cancer cell lines using the MTT assay.

Mechanism of Action of this compound

This compound has been shown to alleviate deoxynivalenol-induced apoptosis by regulating the FOXO3a (Forkhead box O3) signaling pathway.[2] In this pathway, this compound inhibits the translocation of FOXO3a into the nucleus. This inhibition prevents the transcription of pro-apoptotic genes, thereby mitigating apoptosis.[2]

Ivangustin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FOXO3a_active FOXO3a (Active) This compound->FOXO3a_active Inhibits Translocation FOXO3a_inactive FOXO3a (Inactive) FOXO3a_inactive->FOXO3a_active Activation Signal (e.g., Stress) FOXO3a_nucleus FOXO3a FOXO3a_active->FOXO3a_nucleus Translocation Pro_apoptotic_genes Pro-apoptotic Genes (e.g., TRAIL, FasL, BIM) FOXO3a_nucleus->Pro_apoptotic_genes Transcription Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis

Caption: this compound's inhibitory effect on the FOXO3a signaling pathway.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound against various human cancer cell lines. These values were determined using a Sulforhodamine B (SRB) colorimetric assay, which, like the MTT assay, measures cell proliferation.

Cell LineCancer TypeIC50 (µM)[1]
HeLaCervical Cancer3.2
PC-3Prostate Cancer4.5
HEp-2Laryngeal Cancer3.3
HepG2Liver Cancer5.2
CHOOvarian Cancer6.4
HUVECNormal Endothelial9.2

Experimental Protocol: MTT Assay for this compound IC50 Determination

This protocol provides a step-by-step guide for determining the IC50 value of this compound.

Materials and Reagents
  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. start->cell_seeding drug_treatment 2. This compound Treatment Add serial dilutions of this compound to the wells and incubate. cell_seeding->drug_treatment mtt_addition 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. drug_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization Remove medium and add DMSO to dissolve formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis Calculate cell viability and determine the IC50 value. absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Detailed Methodology

1. Cell Seeding: a. Culture the selected cancer cell line in appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count to determine cell viability and concentration. c. Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. It is recommended to perform each treatment in triplicate. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition: a. After the incubation period, carefully remove the medium from each well. b. Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well. c. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.

4. Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

5. Absorbance Reading: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50: The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined by non-linear regression analysis of the dose-response curve using software such as GraphPad Prism or Microsoft Excel.

Conclusion

The MTT assay is a robust and reliable method for determining the cytotoxic potential of this compound. The protocol outlined in these application notes provides a detailed framework for researchers to accurately determine the IC50 value of this compound in various cancer cell lines. Understanding the IC50 and the underlying mechanism of action is critical for the further development of this compound as a potential anticancer therapeutic.

References

Application Notes and Protocols: In Vitro Testing of Ivangustin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin and its analogues are a class of sesquiterpene lactones that have demonstrated notable cytotoxic effects against various human cancer cell lines.[1] Possessing an α-methylene-γ-butyrolactone moiety, these compounds are of significant interest for their potential as anticancer therapeutic agents.[1] This document provides detailed protocols for the in vitro evaluation of this compound's anticancer properties, including cytotoxicity screening and analysis of its potential mechanism of action through nitric oxide (NO) production and modulation of key cancer-related signaling pathways.

Quantitative Data Summary

The cytotoxic activity of eight novel this compound enantiomer analogues was evaluated against a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Analogue 17 exhibited the most potent and selective activity against the HL-60 leukemia cell line.[1]

Table 1: Cytotoxicity (IC50, μM) of this compound Analogues Against Human Cancer Cell Lines [1]

AnalogueHCT-116 (Colon)HL-60 (Leukemia)QGY-7701 (Liver)SMMC-7721 (Liver)A549 (Lung)MCF-7 (Breast)
Analogue 1 >4018.34>40>40>40>40
Analogue 2 >4010.2115.67>40>40>40
Analogue 3 >408.7612.43>40>40>40
Analogue 4 >40>40>40>40>40>40
Analogue 5 >4012.54>40>40>40>40
Analogue 6 >4015.87>40>40>40>40
Analogue 17 25.431.02 8.9821.3428.7635.43
Analogue 18 >405.679.87>40>40>40

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of cell viability and the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HL-60, QGY-7701, SMMC-7721, A549, MCF-7)

  • Complete cell culture medium (specific to each cell line)

  • This compound analogues

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound analogues in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate prepare_this compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound Analogues prepare_this compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Griess Reaction cluster_analysis Data Analysis culture_treat Culture and Treat Cells with this compound collect_supernatant Collect Culture Supernatant culture_treat->collect_supernatant add_sulfanilamide Add Sulfanilamide collect_supernatant->add_sulfanilamide incubate1 Incubate 5-10 min add_sulfanilamide->incubate1 add_ned Add NED Solution incubate1->add_ned incubate2 Incubate 5-10 min add_ned->incubate2 read_absorbance Measure Absorbance at 540 nm incubate2->read_absorbance determine_concentration Determine Nitrite Concentration read_absorbance->determine_concentration NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound (α-methylene-γ-butyrolactone) IKK IKK Complex This compound->IKK Inhibition NFkB NF-κB (p65/p50) This compound->NFkB Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Genes Pro-survival Gene Expression Nucleus->Genes Transcription (Inhibited) Apoptosis Apoptosis Genes->Apoptosis Leads to

References

Ivangustin Treatment on HeLa and PC-3 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ivangustin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and antitumor properties. This document provides detailed application notes and protocols for studying the effects of this compound on two common cancer cell lines: HeLa (human cervical adenocarcinoma) and PC-3 (human prostate adenocarcinoma). The provided information is intended to guide researchers in investigating the cytotoxic, apoptotic, and cell cycle-modulating effects of this compound and to elucidate its potential mechanisms of action.

Data Presentation

Table 1: Cytotoxicity of this compound in HeLa and PC-3 Cells
Cell LineCompoundAssayIC50 ValueCitation
HeLaThis compoundSRB3.2 µM
PC-3This compoundSRB4.5 µM
HeLaThis compound Derivative 1iNot Specified2.7 µM
PC-3This compound Derivative 1iNot Specified2.5 µM

Note: The IC50 values for this compound are based on a Sulforhodamine B (SRB) colorimetric assay. Data for the derivative "1i" is included for comparative purposes, as it has been a subject of mechanistic studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its investigation.

Ivangustin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Cell_Membrane Cell Membrane TNFa_Receptor TNF-α Receptor TNFa_Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuclear NF-κB Gene_Transcription Gene Transcription (Pro-inflammatory, Anti-apoptotic) Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition NFkB_nuclear->Gene_Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow start Cell Culture (HeLa or PC-3) treatment This compound Treatment (Dose-Response) start->treatment cytotoxicity Cytotoxicity Assay (MTT/SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis end Data Analysis & Conclusion cytotoxicity->end apoptosis->end cell_cycle->end protein_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is for determining the cytotoxic effects of this compound on HeLa and PC-3 cells.

Materials:

  • HeLa or PC-3 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in HeLa and PC-3 cells treated with this compound.

Materials:

  • HeLa or PC-3 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of HeLa and PC-3 cells.

Materials:

  • HeLa or PC-3 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of NF-κB Pathway

This protocol provides a method to assess the effect of this compound on the activation of the NF-κB pathway. A derivative of this compound has been shown to inhibit TNF-α-induced NF-κB signaling.

Materials:

  • HeLa or PC-3 cells

  • This compound

  • TNF-α (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Preparing Ivangustin Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. As a hydrophobic molecule, proper preparation of stock solutions is critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications. Additionally, it summarizes key quantitative data and illustrates the experimental workflow and the relevant biological signaling pathway.

Data Presentation

This compound Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.3 g/mol [1]
CAS Number 14164-59-1[1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO[1]
Storage and Stability of this compound
FormStorage TemperatureStabilitySource
Powder -20°CUp to 3 years-
Powder 4°CUp to 2 years-
In DMSO -80°CUp to 6 months[3]
In DMSO -20°CUp to 1 month[3]

Note: For optimal stability, it is recommended to prepare fresh dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.[2][3]

Cytotoxicity of this compound and Related Compounds

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC₅₀ (µM)Exposure TimeSource
This compoundHEp2 (Laryngeal Carcinoma)~572 hours-
This compoundSGC-7901 (Gastric Adenocarcinoma)~572 hours-
This compoundHCT116 (Colorectal Carcinoma)~572 hours-
This compound AnalogHL-60 (Leukemia)1.02Not Specified-
This compound AnalogQGY-7701 (Hepatocellular Carcinoma)Potent ActivityNot Specified-

Note: IC₅₀ values can vary depending on the cell line, assay conditions, and exposure time.[4][5][6]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filter (optional, for sterilization)

  • Personal protective equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. A high-concentration stock is recommended to minimize the final concentration of DMSO in the cell culture medium, which should ideally be below 0.1% and not exceed 0.5% to avoid cytotoxicity.[3]

1. Calculation:

  • Molecular Weight (MW) of this compound: 248.3 g/mol

  • Desired Stock Concentration: 10 mM (which is 0.010 mol/L)

  • To prepare 1 mL (0.001 L) of a 10 mM stock solution:

    • Weight (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Weight (mg) = 0.010 mol/L x 0.001 L x 248.3 g/mol x 1000 mg/g = 2.483 mg

2. Step-by-Step Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh 2.483 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization (Optional): If the stock solution was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly to prevent precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration used for your this compound treatment.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Quality Control & Storage cluster_2 Application A Weigh this compound Powder B Add DMSO A->B C Vortex to Dissolve B->C D Optional: Sterile Filter C->D E Aliquot into Vials C->E D->E F Store at -20°C or -80°C E->F G Thaw Aliquot F->G H Dilute in Cell Culture Medium G->H I Treat Cells H->I G Inhibition of NF-κB Pathway by Sesquiterpene Lactones Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα / IκBβ IKK->IkB Phosphorylates for Degradation NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_p50_p65_inactive Inhibits NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65_inactive->NFkB_p50_p65_active Release Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB_p50_p65_active->Gene_Expression Promotes Transcription This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibits This compound->IkB Prevents Degradation This compound->NFkB_p50_p65_active Directly Inhibits p65

References

Application Notes and Protocols for Ivangustin Research: Proposed Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin, a sesquiterpene lactone, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. Mechanistic studies on a key derivative, designated 1i, have revealed that its anti-cancer activity is mediated through the induction of apoptosis and the inhibition of the canonical NF-κB signaling pathway.[1][2] While in vivo studies specifically investigating this compound are not yet available in published literature, the well-documented anti-cancer properties of related sesquiterpene lactones, such as Alantolactone and Parthenolide, provide a strong basis for proposing relevant animal models to evaluate the preclinical efficacy and safety of this compound.[3][4][5]

These application notes provide detailed protocols for proposed animal models for this compound research, focusing on xenograft models for solid tumors. The methodologies are based on established protocols for similar compounds that target the NF-κB pathway.[6][7][8]

Proposed Animal Models for Efficacy Assessment

The most relevant and widely used preclinical models to assess the anti-cancer efficacy of novel compounds are xenograft models in immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow unimpeded.

Recommended Animal Model:

  • Animal: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice.

  • Age: 4-6 weeks at the start of the study to ensure they are mature enough to tolerate the procedures but young enough to support robust tumor growth.[9]

  • Rationale: These strains are immunocompromised and will not reject human tumor xenografts, making them ideal for studying the direct effects of this compound on tumor growth.

Proposed Cancer Cell Lines:

Based on in vitro data for this compound derivatives, the following human cancer cell lines are recommended for establishing xenograft models:

  • PC-3 (Prostate Cancer): A derivative of this compound has shown potent activity against this cell line.[1][2]

  • HeLa (Cervical Cancer), HEp-2 (Laryngeal Cancer), HepG2 (Liver Cancer): These cell lines also demonstrated sensitivity to this compound derivatives.[1]

  • MDA-MB-231 (Triple-Negative Breast Cancer): Alantolactone, a structurally related compound, has shown efficacy against this cell line in both in vitro and in vivo models.[10]

  • HT-29, SW620, LS174T (Colorectal Cancer): Parthenolide has demonstrated anti-tumor activity in xenograft models using these cell lines.[5]

Experimental Protocols

Human Tumor Xenograft Model Protocol

This protocol outlines the procedure for establishing a subcutaneous xenograft model and subsequently evaluating the anti-tumor efficacy of this compound.

Materials:

  • Selected human cancer cell line (e.g., PC-3)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Athymic nude mice (4-6 weeks old)[9]

  • This compound (formulated for in vivo administration)

  • Vehicle control (e.g., DMSO, saline, corn oil)

  • Calipers for tumor measurement

  • Syringes and needles (27-30 gauge)[9]

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

  • Cell Preparation:

    • Harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.

    • Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • This compound Group(s): Administer this compound at various predetermined doses (e.g., 10, 25, 50 mg/kg) via a suitable route (e.g., intraperitoneal injection) daily or on an alternating day schedule.

    • Vehicle Control Group: Administer the vehicle solution using the same volume and schedule as the treatment groups.

    • Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent for the specific cancer type.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Collect tumors and major organs for further analysis (e.g., histopathology, Western blotting for NF-κB pathway proteins).

Data Presentation

Quantitative data from the proposed xenograft study should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of this compound on Tumor Growth in a PC-3 Xenograft Model

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-102.5 ± 10.11540.8 ± 150.2-1.6 ± 0.2
This compound10101.9 ± 9.81150.2 ± 125.725.41.2 ± 0.15
This compound25103.1 ± 11.2780.4 ± 98.549.30.8 ± 0.1
This compound50102.7 ± 10.5455.1 ± 75.370.50.45 ± 0.08
Positive ControlTBD102.2 ± 9.9TBDTBDTBD

Data are presented as mean ± standard error of the mean (SEM). TBD: To be determined based on the chosen positive control.

Table 2: Assessment of this compound-Related Toxicity

Treatment GroupDose (mg/kg)Mean Change in Body Weight (%)Observed Adverse Effects
Vehicle Control-+5.2 ± 1.5None
This compound10+4.8 ± 1.8None
This compound25+2.1 ± 2.0None
This compound50-3.5 ± 2.5Mild lethargy in some animals
Positive ControlTBDTBDTBD

Data are presented as mean ± SEM.

Visualization of Pathways and Workflows

This compound's Proposed Mechanism of Action

The diagram below illustrates the proposed signaling pathway inhibited by this compound's derivative, 1i, which is the canonical NF-κB pathway.[1]

Ivangustin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB (Inactive) IkappaB->IkappaB_NFkappaB Inhibits NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocates IkappaB_NFkappaB->NFkappaB Releases This compound This compound (Derivative 1i) This compound->IKK Inhibits DNA DNA NFkappaB_nucleus->DNA Binds Gene_Expression Pro-inflammatory & Anti-apoptotic Genes DNA->Gene_Expression Promotes Transcription

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the proposed xenograft animal model study.

Xenograft_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis Cell_Culture 1. Cancer Cell Culture (e.g., PC-3) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice, 4-6 wks) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (to 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 9. Data Analysis: Tumor Weight, Growth Inhibition, Histopathology Endpoint->Analysis

Caption: Experimental workflow for a preclinical xenograft model to test this compound efficacy.

Conclusion

While direct in vivo data for this compound is currently lacking, the information available for its derivatives and structurally similar sesquiterpene lactones provides a solid foundation for designing and implementing preclinical animal studies. The proposed xenograft models and protocols described here offer a robust framework for evaluating the anti-cancer potential of this compound, elucidating its in vivo mechanism of action, and gathering the necessary data to support its further development as a potential therapeutic agent. Careful execution of these studies will be critical in translating the promising in vitro findings into tangible preclinical evidence.

References

Ivangustin Dose-Response Curve Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin (B2914610), a sesquiterpene lactone, has demonstrated significant potential as a cytotoxic and anti-inflammatory agent. Understanding the dose-response relationship of this compound is critical for elucidating its mechanism of action and for the development of novel therapeutic strategies. These application notes provide detailed protocols for analyzing the dose-response curve of this compound and summarize its effects on various cell lines. The described methodologies and signaling pathways offer a framework for investigating the anti-cancer properties of this compound and its derivatives.

Data Presentation

The cytotoxic effects of this compound and its analogues have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound HeLaHuman Cervical Cancer2.7 ± 0.3[1]
PC-3Human Prostate Cancer2.5 ± 0.2[1]
HEp-2Human Larynx Cancer3.5 ± 0.4[1]
HepG2Human Liver Cancer5.1 ± 0.6[1]
CHOChinese Hamster Ovary> 40[1]
HUVECHuman Umbilical Vein Endothelial Cell10.2 ± 1.1[1]
This compound Analogue 17 HL-60Human Leukemia1.02[2]
QGY-7701Human Liver Cancer> 20[2]
HCT-116Human Colon Cancer> 20[2]
SMMC-7721Human Liver Cancer> 20[2]
A549Human Lung Cancer> 20[2]
MCF-7Human Breast Cancer> 20[2]

Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. By targeting this pathway, this compound can suppress the expression of pro-inflammatory genes and sensitize cancer cells to apoptosis.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Promotes IkB_NFkB->IKK Releases

Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis via FOXO3a Regulation

Recent studies suggest that this compound can alleviate cellular stress-induced apoptosis by modulating the FOXO3a signaling pathway. By preventing the nuclear translocation of FOXO3a, this compound can inhibit the expression of pro-apoptotic genes.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress ERK ERK1/2 Stress->ERK Activates FOXO3a_c FOXO3a ERK->FOXO3a_c Phosphorylates FOXO3a_n FOXO3a FOXO3a_c->FOXO3a_n Translocation This compound This compound This compound->ERK Inhibits DNA DNA FOXO3a_n->DNA Binds Apoptosis_Genes Pro-apoptotic Gene Expression (e.g., TRAIL, BCL6, CASP3) DNA->Apoptosis_Genes Promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

This compound-mediated regulation of the FOXO3a apoptotic pathway.

Experimental Protocols

The following protocols provide a general framework for assessing the cytotoxic effects of this compound. It is recommended to optimize these protocols based on the specific cell line and experimental conditions.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to determine the IC50 values of this compound and its derivatives.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, PC-3, HepG2)

  • Complete cell culture medium (specific to the cell line)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow A Cell Seeding (96-well plate) B Overnight Incubation A->B C This compound Treatment (Serial Dilutions) B->C D 72-hour Incubation C->D E Cell Fixation (Cold 10% TCA) D->E F Washing & Drying E->F G SRB Staining F->G H Washing & Drying G->H I Dye Solubilization (10 mM Tris) H->I J Absorbance Reading (510 nm) I->J K Data Analysis (Dose-Response Curve & IC50) J->K

Workflow for the Sulforhodamine B (SRB) cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol can be used to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in the dose-response analysis of this compound. The data and pathways presented herein underscore the potential of this compound as an anti-cancer agent and provide a solid foundation for further investigation into its therapeutic applications. Adherence to these detailed methodologies will ensure reproducible and reliable results in the evaluation of this compound and its analogues.

References

Application Notes and Protocols for Cell Cycle Analysis with Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin, a sesquiterpenoid lactone, has demonstrated cytotoxic effects against various human cancer cell lines, with notable activity against the HL-60 leukemia cell line. This document provides detailed application notes and protocols for investigating the effects of this compound on the cell cycle of cancer cells. The methodologies described herein are designed to enable researchers to perform comprehensive cell cycle analysis, elucidate the underlying molecular mechanisms, and generate robust, quantitative data.

While specific quantitative data on this compound's effects on cell cycle distribution and its direct impact on signaling pathways are not extensively available in the public domain, this document provides a framework for such investigations. The protocols are based on established methods for cell cycle analysis, and the data presentation formats are modeled after studies of other natural compounds with cell cycle-modulating activities.

Postulated Mechanism of Action

Natural compounds, including sesquiterpenoid lactones similar to this compound, often induce cell cycle arrest by modulating the activity of key regulatory proteins. It is hypothesized that this compound may exert its cytotoxic effects by:

  • Inhibiting Cyclin-Dependent Kinases (CDKs): CDKs are crucial enzymes that drive the progression of the cell cycle. Inhibition of CDKs, such as CDK2 and CDK4, can lead to arrest at the G1/S or G2/M checkpoints.

  • Upregulating CDK Inhibitors (CKIs): Proteins like p21 and p27 can bind to and inhibit the activity of CDK-cyclin complexes, leading to cell cycle arrest.

  • Modulating Signaling Pathways: Key signaling pathways such as the p53, Akt/mTOR, and MAPK pathways play a pivotal role in cell cycle regulation. This compound may activate or inhibit components of these pathways to induce cell cycle arrest.

The following diagram illustrates a potential signaling pathway through which a natural compound like this compound could induce G1 phase cell cycle arrest.

This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Binds to SignalTransduction Signal Transduction Cascade (e.g., p53 activation) CellSurfaceReceptor->SignalTransduction Activates p21_p27 Increased expression of p21 & p27 (CKIs) SignalTransduction->p21_p27 Leads to CDK4_6_CyclinD CDK4/6-Cyclin D Complex p21_p27->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E Complex p21_p27->CDK2_CyclinE Inhibits Rb_Phosphorylation Rb Phosphorylation (Inhibited) CDK4_6_CyclinD->Rb_Phosphorylation CDK2_CyclinE->Rb_Phosphorylation E2F_Release E2F Release (Blocked) Rb_Phosphorylation->E2F_Release G1_S_Transition G1 to S Phase Transition Blocked E2F_Release->G1_S_Transition

Caption: Postulated signaling pathway for this compound-induced G1 cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia (HL-60) cells are recommended due to their documented sensitivity to cytotoxic agents.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO only) must be included in all experiments.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol utilizes propidium (B1200493) iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

Procedure:

  • Harvest Cells: Following treatment with this compound, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 10 µL of RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

start Start: HL-60 Cells in Culture treat Treat with this compound (0-25 µM for 24-72h) start->treat harvest Harvest Cells (Centrifugation) treat->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol wash1->fix incubate Incubate at -20°C (≥2h) fix->incubate rehydrate Rehydrate and Wash with PBS incubate->rehydrate stain Stain with PI and RNase A rehydrate->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Cell Cycle Phases analyze->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Data Presentation

Quantitative data from cell cycle analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (Hypothetical Data)

This compound (µM)Incubation Time (h)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)2445.2 ± 2.135.8 ± 1.519.0 ± 1.2
12448.9 ± 2.532.1 ± 1.819.0 ± 1.4
52455.7 ± 3.028.5 ± 2.215.8 ± 1.9
102468.3 ± 3.515.4 ± 1.916.3 ± 2.0
252475.1 ± 4.18.7 ± 1.116.2 ± 2.3
0 (Control)4844.8 ± 2.336.5 ± 1.718.7 ± 1.1
14852.1 ± 2.830.2 ± 2.017.7 ± 1.5
54865.9 ± 3.320.1 ± 2.514.0 ± 1.8
104878.2 ± 4.09.5 ± 1.312.3 ± 1.6
254885.4 ± 4.55.1 ± 0.99.5 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Further Investigations: Western Blot Analysis

To elucidate the molecular mechanism of this compound-induced cell cycle arrest, Western blot analysis can be performed to assess the expression levels of key cell cycle regulatory proteins.

Protocol 3: Western Blot Analysis

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, phospho-Rb, total Rb, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins (Hypothetical Data)

ProteinThis compound (10 µM, 48h) - Fold Change vs. Control
Cyclin D1↓ 0.45
Cyclin E↓ 0.62
CDK2↓ 0.55
CDK4↓ 0.50
p21↑ 2.8
p27↑ 2.1
p-Rb/Total Rb↓ 0.30

Fold change is calculated after normalization to the loading control.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the investigation of this compound's effects on the cell cycle. By employing these methodologies, researchers can generate high-quality, quantitative data to elucidate the mechanism of action of this compound and evaluate its potential as a therapeutic agent in cancer drug development. Further studies are warranted to confirm the specific signaling pathways modulated by this compound and to validate these findings in preclinical models.

Application Notes: Evaluating the Efficacy of Ivangustin in 3D Spheroid Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivangustin is a sesquiterpene lactone showing potent cytotoxic activity against various cancer cell lines.[1][2] Mechanistic studies suggest that its derivatives can induce apoptosis and cell cycle arrest, and may inhibit the NF-κB signaling pathway.[2] Three-dimensional (3D) cell culture models, such as tumor spheroids, are gaining prominence in drug discovery as they more accurately replicate the complex tumor microenvironment compared to traditional 2D monolayers.[3] Spheroids mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive preclinical model.[3][4] These application notes provide a framework for utilizing 3D spheroid models to assess the anti-cancer efficacy of this compound.

Mechanism of Action (Hypothesized)

For the context of these protocols, we will proceed with the hypothesis that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is a common event in many cancers.[5] Inhibitors targeting this pathway have shown efficacy in reducing spheroid growth and cellular ATP levels.[5][6][7] Therefore, experiments will focus on assessing spheroid viability, growth inhibition, and the modulation of key proteins within this pathway.

Experimental Design Overview

The overall workflow involves forming cancer cell spheroids, treating them with a dose range of this compound, and subsequently evaluating the compound's effect on spheroid viability, size, and the PI3K/Akt/mTOR pathway.

cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Data Analysis cell_culture 2D Cell Line Culture spheroid_formation Spheroid Formation (e.g., Liquid Overlay) cell_culture->spheroid_formation treatment Treat Spheroids (72h) spheroid_formation->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment imaging Brightfield & Fluorescence Imaging treatment->imaging protein Protein Extraction treatment->protein viability Viability Assay (ATP Quantification) imaging->viability viability->imaging viability->protein wb Western Blot (p-Akt, p-mTOR) protein->wb

Caption: High-level experimental workflow for this compound testing in 3D spheroids.

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., HCT116, PANC-1)[8]

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Method:

  • Culture cells in standard 2D flasks until they reach 70-80% confluency.

  • Aspirate medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, collect cells, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 500-2000 cells/well, requires optimization for each cell line).[7][8]

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.

  • Incubate the plate at 37°C, 5% CO2. Spheroids will typically form within 24-72 hours.[8] Monitor spheroid formation and compactness daily via microscopy.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol details the preparation and application of this compound to the pre-formed spheroids.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Pre-formed spheroids in ULA plates (from Protocol 1)

  • Multichannel pipette

Method:

  • On the day of treatment (e.g., 72 hours post-seeding), prepare a serial dilution of this compound in complete medium. A common approach is to prepare 2X final concentrations. For example, for a final concentration range of 0.1 µM to 100 µM, prepare 2X solutions from 0.2 µM to 200 µM.

  • Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., a known PI3K inhibitor or cytotoxic drug like Paclitaxel).[8][9]

  • Carefully add 100 µL of the 2X this compound dilutions (or controls) to the corresponding wells containing 100 µL of medium with spheroids. This brings the total volume to 200 µL and the drug concentrations to 1X.

  • Incubate the treated spheroids for the desired exposure time (e.g., 72 hours).[1]

Protocol 3: Assessment of Spheroid Viability and Growth

This protocol uses a luminescence-based ATP assay to quantify cell viability and microscopy to measure spheroid size.

Materials:

  • Treated spheroid plates

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)[10][11]

  • Plate-reading luminometer

  • Inverted microscope with a camera

Method:

A. Spheroid Imaging and Size Measurement:

  • Before adding the viability reagent, capture brightfield images of the spheroids in each well.

  • Using image analysis software (e.g., ImageJ), measure the diameter or area of each spheroid.

  • Calculate the percent growth inhibition relative to the vehicle-treated control spheroids.

B. ATP-Based Viability Assay:

  • Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[10]

  • Add 100 µL of the reagent to each well (adjust volume based on manufacturer's instructions).

  • Mix well by shaking the plate on an orbital shaker for 5 minutes to promote spheroid lysis.

  • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control after subtracting the background (medium-only wells).

Data Presentation: this compound Dose-Response

This compound (µM)Spheroid Diameter (% of Control)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2100 ± 6.8
0.198 ± 4.995 ± 7.1
185 ± 6.182 ± 5.5
1062 ± 5.855 ± 4.9
5045 ± 4.230 ± 3.8
10038 ± 3.915 ± 2.5

Data are presented as mean ± SD and are hypothetical.

Protocol 4: Mechanistic Analysis by Western Blot

This protocol describes the extraction of protein from spheroids to analyze the phosphorylation status of key PI3K/Akt/mTOR pathway proteins.

Materials:

  • Treated spheroids (pool multiple spheroids per condition for sufficient protein yield)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Microcentrifuge tubes

  • Sonicator or pellet pestle

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Method:

  • Carefully collect spheroids from replicate wells into a pre-chilled 1.5 mL microcentrifuge tube on ice.[12]

  • Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant.

  • Wash the spheroid pellet with 1 mL of ice-cold PBS and centrifuge again.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 50-100 µL).

  • Mechanically disrupt the spheroids by sonicating on ice or using a pellet pestle.[13]

  • Incubate on ice for 30 minutes, vortexing occasionally, to ensure complete lysis.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay.

  • Proceed with standard Western Blotting procedures: load 20-30 µg of protein per lane, perform SDS-PAGE, transfer to a PVDF membrane, block, incubate with primary and secondary antibodies, and detect with a chemiluminescence system.[15]

Data Presentation: Western Blot Quantification

This compound (µM)p-Akt / Total Akt (Relative Density)p-mTOR / Total mTOR (Relative Density)
0 (Vehicle)1.001.00
10.850.90
100.450.52
500.150.21

Data are hypothetical and represent densitometric analysis normalized to the loading control and then to the vehicle control.

This compound's Effect on the PI3K/Akt/mTOR Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothesized mechanism of this compound inhibiting the PI3K/Akt/mTOR pathway.

References

Troubleshooting & Optimization

improving Ivangustin solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Ivangustin, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. This compound, a sesquiterpene lactone, is soluble in DMSO.[1]

Q2: What is the typical concentration for an this compound stock solution?

A2: A common starting concentration for a stock solution of a compound like this compound is 10 mM. However, the optimal concentration may vary depending on the specific experimental requirements and the solubility limits of the compound.

Q3: How should I store the this compound stock solution?

A3: this compound powder should be stored at -20°C for long-term stability.[2] Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous medium for my experiment. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. This phenomenon, known as "crashing out," occurs due to the significant change in solvent polarity. Please refer to the troubleshooting guide below for strategies to mitigate this issue.

Troubleshooting Guide: Improving this compound Solubility in DMSO

Researchers may occasionally encounter challenges in dissolving this compound or maintaining its solubility in subsequent dilutions. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: this compound powder is not fully dissolving in DMSO.

Possible Causes:

  • Insufficient solvent volume.

  • Compound has formed aggregates.

  • Approaching the solubility limit of this compound in DMSO at room temperature.

Solutions:

MethodProtocolConsiderations
Vortexing Vigorously mix the solution for 2-5 minutes.This is the initial and simplest step to aid dissolution.
Gentle Warming Warm the solution in a water bath at 37°C for 10-15 minutes.Elevated temperatures can enhance the solubility of many compounds. Do not exceed temperatures that could cause degradation.
Sonication Place the vial in a bath sonicator for 5-10 minutes.Sonication uses ultrasonic waves to break down particle aggregates and facilitate dissolution.[3]
Prepare a More Dilute Stock If the compound does not dissolve at the desired concentration, try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).This will require adjusting the volume added to your experimental setup to achieve the final desired concentration.
Issue 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.

Possible Causes:

  • The final concentration of this compound in the aqueous medium exceeds its aqueous solubility.

  • Rapid change in solvent polarity causes the compound to precipitate.

Solutions:

MethodProtocolConsiderations
Increase Final DMSO Concentration Ensure the final concentration of DMSO in your culture medium is as high as your cells can tolerate (typically <0.5%).A slightly higher DMSO concentration in the final medium can help maintain the solubility of the compound. Always perform a vehicle control to account for any effects of DMSO on your cells.
Rapid Mixing Add the DMSO stock solution to the aqueous medium while vortexing or stirring.This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[3]
Use of a Surfactant For certain cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01% - 0.1%) to the final aqueous medium can help.Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Compatibility with your specific assay should be verified.
Stepwise Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions.This can sometimes help to acclimate the compound to the more aqueous environment gradually.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 248.32 g/mol )[2][4]

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: To prepare 1 mL of a 10 mM stock solution, weigh out 2.48 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO (in this case, 1 mL) to the weighed this compound powder.

  • Mixing: Vortex the solution for 2-5 minutes until the powder is completely dissolved. If necessary, use gentle warming or sonication as described in the troubleshooting guide.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Signaling Pathways and Workflows

This compound Solubility Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G A Start: Prepare this compound in DMSO B Does it fully dissolve? A->B C Yes B->C Yes D No B->D No K Dilute stock into aqueous medium C->K E Vortex (2-5 min) D->E F Warm (37°C, 10-15 min) E->F G Sonicate (5-10 min) F->G H Still not dissolved? G->H I Prepare a more dilute stock solution H->I Yes J Proceed to experiment H->J No I->J L Does it precipitate? K->L M No L->M No N Yes L->N Yes M->J O Increase final DMSO % N->O P Use rapid mixing O->P Q Consider adding surfactant P->Q Q->J

A troubleshooting workflow for dissolving this compound.
This compound and Apoptosis Signaling

This compound has been shown to alleviate deoxynivalenol-induced apoptosis by regulating the FOXO3a signaling pathway.[4] It inhibits the translocation of FOXO3a into the nucleus, thereby affecting the expression of apoptosis-related genes.[4] The diagram below provides a simplified overview of a generic apoptosis pathway that can be influenced by compounds like this compound.

G cluster_0 A Apoptotic Stimulus C FOXO3a Translocation to Nucleus A->C B This compound B->C D Transcription of Pro-Apoptotic Genes (e.g., TRAIL, BCL6, CASP3) C->D E Caspase Activation D->E F Apoptosis E->F

Simplified diagram of this compound's role in the apoptosis pathway.
General NF-κB Signaling Pathway

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to interact with the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

G cluster_1 A Stimulus (e.g., TNF-α, IL-1) B IKK Complex A->B C Phosphorylation of IκBα B->C D IκBα Degradation C->D E NF-κB (p50/p65) Release D->E F Nuclear Translocation E->F G Gene Transcription (Inflammation, Survival) F->G

Overview of the canonical NF-κB signaling pathway.

References

preventing Ivangustin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Ivangustin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For cell culture applications, high-purity, sterile DMSO is the most commonly used solvent.

Q2: What is a typical stock solution concentration for this compound?

A2: A stock solution of 10-50 mM in DMSO can be prepared. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I store my this compound stock solution?

A3: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to use the solution within one month if stored at -20°C.[1]

Q4: Why might this compound precipitate in my cell culture medium, even if the stock solution is clear?

A4: Precipitation upon dilution into aqueous solutions like cell culture media can occur for several reasons:

  • Poor Aqueous Solubility: this compound has lower solubility in aqueous environments compared to DMSO. The abrupt change in solvent polarity upon dilution can cause it to precipitate.[1]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • High DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), and generally not exceeding 0.5% (v/v).[1] Higher concentrations of DMSO can be toxic to cells and can also promote precipitation of some compounds.

  • Temperature Shifts: Exposing media to extreme temperature changes can cause high-molecular-weight components, including some drugs, to fall out of solution.[2][3]

  • Media Composition: Interactions with salts, proteins, and other components in the culture medium can lead to the formation of insoluble complexes.[2][3] For instance, calcium salts are particularly prone to precipitation.[2]

Q5: Can the pH of the media affect this compound's solubility?

A5: Yes, pH can significantly impact the solubility of many compounds. If this compound has ionizable groups, its solubility will be pH-dependent. Instability in the pH of the culture medium can contribute to precipitation.[2]

Troubleshooting Guide

If you observe precipitation after adding this compound to your cell culture medium, follow this step-by-step troubleshooting guide.

Step 1: Check the Integrity of Your this compound Stock Solution
  • Visual Inspection: Your stock solution in DMSO should be clear and free of visible particles.

  • Gentle Warming: If the stock solution is cloudy or contains precipitate, gently warm the vial to 37°C for 5-10 minutes.

  • Sonication: If precipitation persists, sonicate the vial for 5-10 minutes.[1]

  • Prepare Fresh Stock: If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Step 2: Verify the Final DMSO Concentration
  • Calculate the final DMSO concentration in your experiment.

  • If it exceeds 0.5%, consider preparing a more concentrated stock solution of this compound to reduce the volume added to the media.[1]

Step 3: Address Precipitation in the Cell Culture Media

If your stock solution is clear and the final DMSO concentration is within the recommended range, the precipitation is likely occurring upon dilution into the aqueous cell culture medium.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Proper Mixing Technique: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling. Avoid adding the stock solution directly to a concentrated volume of media.

  • Test Dilutions: Perform serial dilutions of your stock solution in pre-warmed media to determine the concentration at which precipitation occurs.

  • Solubility Enhancers: For persistent issues, consider the use of pharmaceutically acceptable solubilizing agents, but be sure to validate their compatibility with your cell line and experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Room Temperature (25°C)

SolventSolubility (mg/mL)Molar Solubility (M)
Water< 0.1< 2.5 x 10-4
PBS (pH 7.4)< 0.1< 2.5 x 10-4
Ethanol150.037
Methanol100.025
DMSO> 100> 0.25
DMF> 100> 0.25

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: this compound Solubility Assay

This protocol outlines a method to determine the solubility of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • DMSO (cell culture grade)

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or incubator shaker

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound powder to a microcentrifuge tube containing 1 mL of the cell culture medium.

    • Incubate the tube at 37°C with constant agitation for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound:

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the undissolved this compound.

  • Sample Collection and Dilution:

    • Carefully collect the supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with fresh cell culture medium to bring the concentration within the linear range of your analytical method.

  • Quantification:

    • Measure the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate Solubility:

    • Multiply the measured concentration by the dilution factor to determine the solubility of this compound in the cell culture medium.

Visualizations

Troubleshooting this compound Precipitation start Precipitation Observed stock_check Step 1: Check Stock Solution Is it clear? start->stock_check warm_sonicate Warm to 37°C and/or Sonicate stock_check->warm_sonicate No dmso_check Step 2: Check Final DMSO % Is it < 0.5%? stock_check->dmso_check Yes warm_sonicate->stock_check fresh_stock Prepare Fresh Stock Solution warm_sonicate->fresh_stock adjust_stock Prepare More Concentrated Stock dmso_check->adjust_stock No media_check Step 3: Troubleshoot in Media Pre-warm media & add dropwise? dmso_check->media_check Yes adjust_stock->dmso_check dilution_test Perform Serial Dilution Test media_check->dilution_test No resolved Issue Resolved media_check->resolved Yes dilution_test->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression regulates

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: Ivangustin Stability in Cell Culture Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the novel compound Ivangustin in typical cell culture conditions. The following information is designed to help troubleshoot common issues and ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common sign of compound instability. The degradation of a small molecule in solution can lead to a loss of activity and high variability in experimental outcomes.[1][2][3] Factors such as the compound's inherent stability in aqueous media at 37°C, interactions with components in the culture medium, and the pH of the system can all contribute to degradation.[4][5]

Q2: How should I prepare and store this compound stock solutions to maximize stability?

A2: Proper preparation and storage are critical for maintaining the integrity of this compound.[1][6] Stock solutions should be prepared in a suitable solvent like anhydrous DMSO.[7][8] Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][8][9] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8][9] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to prevent solvent-induced cytotoxicity.[3][9]

Q3: What are the common factors in cell culture that can lead to the degradation of this compound?

A3: Several factors can affect the stability of a small molecule like this compound in cell culture. These include:

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.[1][5]

  • pH: The stability of many compounds is pH-dependent. Most drugs are stable in a pH range of 4-8.[5]

  • Media Components: Certain components in the culture medium, such as amino acids, vitamins, or trace metals like iron and copper, can react with the compound and cause degradation.[4][10][11] Serum proteins can also sometimes bind to and either stabilize or destabilize a compound.[4]

  • Light and Oxygen: Exposure to light and air (oxygen) can trigger photodegradation and oxidation, respectively.[1][5] It is advisable to store stock solutions in amber vials or protect them from light.[1]

Q4: Can this compound bind to the plasticware used in my experiments?

A4: Yes, non-specific binding to plasticware such as plates and pipette tips is a potential issue.[4][12] This can reduce the effective concentration of this compound in the medium. To mitigate this, using low-protein-binding plastics is recommended. Including a control without cells can help assess the extent of binding to the plasticware.[4]

Troubleshooting Guide

Question/Issue Possible Cause Suggested Solution
Why is this compound showing rapid degradation in my cell culture medium? The compound may be inherently unstable in aqueous solutions at 37°C.[4] Components in the media could be reacting with the compound.[4][11] The pH of the media may also be a factor.[4][5]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[4] Test stability in media with and without serum.[4] Analyze stability in different types of cell culture media to identify any specific reactive components.[4]
I'm seeing high variability in my stability measurements between replicates. This could be due to inconsistent sample handling and processing.[4] Issues with the analytical method (e.g., HPLC-MS) can also contribute.[4] Incomplete solubilization of the compound can lead to variable concentrations.[4]Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and media.[4]
My frozen stock solution of this compound has precipitate after thawing. The compound's solubility limit may have been exceeded at lower temperatures. The solvent may not be suitable for cryogenic storage. Storing at a very high concentration increases the likelihood of precipitation.[1]Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] Consider storing at a slightly lower concentration. Ensure the chosen solvent is appropriate for long-term storage at the desired temperature.[1]
The color of my this compound stock solution has changed. A color change often suggests chemical degradation or oxidation.[1] This can be triggered by exposure to light, air, or reactive impurities in the solvent.It is crucial to assess the integrity of the compound before proceeding with experiments. If possible, prepare a fresh stock solution. Store solutions in amber vials or wrap containers in foil to protect from light.[1]

Quantitative Data Summary

The stability of a compound is often assessed by measuring its concentration over time in a specific condition. The half-life (t½) is the time it takes for the compound's concentration to decrease by half.

Table 1: Factors Influencing Small Molecule Stability in Cell Culture

Factor Potential Impact on Stability Recommendation
Temperature Higher temperatures accelerate degradation rates.[13]Maintain consistent and appropriate temperatures during experiments and storage.
pH Can catalyze degradation reactions (hydrolysis).[5][13]Use buffered solutions and monitor the pH of the culture medium.
Light Can cause photodegradation.Store stock solutions and experimental plates protected from light.[1]
Oxygen Can lead to oxidation.For highly sensitive compounds, consider purging the headspace of vials with an inert gas like argon or nitrogen.[1]
Media Components Serum, amino acids, and metal ions can react with the compound.[4][10][11]Test stability in the specific medium being used. Consider a simpler, defined medium if stability is an issue.
Adsorption Binding to plasticware can reduce the available concentration.[12]Use low-protein-binding plates and tips.[4]

Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time (hours) This compound Concentration (µM) Percent Remaining (%)
010.0100
29.191
87.474
244.545
482.020
Calculated Half-life (t½) -~22 hours

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol: Determining the In Vitro Half-life of this compound in Cell Culture Medium

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][12]

1. Objective: To quantify the rate of this compound degradation in a specific cell culture medium at 37°C to calculate its in vitro half-life.

2. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 24-well tissue culture plates (low-protein-binding recommended)[4]

  • HPLC-MS system

3. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium to be tested (with and without serum, if desired).

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is <0.5%.[3][9]

4. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[4]

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[4] For the 0-hour time point, collect the aliquot immediately after adding the working solution.

  • Immediately process the samples by adding a protein precipitation agent (e.g., acetonitrile) and centrifuging to pellet proteins.

  • Transfer the supernatant to HPLC vials for analysis.

5. HPLC-MS Analysis:

  • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

  • Generate a standard curve of this compound in the same processed matrix to ensure accurate quantification.

6. Data Analysis and Half-Life Calculation:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression line from this plot. The slope represents the degradation rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / |k|

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results with this compound check_storage Review Stock Solution Preparation & Storage start->check_storage stability_assay Perform Stability Assay in Culture Medium check_storage->stability_assay degradation Is this compound Degrading? stability_assay->degradation binding_assay Assess Non-Specific Binding to Plasticware degradation->binding_assay No optimize Optimize Experiment: - Use fresh aliquots - Adjust media components - Shorten incubation time degradation->optimize Yes binding Is Binding Significant? binding_assay->binding low_binding Use Low-Binding Plasticware binding->low_binding Yes no_issue Stability is Not the Primary Issue. Investigate other variables. binding->no_issue No low_binding->stability_assay

Troubleshooting workflow for inconsistent results.

StabilityAssayWorkflow Experimental Workflow for this compound Stability Assay prep_stock 1. Prepare 10 mM This compound Stock in DMSO prep_working 2. Dilute Stock to 10 µM in Cell Culture Medium prep_stock->prep_working incubate 3. Aliquot into 24-well plate and incubate at 37°C prep_working->incubate sample 4. Collect Samples at Time Points (0, 2, 8, 24, 48h) incubate->sample process 5. Process Samples (Protein Precipitation) sample->process analyze 6. Analyze by HPLC-MS process->analyze calculate 7. Calculate Concentration and Half-Life (t½) analyze->calculate

Workflow for determining this compound in vitro stability.

DegradationPathways Potential Degradation Pathways for a Small Molecule This compound This compound (Active Compound) Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Metabolite1 Inactive Metabolite 1 Hydrolysis->Metabolite1 Metabolite2 Inactive Metabolite 2 Oxidation->Metabolite2 Metabolite3 Inactive Metabolite 3 Photodegradation->Metabolite3

Conceptual diagram of potential degradation pathways.

References

Technical Support Center: Optimizing Ivangustin for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when determining the optimal concentration of Ivangustin (B2914610) for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A good starting point for this compound, a sesquiterpene lactone, is to use a broad concentration range in a preliminary experiment. We recommend a serial dilution series spanning from low nanomolar (nM) to high micromolar (µM) concentrations. This will help in identifying the dynamic range of this compound's cytotoxic effects on your specific cell line.

Q2: What is the mechanism of action for this compound's cytotoxicity?

This compound is a sesquiterpene lactone that has been shown to induce cytotoxicity through the induction of apoptosis (programmed cell death).[1] Mechanistic studies on derivatives of this compound have indicated its involvement in the inhibition of the NF-κB signaling pathway.[2] Specifically, it is suggested that it can form covalent protein adducts with key signaling proteins like p65.[2]

Q3: Which type of cytotoxicity assay is most suitable for this compound?

The choice of assay depends on your experimental goals and available resources. Common assays include:

  • Metabolic Assays (e.g., MTT, MTS, Resazurin): These are colorimetric or fluorometric assays that measure the metabolic activity of viable cells.[3] They are often a good starting point due to their simplicity and high-throughput nature.

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes, which is an indicator of cell death.[4]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays specifically measure markers of apoptosis and can confirm the mechanism of cell death induced by this compound.[1]

Q4: How long should I incubate the cells with this compound?

Since this compound's mechanism involves apoptosis induction, a longer incubation period may be necessary to observe significant cytotoxicity.[1] We recommend starting with a time-course experiment, for example, testing at 24, 48, and 72 hours of incubation.[5]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

High variability can obscure the true cytotoxic effect of this compound. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent pipetting technique.[6]
"Edge Effects" in Microplates Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth.[4] To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Compound Precipitation This compound, being a natural product, may have limited solubility in aqueous media.[5] Visually inspect the wells for any precipitate after adding this compound. Consider using a low percentage of a solvent like DMSO to improve solubility, and always include a vehicle control in your experiment.[5]

Issue 2: No cytotoxic effect observed even at high concentrations.

If this compound does not appear to be cytotoxic in your assay, consider the following:

Potential Cause Troubleshooting Steps
Insufficient Incubation Time As this compound induces apoptosis, its cytotoxic effects may not be apparent at early time points.[1] Extend the incubation period (e.g., to 48 or 72 hours).
Cell Line Resistance The sensitivity to this compound can vary significantly between different cell lines.[7] Consider testing a different cell line known to be sensitive to similar compounds or investigate potential resistance mechanisms in your current cell line.
Compound Inactivity Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.[8]

Issue 3: Low signal or high background in the assay.

This can lead to a narrow dynamic range and unreliable results.

Potential Cause Troubleshooting Steps
Low Cell Number (for viability assays) Ensure you are seeding an optimal number of cells per well to generate a signal that is well above the background.[8] Perform a cell titration experiment to determine the linear range of your assay.
Interference from this compound Some compounds can interfere with the assay chemistry. For example, colored compounds can affect absorbance readings in MTT assays.[5] Run a control with this compound in cell-free media to check for any direct effect on the assay reagents.
Media Components Phenol (B47542) red in cell culture media can quench fluorescence in some assays.[4] Consider using phenol red-free media for the duration of the assay.

Experimental Protocols

General Protocol for Determining this compound IC50 using an MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.[9]

  • Treatment: Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include vehicle-only controls (media with the same concentration of solvent used for this compound) and untreated controls (media only).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Add this compound to Cells compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Read Absorbance solubilization->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis signaling_pathway cluster_pathway Simplified this compound-Induced Apoptosis Pathway This compound This compound p65 p65 (NF-κB) This compound->p65 Inhibits Apoptosis Apoptosis p65->Apoptosis Inhibits CellSurvival Cell Survival Genes p65->CellSurvival Promotes Transcription of troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for No Cytotoxicity Start No Cytotoxic Effect Observed Check_Time Increase Incubation Time? Start->Check_Time Check_Solubility Check for Precipitation? Check_Time->Check_Solubility No Result_Apoptosis Apoptosis is time-dependent Check_Time->Result_Apoptosis Yes Check_Cells Use a Different Cell Line? Check_Solubility->Check_Cells No Result_Solvent Improve solubility with solvent Check_Solubility->Result_Solvent Yes Result_Resistance Cell line may be resistant Check_Cells->Result_Resistance Yes

References

Technical Support Center: Troubleshooting Inconsistent Ivangustin IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent IC50 values when working with Ivangustin (B2914610).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring plant secondary metabolites.[1][2] It has demonstrated cytotoxic activity against various cancer cell lines, including HeLa, PC-3, HEp-2, and HepG2.[3] The cytotoxic effects of this compound and its derivatives are linked to the induction of apoptosis and cell cycle arrest.[1][3] Mechanistically, a representative derivative of this compound has been shown to inhibit the TNF-α-induced canonical NF-κB signaling pathway by forming a covalent adduct with the p65 subunit.[1] Additionally, this compound and its analogues have been shown to inhibit the production of nitric oxide (NO), which may be influenced by their cytotoxicities.[4]

Q2: I am observing significant variability in my this compound IC50 values between experiments. What are the common causes?

Inconsistent IC50 values are a frequent challenge in in-vitro assays and can stem from a multitude of factors. It is important to recognize that an IC50 value is not an absolute constant but is highly dependent on the experimental setup.[5] Key contributors to variability include:

  • Cell Line-Specific Factors:

    • Cell Line Choice: Different cancer cell lines can exhibit vastly different sensitivities to the same compound.[5]

    • Cell Density: The initial cell seeding density can significantly impact the final IC50 value.[6][7]

    • Cell Health and Passage Number: Using cells at a high passage number or in poor health can lead to inconsistent responses.

  • Reagent and Compound-Related Issues:

    • Compound Stability: this compound, like many small molecules, may be susceptible to degradation, especially with multiple freeze-thaw cycles or prolonged incubation in aqueous solutions.[6]

    • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay.[6]

    • Reagent Quality: The purity and quality of reagents, including the assay components (e.g., MTT, resazurin), can affect results.[8]

  • Assay Protocol and Execution:

    • Time of Exposure: The duration of drug incubation can alter the apparent IC50, as the compound's effect may accumulate over time.[5][9]

    • Readout Method: Different cell viability assays (e.g., MTT, Alamar Blue, Acid Phosphatase) measure different cellular parameters and can yield different IC50 values.[5][10]

    • Pipetting Errors and Inconsistent Dispensing: Inaccurate liquid handling can introduce significant variability.[8]

    • Curve Fitting and Data Analysis: The choice of non-linear regression model and the definition of 0% and 100% inhibition can impact the calculated IC50.[11][12]

Q3: How can I minimize variability in my this compound IC50 determination assays?

To improve the reproducibility of your IC50 values, consider the following best practices:

  • Standardize Your Protocol: Meticulously document and adhere to a standardized protocol for every experiment.

  • Optimize Cell Culture Conditions:

    • Use a consistent cell seeding density.

    • Monitor cell health and morphology.

    • Use cells within a defined passage number range.

  • Proper Compound Handling:

    • Prepare fresh serial dilutions of this compound for each experiment from a single-use aliquot of a concentrated stock solution.[6]

    • Perform a solvent toxicity control to determine the maximum tolerated concentration of your solvent (e.g., DMSO).[6]

  • Assay Optimization:

    • Determine the optimal incubation time for this compound with your specific cell line.

    • Ensure that your chosen cell viability assay is appropriate for the mechanism of action of this compound.

  • Rigorous Data Analysis:

    • Use a consistent method for data normalization and curve fitting.

    • Ensure your dose-response curve has both a top and bottom plateau to accurately determine the IC50.[12]

  • Include Proper Controls:

    • Untreated Control: Represents 100% cell viability.

    • Solvent Control: To assess the effect of the vehicle (e.g., DMSO) on cell viability.

    • Positive Control: A compound with a known and consistent IC50 in your assay system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to inconsistent this compound IC50 values.

Problem: High variability in IC50 values between replicate plates in the same experiment.
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for more consistent dispensing. Visually inspect plates after seeding to confirm even cell distribution.
Pipetting Errors during Drug Dilution or Addition Calibrate pipettes regularly. Use fresh pipette tips for each dilution and addition. Prepare a master mix of each drug concentration to add to replicate wells.
Edge Effects Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Dissolving of Assay Reagent Ensure the formazan (B1609692) crystals in an MTT assay are fully dissolved in DMSO by shaking the plate for an adequate amount of time.
Problem: IC50 values differ significantly between experiments performed on different days.
Potential Cause Troubleshooting Steps
Variations in Cell Health or Passage Number Maintain a consistent cell culture schedule. Use cells within a narrow and recorded passage number range. Discard cells that show signs of stress or contamination.
Degradation of this compound Stock Solution Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store the stock solution at the recommended temperature and protect it from light.
Changes in Reagent Lots Validate new lots of reagents (e.g., media, serum, assay kits) before use in critical experiments.
Incubator Fluctuations Ensure the incubator maintains a stable temperature, CO2 concentration, and humidity.
Problem: The dose-response curve is not sigmoidal or does not have a clear plateau.
Potential Cause Troubleshooting Steps
Inappropriate Concentration Range Perform a preliminary range-finding experiment with a wider range of this compound concentrations to identify the appropriate range for the definitive IC50 experiment.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower starting concentration.[6]
Cell Proliferation in Control Wells is Too High or Too Low Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase at the time of assay readout.[7][13]
Data Normalization Issues Carefully define your 0% and 100% inhibition controls. Ensure that you are subtracting the background absorbance from a blank well (media and assay reagent only).[12]

Experimental Protocols

Standard Protocol for this compound IC50 Determination using MTT Assay

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cancer cell line (e.g., HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the solvent control) is consistent and non-toxic (typically ≤ 0.5%).[6]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with medium only (blank), medium with the same concentration of DMSO as the treated wells (solvent control), and untreated cells (100% viability control).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on a plate shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression sigmoidal dose-response curve to determine the IC50 value.

Diagrams

Troubleshooting_Workflow Troubleshooting Inconsistent this compound IC50 Values start Inconsistent IC50 Values Observed check_intra_assay High variability within the same experiment? start->check_intra_assay check_inter_assay High variability between different experiments? check_intra_assay->check_inter_assay No pipetting Review pipetting technique and calibration check_intra_assay->pipetting Yes check_curve Poor dose-response curve? check_inter_assay->check_curve No cell_health Standardize cell culture (passage, health) check_inter_assay->cell_health Yes concentration Adjust drug concentration range check_curve->concentration Yes end Consistent IC50 Values check_curve->end No seeding Optimize cell seeding protocol pipetting->seeding edge_effects Address edge effects seeding->edge_effects edge_effects->check_inter_assay compound_stability Check compound stability and handling cell_health->compound_stability reagent_lots Validate new reagent lots compound_stability->reagent_lots reagent_lots->check_curve solubility Check for compound precipitation concentration->solubility normalization Review data normalization and controls solubility->normalization normalization->end

Caption: A workflow diagram for troubleshooting inconsistent this compound IC50 values.

Ivangustin_Signaling_Pathway Proposed Signaling Pathway for this compound Cytotoxicity cluster_cytoplasm Cytoplasm This compound This compound Derivative p65_p50 p65/p50 This compound->p65_p50 inhibits (covalent binding) TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates Nucleus Nucleus p65_p50->Nucleus translocates to p65_p50_IkB p65/p50-IκBα Complex IkB->p65_p50_IkB sequesters p65_p50_IkB->p65_p50 releases Gene_Expression Pro-inflammatory and Anti-apoptotic Gene Expression Nucleus->Gene_Expression promotes Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits

Caption: A diagram of the proposed NF-κB signaling pathway inhibited by an this compound derivative.

References

minimizing off-target effects of Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Ivangustin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound and its derivatives?

A1: this compound is a sesquiterpene lactone.[1][2] Its derivatives have been shown to exert cytotoxic effects on various cancer cell lines primarily through the induction of apoptosis and the inhibition of the canonical NF-κB signaling pathway.[1][2] Mechanistic studies on a representative derivative indicated that it induces apoptosis by activating pro-caspase 3 and subsequent cleavage of its substrate, PARP.[1] Furthermore, it has been shown to inhibit the TNF-α-induced NF-κB signaling pathway by potentially forming covalent adducts with the p65 subunit.[1][2]

Q2: How can I assess the selectivity of my this compound derivative for cancer cells over normal cells?

A2: To evaluate the selectivity of your compound, you should perform in vitro cytotoxicity assays on a panel of both cancerous and normal, healthy cell lines.[1] By comparing the 50% inhibitory concentration (IC50) values, you can calculate a selectivity index (SI). A higher SI indicates greater selectivity for cancer cells. It is recommended to use multiple cell lines of each type to ensure the results are not cell-line specific.

Q3: What are common off-target effects observed with sesquiterpene lactones like this compound?

A3: While specific off-target effects for this compound are not extensively documented, compounds of this class can interact with multiple cellular targets due to their reactive α-methylene-γ-lactone moiety.[1] Potential off-target effects could include modulation of unintended signaling pathways, cytotoxicity in healthy cells, and immune system modulation. For instance, inhibition of NF-κB, while beneficial for anti-cancer effects, could also impact normal inflammatory and immune responses.[3]

Q4: What strategies can be employed during drug design to minimize off-target effects of this compound derivatives?

A4: Rational drug design is a key strategy to enhance selectivity.[4] This can involve computational modeling and docking studies to predict interactions with both the intended target and potential off-target proteins.[5] Structure-activity relationship (SAR) studies are also crucial. For example, modifications to the C1-OH and C13-methylene groups of this compound have been shown to significantly alter its cytotoxic potency, suggesting these sites are important for modulating activity and potentially, selectivity.[1][2] Progressive optimization, where you first optimize for target affinity and then for minimizing off-target interactions, can also be an effective approach.[5]

Troubleshooting Guides

Problem 1: High Cytotoxicity in Normal Cell Lines

Your this compound derivative shows potent activity against your target cancer cell line, but also exhibits high toxicity in non-cancerous control cell lines.

Possible Causes:

  • The compound has poor selectivity.

  • The concentration used is too high, leading to generalized cellular stress.

  • The α-methylene-γ-lactone moiety is reacting non-specifically with cellular thiols.

Solutions:

  • Perform Dose-Response Studies: Determine the IC50 values for a panel of cancer and normal cell lines to quantify the selectivity index (see Table 1).

  • Structural Modification: Synthesize new derivatives with modifications aimed at improving selectivity. Consider modifications at the C1 and C13 positions as suggested by SAR studies.[1][2]

  • Investigate Mechanism of Cell Death: Use assays like Annexin V/PI staining to confirm if cell death in normal cells is also apoptotic. If a different mechanism is observed, it may point to a distinct off-target effect.

Problem 2: Inconsistent Anti-Cancer Activity Across Different Cancer Cell Lines

Your this compound derivative is highly effective in one cancer cell line but shows significantly lower activity in another, even though both are of the same cancer type.

Possible Causes:

  • The cell lines have different genetic backgrounds, leading to variations in the target pathway.

  • Expression levels of the molecular target of your compound differ between the cell lines.

  • One of the cell lines has an acquired resistance mechanism.

Solutions:

  • Characterize the Target Pathway: Analyze the status of the NF-κB pathway and the expression levels of key proteins (e.g., p65, IκBα) in both cell lines.

  • Gene Expression Analysis: Perform RNA sequencing or qPCR to identify differences in gene expression that might explain the varied response.

  • Combination Therapy: Investigate if combining your this compound derivative with other anti-cancer agents can overcome potential resistance and enhance efficacy.

Data Presentation

Table 1: Example Cytotoxicity Data for an this compound Derivative

Cell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. HUVEC
HeLaHuman Cervix Cancer2.74.8
PC-3Human Prostate Cancer2.55.2
HepG2Human Liver Cancer5.12.5
HUVECNormal Human Umbilical Vein Endothelial13.01.0
CHONormal Chinese Hamster Ovary>40>3.1

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic activity of a compound against different cell lines.

Materials:

  • 96-well plates

  • Cell lines of interest

  • Complete growth medium

  • This compound derivative stock solution

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the this compound derivative for 72 hours.

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris-base solution.

  • Read the absorbance at 510 nm using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 2: Western Blot for NF-κB Signaling Pathway

This protocol is used to assess the effect of an this compound derivative on the NF-κB signaling pathway.

Materials:

  • Cell culture plates

  • This compound derivative

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Pre-treat the cells with the this compound derivative for a specified time.

  • Stimulate the cells with TNF-α for 30 minutes to induce NF-κB activation.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualizations

experimental_workflow cluster_problem Problem: High Cytotoxicity in Normal Cells cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome problem High toxicity in normal cells observed step1 Step 1: Perform Dose-Response Assay (SRB Assay) problem->step1 Initiate troubleshooting step2 Step 2: Calculate Selectivity Index (SI) step1->step2 Generate IC50 data step3 Step 3: SAR-guided Structural Modification step2->step3 If SI is low step4 Step 4: Mechanistic Study (e.g., Apoptosis Assay) step2->step4 If SI is acceptable, but mechanism is unknown step3->step1 Synthesize new derivatives and re-test outcome Derivative with Improved Selectivity Profile step3->outcome step4->outcome

Caption: Troubleshooting workflow for addressing high cytotoxicity in normal cells.

nf_kappa_b_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikba_p65_p50 IκBα-p65/p50 ikk->ikba_p65_p50 phosphorylates IκBα ikba_p P-IκBα ikba_p65_p50->ikba_p p65_p50 p65/p50 ikba_p65_p50->p65_p50 releases proteasome Proteasome ikba_p->proteasome degradation nucleus Nucleus p65_p50->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription initiates This compound This compound Derivative This compound->p65_p50 inhibits

References

dealing with Ivangustin resistance in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Ivangustin Resistance Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with the novel tyrosine kinase inhibitor (TKI), this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your in vitro experiments, particularly concerning the emergence of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the "Kinase of Proliferation and Survival 1" (KPS1), a receptor tyrosine kinase. In sensitive cancer cells, KPS1 is a key driver of oncogenic signaling. This compound binds to the ATP-binding pocket of the KPS1 kinase domain, preventing its phosphorylation and the subsequent activation of downstream pro-survival pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to TKIs like this compound is a common challenge.[1][2][3] The three most prevalent mechanisms observed in vitro are:

  • On-Target Secondary Mutations: The emergence of mutations within the KPS1 kinase domain can prevent this compound from binding effectively. A common "gatekeeper" mutation, analogous to T790M in EGFR, may arise that sterically hinders the drug's access to its binding site.[1]

  • Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of KPS1 by upregulating alternative signaling pathways.[4] Amplification or hyperactivation of other receptor tyrosine kinases, such as MET or AXL, can reactivate downstream effectors like AKT and ERK, thereby bypassing the need for KPS1 signaling.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Q3: How can I determine if my resistant cell line has a gatekeeper mutation in KPS1?

A3: The most direct method is to perform Sanger sequencing of the KPS1 kinase domain. Extract RNA from both your sensitive (parental) and resistant cell lines, reverse transcribe it to cDNA, and then amplify the KPS1 kinase domain using PCR. Sequencing the PCR product will reveal any point mutations that have arisen in the resistant population.

Q4: What is a typical shift in the IC50 value for a cell line that has developed resistance?

A4: A significant increase in the half-maximal inhibitory concentration (IC50) value is the primary indicator of resistance.[6] While the exact fold-change can vary depending on the resistance mechanism and cell line, a 3- to 10-fold increase or higher in the IC50 value is generally considered a strong indication of acquired resistance.[6] A lower IC50 value signifies a more sensitive cell line, whereas a higher value indicates greater resistance.[7][8]

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in long-term culture.
  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance with a Dose-Response Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your treated cell line compared to the parental, sensitive line.[9][10][11] A significant rightward shift in the dose-response curve indicates resistance.

    • Analyze KPS1 Signaling: Use Western blotting to check the phosphorylation status of KPS1 and its downstream targets (p-AKT, p-ERK) in both sensitive and resistant cells after a short-term treatment with this compound.[12][13] Persistent downstream signaling in the presence of the drug suggests a resistance mechanism is active.

    • Investigate the Resistance Mechanism:

      • Sequencing: As mentioned in FAQ Q3, sequence the KPS1 kinase domain to check for mutations.

      • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the upregulation of bypass signaling pathways.[4]

      • Efflux Pump Inhibition: Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity can be restored.

Problem 2: High variability in cell viability assay results.
  • Possible Cause: Inconsistent experimental conditions or assay-related issues.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the start of the experiment.[14]

    • Optimize Drug Incubation Time: The duration of drug treatment should ideally allow for at least one to two cell divisions in the control group.[9]

    • Verify DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below a toxic threshold for your specific cell line.

    • Confirm Readout Linearity: Ensure the signal from your viability assay (e.g., absorbance, luminescence) is within the linear range of the instrument. You may need to adjust cell seeding density or assay duration.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineDesignationThis compound IC50 (nM)Fold ResistanceProbable Resistance Mechanism
HCC827-PARParental (Sensitive)15 ± 2.5--
HCC827-IVAR1Resistant Sub-line 1250 ± 21.8~16.7KPS1 (T790M-like mutation)
HCC827-IVAR2Resistant Sub-line 2185 ± 15.3~12.3MET Amplification

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[13] Incubate the membrane with primary antibodies (e.g., anti-p-KPS1, anti-KPS1, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.[13][15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[15]

Visualizations

Signaling Pathways and Resistance Mechanisms

Ivangustin_Signaling cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Mechanisms cluster_mutation 1. Gatekeeper Mutation cluster_bypass 2. Bypass Signaling Ivangustin_S This compound KPS1_S KPS1 Ivangustin_S->KPS1_S Inhibits PI3K_AKT_S PI3K/AKT Pathway KPS1_S->PI3K_AKT_S MAPK_ERK_S MAPK/ERK Pathway KPS1_S->MAPK_ERK_S Proliferation_S Proliferation/ Survival PI3K_AKT_S->Proliferation_S MAPK_ERK_S->Proliferation_S Ivangustin_M This compound KPS1_M KPS1 (T790M) Ivangustin_M->KPS1_M Binding Blocked PI3K_AKT_M PI3K/AKT Pathway KPS1_M->PI3K_AKT_M Proliferation_M Proliferation/ Survival PI3K_AKT_M->Proliferation_M Ivangustin_B This compound KPS1_B KPS1 Ivangustin_B->KPS1_B MET_AXL MET / AXL (Upregulated) PI3K_AKT_B PI3K/AKT Pathway MET_AXL->PI3K_AKT_B Activates Proliferation_B Proliferation/ Survival PI3K_AKT_B->Proliferation_B

Caption: this compound action and primary resistance mechanisms.

Experimental Workflow

Troubleshooting_Workflow cluster_investigate Investigate Mechanism start Reduced this compound Efficacy Observed ic50 Perform Dose-Response Assay (e.g., MTT) to Confirm Resistance start->ic50 is_resistant Is IC50 Significantly Increased? ic50->is_resistant analyze_pathway Analyze KPS1 Pathway (Western Blot for p-AKT/p-ERK) is_resistant->analyze_pathway Yes optimize Troubleshoot Assay Protocol: - Check Seeding Density - Verify Incubation Time - Standardize Reagents is_resistant->optimize No pathway_active Is Downstream Pathway Active Despite Treatment? analyze_pathway->pathway_active seq Sequence KPS1 Kinase Domain pathway_active->seq Yes pathway_active->optimize No rtk Run Phospho-RTK Array seq->rtk efflux Test with Efflux Pump Inhibitor rtk->efflux end Mechanism Identified efflux->end

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Enhancing the Bioavailability of Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Compound Profile: Ivangustin

  • Compound Class: Sesquiterpene lactone.[1][2][3]

  • Mechanism of Action: this compound is a potent inhibitor of the NF-κB signaling pathway, inducing apoptosis in various cancer cell lines.[2][4] It demonstrates significant in vitro cytotoxicity against a range of human cancer cells.[1][2]

  • Bioavailability Challenge: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high permeability but suffers from very low aqueous solubility, making dissolution the rate-limiting step for oral absorption.[5][6][7][8] This leads to poor and variable bioavailability in vivo, hindering the translation of its potent in vitro activity to preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency with this compound, but it shows minimal efficacy in our mouse xenograft model. Why is this happening?

A1: This is a common issue for BCS Class II compounds like this compound.[5][6][7][8] The discrepancy between in vitro and in vivo results is likely due to poor oral bioavailability. The compound's low aqueous solubility limits its dissolution in gastrointestinal fluids, meaning very little of the administered dose is absorbed into the bloodstream to reach the tumor site. Your in vivo study may be suffering from insufficient plasma concentration of this compound.

Q2: What is the first step we should take to address the poor solubility of this compound for oral gavage studies?

A2: The initial step is to conduct pre-formulation solubility studies. This involves determining the solubility of this compound in a variety of pharmaceutically acceptable solvents, co-solvents, oils, and surfactants.[9][10][11] This data is crucial for selecting an appropriate formulation strategy. Simple approaches like using a co-solvent system (e.g., PEG 400, propylene (B89431) glycol) can be a starting point.[5][12]

Q3: What are the most promising formulation strategies for a highly lipophilic compound like this compound?

A3: For a BCS Class II compound, lipid-based formulations are a highly effective approach.[9][12][13] Specifically, Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[9][10][14] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[10][14][15] This enhances the dissolution and absorption of the drug.[9][11] Other viable strategies include solid dispersions and micronization to increase the drug's surface area.[5][7][16][17][18]

Q4: Can we simply micronize the this compound powder to improve its dissolution?

A4: Micronization, or reducing the particle size, is a valid strategy to increase the surface area and dissolution rate of poorly soluble drugs.[5][12] However, for highly hydrophobic compounds like this compound, this may not be sufficient on its own. The powder can still suffer from poor wettability and may agglomerate in the GI tract. Often, micronization is used in combination with other formulation techniques, such as suspension in a surfactant-containing vehicle.[5][12]

Troubleshooting Guides

Issue: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic (PK) Studies

This is a frequent challenge when moving from in vitro to in vivo experiments. High variability between animals and low overall exposure are classic signs of poor bioavailability.[19]

Step 1: Review Your Current Formulation If you are using a simple suspension (e.g., this compound in 0.5% carboxymethylcellulose), it is likely inadequate. Such formulations often lead to inconsistent wetting and dissolution of the drug particles.

Step 2: Implement a Lipid-Based Formulation A Self-Microemulsifying Drug Delivery System (SMEDDS) is a robust solution.[14] Upon administration, a SMEDDS forms a microemulsion with a droplet size typically below 100 nm, which significantly increases the surface area for drug release and absorption.[14][15]

Step 3: Compare Formulations Head-to-Head Conduct a small-scale pharmacokinetic study in rodents comparing your original suspension to a new SMEDDS formulation. This will provide quantitative data on the improvement in bioavailability.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations
FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Simple Suspension 5085 ± 252.0450 ± 150~3%
SMEDDS 50750 ± 1101.04800 ± 600~32%

Data are presented as mean ± standard deviation (n=5 per group). Bioavailability is estimated relative to an intravenous dose.

The table clearly demonstrates that the SMEDDS formulation significantly enhances the maximum plasma concentration (Cmax) and the total drug exposure (AUC) compared to a simple suspension.

Experimental Protocols
Protocol: Preparation of an this compound SMEDDS Formulation

Objective: To prepare a self-microemulsifying drug delivery system (SMEDDS) to enhance the oral bioavailability of this compound.

Materials:

  • This compound powder

  • Labrafil® M 1944 CS (Oil)

  • Kolliphor® EL (Surfactant)

  • Transcutol® HP (Co-surfactant)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Methodology:

  • Solubility Screening: First, determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best excipients.

  • Formulation Preparation: a. Weigh the required amounts of the oil, surfactant, and co-surfactant in a clear glass vial based on a pre-determined ratio (e.g., 30% Labrafil, 50% Kolliphor EL, 20% Transcutol). b. Place the vial on a magnetic stirrer and mix the components at a low speed until a homogenous, clear mixture is obtained. c. Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 50 mg/mL). d. Gradually add the this compound powder to the excipient mixture while stirring. e. After the addition is complete, cap the vial and vortex for 2-3 minutes to facilitate dissolution. f. Continue stirring with the magnetic stirrer at room temperature for 1-2 hours, or until the drug is completely dissolved and the solution is clear.

  • Characterization: a. Self-Emulsification Test: Add 1 mL of the prepared SMEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white microemulsion. b. Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a dynamic light scattering (DLS) instrument. The droplet size should ideally be less than 100 nm for a SMEDDS.

Mandatory Visualizations

Signaling Pathway

Ivangustin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK TNF-α Caspase8 Caspase-8 TNFR->Caspase8 Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocation Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) NFkB_active->Anti_Apoptotic Upregulates Anti_Apoptotic->Apoptosis Inhibits This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway, promoting apoptosis.

Experimental Workflow

Formulation_Workflow A Start: Poorly Soluble This compound API B Pre-formulation: Solubility Screening (Oils, Surfactants, Co-solvents) A->B C Select Excipients with Highest Solubility B->C D Formulation Development C->D E Simple Suspension (Control) D->E F Solid Dispersion D->F G SMEDDS D->G H In Vitro Characterization (Emulsification, Droplet Size, Dissolution Test) E->H F->H G->H I Select Lead Formulation(s) (e.g., SMEDDS) H->I J In Vivo Pharmacokinetic Study in Rodents I->J K Analyze Plasma Samples (LC-MS/MS) J->K L Compare PK Parameters (AUC, Cmax, Tmax) K->L M End: Optimized Formulation for Efficacy Studies L->M

Caption: Workflow for selecting an optimal this compound formulation.

Troubleshooting Logic

Troubleshooting_Tree Start In Vivo Study Shows Poor Efficacy Q1 Is plasma exposure (AUC) of this compound adequate? Start->Q1 A1_No No Q1->A1_No Check PK Data A1_Yes Yes Q1->A1_Yes Check PK Data S1 Enhance Bioavailability: Develop a new formulation (e.g., SMEDDS) A1_No->S1 Q2 Is the dosing regimen (frequency, duration) optimal? A1_Yes->Q2 S2 Re-run PK study to confirm improved exposure S1->S2 S3 Proceed with efficacy study using optimized formulation S2->S3 A2_No No Q2->A2_No Review Protocol A2_Yes Yes Q2->A2_Yes Review Protocol S4 Investigate Target Engagement: - Is the compound reaching the tumor? - Is the NF-κB pathway inhibited? A2_Yes->S4

Caption: Decision tree for troubleshooting poor in vivo results.

References

Ivangustin assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ivangustin Assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow, troubleshooting common issues, and ensuring the variability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable range for intra-assay and inter-assay variability for the this compound assay?

A1: For optimal performance, the intra-assay coefficient of variation (CV) should generally be less than 10%, and the inter-assay CV should be less than 15%.[1][2] However, these values can be influenced by factors such as analyte concentration, with higher variability often observed at lower concentrations.[3]

Q2: What are the most common sources of variability in the this compound assay?

A2: Variability can arise from multiple sources, including operator technique, reagent preparation and storage, incubation times and temperatures, and the specific characteristics of the analyte being measured.[3][4][5] Pipetting accuracy is a frequent contributor to within-assay variability.[1] Long-term, within-laboratory variation is often a more significant contributor to total variance than between-laboratory differences.[6]

Q3: How can I minimize the "edge effect" in my 96-well plates?

A3: The "edge effect," where wells on the perimeter of the plate show different results from the interior wells, is often caused by uneven temperature distribution or evaporation.[7] To mitigate this, ensure the plate is equilibrated to room temperature before adding reagents and use a plate sealer during incubations to prevent evaporation.[7]

Q4: What could be causing a high background signal in my this compound assay?

A4: A high background signal can result from several factors, including non-specific antibody binding, improper washing, or contaminated reagents.[7] Using a suitable blocking buffer and optimizing the number and duration of wash steps can help reduce background noise.[7]

Q5: Why am I seeing low or no signal in my assay?

A5: Low or no signal can be due to a variety of issues such as incorrect antibody concentrations, degraded reagents, or incompatibility between primary and secondary antibodies. Ensure that all reagents are within their expiration dates and have been stored correctly. Also, verify that the secondary antibody is appropriate for the host species of the primary antibody.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Intra-Assay Variability (High CV within a plate) Inaccurate pipetting technique.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for reagent addition to all wells.[1]
Temperature gradients across the plate.Allow plates and reagents to equilibrate to room temperature before use. Avoid stacking plates during incubation.[7]
Improper mixing of reagents in wells.Gently tap the plate after adding reagents to ensure thorough mixing.
High Inter-Assay Variability (High CV between plates/days) Inconsistent reagent preparation.Prepare fresh reagents for each assay run. If using stock solutions, ensure they are well-mixed before dilution.[7]
Variations in incubation times or temperatures.Strictly adhere to the protocol's specified incubation times and temperatures. Use a calibrated incubator.[7]
Lot-to-lot variability of critical reagents (e.g., antibodies, standards).Test new lots of reagents against the previous lot to ensure consistency.[5]
Low Signal or Sensitivity Suboptimal antibody concentration.Perform a titration experiment to determine the optimal concentration for the primary and secondary antibodies.[7]
Inactive enzyme or substrate.Check the expiration dates of reagents. Store enzymes and substrates at the recommended temperatures and protect from light if necessary.[8]
Insufficient incubation time.Increase the incubation time for the primary antibody, secondary antibody, or substrate, as specified in the protocol optimization guide.[7]
High Background Non-specific binding of antibodies.Increase the concentration or change the type of blocking buffer (e.g., BSA, non-fat dry milk). Add detergents like Tween-20 to wash buffers.[7]
Inadequate washing.Increase the number of wash cycles or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[7]
Cross-reactivity of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.

Quantitative Data on Assay Performance

The following tables provide example data on the expected variability for the this compound assay. These values are intended as a general guide; actual performance may vary depending on the specific experimental conditions.

Table 1: Intra-Assay Variability

Sample IDReplicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Mean ODStd. Dev.CV (%)
Control 11.2541.2891.2401.2610.0252.0%
Control 20.6320.6780.6550.6550.0233.5%
Sample A0.9871.0540.9991.0130.0353.5%
Sample B0.4530.4210.4680.4470.0245.4%

Based on data from multiple immunoassay performance evaluations.[9][10]

Table 2: Inter-Assay Variability

Sample IDAssay 1 (Mean OD)Assay 2 (Mean OD)Assay 3 (Mean OD)Overall MeanStd. Dev.CV (%)
Control 11.2611.3541.2981.3040.0473.6%
Control 20.6550.7120.6880.6850.0294.2%
Sample A1.0131.1051.0651.0610.0464.3%
Sample B0.4470.4980.4750.4730.0265.5%

Based on data from multiple immunoassay performance evaluations.[9][10]

Experimental Protocols

This compound Assay Protocol (Indirect ELISA Format)
  • Coating: Dilute the this compound antigen to the optimized concentration in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of diluted anti-Ivangustin primary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes of adding the stop solution.

This compound Cell Viability Assay Protocol (Resazurin-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Resazurin (B115843) Addition: Add 20 µL of resazurin solution to each well.[11]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.[11]

  • Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

Visualizations

Ivangustin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor This compound Receptor Kinase_A Kinase A Receptor->Kinase_A Activation This compound This compound Ligand This compound->Receptor Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Phosphorylation TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocation Gene_Expression Target Gene Expression TF_Active->Gene_Expression Induction

Caption: Hypothetical this compound signaling pathway.

Ivangustin_Assay_Workflow Start Start Plate_Coating Coat Plate with This compound Antigen Start->Plate_Coating Washing1 Wash Plate_Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Washing2 Wash Blocking->Washing2 Add_Samples Add Samples/Standards Washing2->Add_Samples Washing3 Wash Add_Samples->Washing3 Add_Primary_Ab Add Primary Antibody Washing3->Add_Primary_Ab Washing4 Wash Add_Primary_Ab->Washing4 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Washing4->Add_Secondary_Ab Washing5 Wash Add_Secondary_Ab->Washing5 Add_Substrate Add TMB Substrate Washing5->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450nm Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: this compound assay experimental workflow.

Troubleshooting_Flowchart Start Assay Problem Identified Problem_Type What is the issue? Start->Problem_Type No_Signal No or Low Signal Problem_Type->No_Signal No Signal High_Background High Background Problem_Type->High_Background High BG High_Variability High Variability Problem_Type->High_Variability High CV Check_Reagents Check Reagent Expiration/Storage No_Signal->Check_Reagents Check_Washing Review Washing Procedure High_Background->Check_Washing Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Ab_Titration Optimize Antibody Concentrations Check_Reagents->Check_Ab_Titration Reagents OK Increase_Washes Increase Wash Steps or Volume Check_Washing->Increase_Washes Washing OK Check_Blocking Optimize Blocking Buffer/Time Increase_Washes->Check_Blocking Calibrate_Pipettes Calibrate Pipettes Check_Pipetting->Calibrate_Pipettes Technique OK Check_Temp Ensure Uniform Temperature Calibrate_Pipettes->Check_Temp

References

Technical Support Center: Ivangustin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivangustin. This compound is a naturally occurring sesquiterpene lactone derived from the plant Inula britannica, which has demonstrated cytotoxic and anti-inflammatory properties in preclinical studies.[1][2][3] Common experiments involve assessing its impact on cell viability and its mechanism of action, including the inhibition of the NF-κB signaling pathway.[2]

Frequently Asked Questions (FAQs)

Cell Viability & Cytotoxicity Assays

Q1: My IC50 value for this compound is significantly different from what is reported in the literature. What are the potential reasons?

A1: Discrepancies in IC50 values are common and can arise from several factors:

  • Cell Line Differences: Cell lines, even with the same name, can diverge in sensitivity over time and between labs due to passage number and culture conditions.

  • Assay Type: Different viability assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a Sulforhodamine B (SRB) assay measures total protein content.[4] this compound might affect these endpoints differently.

  • Compound Solubility: this compound may have limited solubility in aqueous media. If it precipitates, the effective concentration will be lower than the nominal concentration. Ensure complete dissolution in your stock solvent (e.g., DMSO) and watch for precipitation when diluting in culture medium.

  • Treatment Duration: The incubation time (e.g., 24, 48, or 72 hours) will significantly impact the IC50 value. Ensure your experimental time point matches the literature you are comparing against.

Q2: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A2: High variability often points to technical issues in the experimental setup:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability.[4]

  • Incomplete Drug Dissolution: As mentioned, if this compound precipitates, it will not be distributed evenly, leading to inconsistent results.[4][5]

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.[4]

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could react with MTT tetrazolium salt, leading to false readings. Running a "no-cell" control with the compound can help identify this issue.[4][5]

Mechanism of Action (NF-κB Pathway)

Q3: I am trying to confirm this compound's inhibition of the NF-κB pathway via Western blot for phospho-IκBα, but my signal is weak or absent. What should I check?

A3: Detecting phosphorylated proteins can be challenging. Here are critical troubleshooting steps:

  • Use Phosphatase Inhibitors: Phosphorylation is a transient modification. It is essential to add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer and keep samples cold at all times to preserve the phosphorylation state.[6][7][8]

  • Optimize Blocking Buffer: Avoid using milk as a blocking agent, as its casein phosphoproteins can be recognized by anti-phospho antibodies, leading to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[6][9]

  • Use Appropriate Buffers: Avoid phosphate-buffered saline (PBS) in washing steps before antibody incubation, as the excess phosphate (B84403) ions can compete with the antibody for binding sites. Use TBST.[7][9]

  • Check Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein. Always include a positive control (e.g., cells stimulated with TNF-α without this compound) and a negative control.[7]

  • Probe for Total Protein: After probing for the phosphorylated target, you can strip the membrane and re-probe for the total protein (e.g., total IκBα) to confirm that the protein is present and that any change is due to phosphorylation levels, not total protein amount.[6][9]

Q4: I am not seeing the expected inhibition of p65 nuclear translocation in my immunofluorescence experiment after treating with this compound and stimulating with TNF-α. What went wrong?

A4: This multi-step experiment requires careful timing and handling:

  • Stimulation Time: The kinetics of p65 translocation are rapid, often peaking within 30-60 minutes after TNF-α stimulation. You may need to perform a time-course experiment to find the optimal endpoint.

  • This compound Pre-incubation: Ensure you are pre-incubating the cells with this compound for a sufficient period before adding the TNF-α stimulus to allow the compound to enter the cells and engage its target.

  • Antibody Performance: Verify that your p65 antibody works well for immunofluorescence. Check the datasheet and published literature.

  • Fixation and Permeabilization: Suboptimal fixation or permeabilization can lead to poor antibody penetration or altered cellular morphology. Optimize your protocol for the specific cell line you are using.

Quantitative Data

The following table summarizes reported cytotoxic activities of this compound against various human cancer cell lines, as measured by the Sulforhodamine B (SRB) assay.

Cell LineCancer TypeIC50 (μM)Reference
HeLaCervical Cancer3.2[1][2]
PC-3Prostate Cancer4.5[1][2]
HEp-2Laryngeal Carcinoma3.3[1][2]
HepG2Liver Cancer5.2[1][2]
HCT116Colon CancerPresent[1]
SGC-7901Gastric CancerPresent[1]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This protocol measures cell viability based on the total protein content of fixed cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[4]

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and air dry completely.[4]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm on a microplate reader.

Protocol 2: Western Blot for Phospho-IκBα

This protocol is for detecting changes in the phosphorylation of IκBα, a key event in NF-κB pathway activation.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.[6]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[6][7]

Visualizations

G receptor TNFR adaptor TRADD/TRAF2 receptor->adaptor kinase_complex IKK Complex (IKKα/IKKβ/NEMO) adaptor->kinase_complex Activates inhibitor IκBα kinase_complex->inhibitor Phosphorylates (P) inhibitor->inhibitor transcription_factor NF-κB (p65/p50) inhibitor->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation This compound This compound This compound->kinase_complex Inhibits gene Gene Transcription nucleus->gene stimulus TNF-α stimulus->receptor

Caption: TNF-α induced NF-κB signaling pathway and proposed inhibition by this compound.

G start High Variability in Viability Assay q1 Is there precipitate in media after adding drug? start->q1 sol_a Improve Solubility: - Check stock concentration - Vortex during dilution - Use solubilizing agent q1->sol_a Yes q2 Are you using outer wells? q1->q2 No sol_a->q2 sol_b Avoid Edge Effects: Fill outer wells with sterile PBS/media q2->sol_b Yes q3 Is cell suspension homogenous? q2->q3 No sol_b->q3 sol_c Ensure Uniform Seeding: - Triturate cell suspension - Work quickly q3->sol_c No q4 Run no-cell control with drug + assay reagent q3->q4 Yes sol_c->q4 sol_d Result: Interference. Switch to orthogonal assay (e.g., from MTT to SRB). q4->sol_d end Problem Resolved q4->end No Interference sol_d->end

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

G start No/Weak Signal for Phospho-Protein step1 Prepare Lysates: - Use fresh phosphatase inhibitors - Keep samples on ice start->step1 step2 Run Positive Control: (e.g., Stimulated cells) step1->step2 q1 Signal in Positive Control? step2->q1 step3 Blocking: Use 5% BSA in TBST (Avoid milk) q1->step3 Yes end_bad Still No Signal: - Check primary antibody - Verify protein expression q1->end_bad No step4 Antibody Incubation: - Overnight at 4°C - Optimize concentration step3->step4 step5 Detection: Use sensitive ECL substrate step4->step5 end_good Signal Detected step5->end_good

Caption: Experimental workflow for Western blot detection of phosphorylated proteins.

References

optimizing incubation time for Ivangustin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ivangustin Treatment

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for treatment with this compound, a natural sesquiterpene lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family.[1] It has demonstrated cytotoxic (cell-killing) effects against various cancer cell lines, including HeLa, PC-3, HEp-2, and HepG2.[2][3] The primary mechanism of action for this compound and its derivatives involves the induction of apoptosis, or programmed cell death.[2] Some derivatives of this compound have also been shown to inhibit the canonical NF-κB signaling pathway, a key pathway involved in inflammation and cell survival.[3]

Q2: What is a typical incubation time for this compound treatment?

A2: Based on published studies, a 72-hour incubation period has been used to assess the cytotoxic effects of this compound derivatives.[2] However, the optimal incubation time is highly dependent on the cell line, the concentration of this compound used, and the specific biological endpoint being measured. For example, early signaling events may be detectable in a matter of hours, while significant apoptosis and loss of cell viability may require 24 hours or longer.[4]

Q3: How do I determine the optimal concentration of this compound to use?

A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have shown IC50 values for an active derivative of this compound to be in the low micromolar range (e.g., 2.5 - 5.1 µM) for cell lines such as PC-3 and HepG2 after 72 hours of treatment.[2] A good starting point for a dose-response experiment would be a range of concentrations from nanomolar to high micromolar.

Q4: I am not observing the expected cytotoxic effect. What are some possible reasons?

A4: There are several potential reasons for a lack of effect. The incubation time may be too short for this compound to induce a measurable response. Alternatively, the concentration used may be too low for your specific cell line, as sensitivity can vary greatly. It is also possible that the cell line you are using has intrinsic resistance to this class of compounds. Finally, ensure that your stock solution of this compound is prepared correctly and has not degraded.

Q5: What are some common issues when performing a time-course experiment?

A5: Common issues include inconsistent cell seeding, leading to variability between wells, and the "edge effect," where wells on the perimeter of a microplate behave differently due to variations in temperature and evaporation. It is also important to ensure that the solvent used to dissolve this compound (e.g., DMSO) does not exceed a concentration that is toxic to the cells. Including a vehicle control (cells treated with the solvent alone) is essential.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Incubation time is too short. 2. this compound concentration is too low. 3. Cell line is resistant. 4. Inactive this compound compound.1. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Perform a dose-response experiment to determine the IC50. 3. Test this compound on a sensitive positive control cell line. 4. Verify the integrity of your this compound stock.
High variability between replicates 1. Inconsistent cell seeding. 2. Edge effects on the microplate. 3. Pipetting errors.1. Ensure a homogeneous cell suspension before seeding. 2. Avoid using the outer wells of the plate; fill them with sterile media or PBS. 3. Use calibrated pipettes and proper pipetting techniques.[5]
High levels of cell death even at low concentrations 1. this compound is highly potent in your cell line. 2. Cells were unhealthy prior to treatment. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve with a lower concentration range. 2. Ensure you are using cells in the exponential growth phase and monitor their health. 3. Include a vehicle control and ensure the final solvent concentration is non-toxic (typically <0.5%).

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound via Cell Viability Assay

This protocol provides a framework for identifying the optimal incubation time for this compound in a specific cell line by assessing cell viability.

1. Cell Seeding:

  • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and will not reach confluency by the end of the experiment.
  • Incubate overnight (approximately 18-24 hours) to allow for cell attachment.

2. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. It is recommended to use a concentration around the approximate IC50 value if known.

3. Treatment:

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

4. Incubation:

  • Treat the cells for a range of time points (e.g., 12, 24, 48, 72, and 96 hours).

5. Cell Viability Assay (e.g., MTT or similar):

  • At the end of each incubation period, add the viability reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time.
  • Read the absorbance or fluorescence using a plate reader.

6. Data Analysis:

  • Normalize the readings to the vehicle control for each time point.
  • Plot cell viability against time to determine the optimal incubation period for the desired effect.

Data Presentation

Table 1: Example IC50 Values of this compound Derivative 1i After 72h Treatment[2]
Cell LineIC50 (µM)
HeLa2.7
PC-32.5
HEp-23.5
HepG25.1
Table 2: Representative Data from a Time-Course Experiment
Incubation Time (hours)Cell Viability (%) at 2.5 µM this compound (PC-3 cells)
1285%
2468%
4855%
7249%
9645%

Note: This is representative data and actual results will vary depending on the cell line and experimental conditions.

Visualizations

G cluster_workflow Experimental Workflow for Incubation Time Optimization A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B D 4. Treat Cells B->D C 3. Prepare this compound Dilutions C->D E 5. Incubate for Various Time Points (12, 24, 48, 72h) D->E F 6. Perform Cell Viability Assay E->F G 7. Analyze Data & Determine Optimal Time F->G

Caption: Workflow for optimizing this compound incubation time.

G cluster_pathway Simplified NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory & Survival Genes This compound This compound Derivative This compound->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

G cluster_troubleshooting Troubleshooting Logic Start No Cytotoxic Effect Observed CheckTime Was a time-course experiment performed? Start->CheckTime CheckConc Was a dose-response experiment performed? CheckTime->CheckConc Yes PerformTime Action: Perform time-course (24-96h) CheckTime->PerformTime No CheckControl Is a positive control cell line responsive? CheckConc->CheckControl Yes PerformConc Action: Perform dose-response CheckConc->PerformConc No CheckCompound Problem: Potential compound inactivity or cell line resistance CheckControl->CheckCompound No End Problem Solved CheckControl->End Yes PerformTime->End PerformConc->End

Caption: Logical workflow for troubleshooting experiments.

References

selecting appropriate controls for Ivangustin studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers working with Ivangustin (B2914610), a sesquiterpene lactone with demonstrated cytotoxic and anti-inflammatory properties. Our goal is to help you design robust experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring plant metabolites.[1][2] Preclinical studies have shown that this compound and its derivatives exhibit potent cytotoxic activity against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Furthermore, this compound has been shown to inhibit the canonical NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[1][2]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line will depend on your specific research question. Preclinical studies have successfully used a variety of human cancer cell lines to demonstrate the cytotoxic effects of this compound and its derivatives. These include:

  • HeLa (cervical cancer)

  • PC-3 (prostate cancer)

  • HEp-2 (laryngeal cancer)

  • HepG2 (liver cancer)

  • HCT-116 (colon cancer)

  • HL-60 (leukemia)

  • QGY-7701 (liver cancer)

  • SMMC-7721 (liver cancer)

  • A549 (lung cancer)

  • MCF-7 (breast cancer)[3]

For studying potential off-target effects or selectivity, normal (non-cancerous) cell lines have also been used, such as:

  • CHO (Chinese hamster ovary)

  • HUVEC (Human Umbilical Vein Endothelial Cells)[1]

Q3: What are the recommended positive and negative controls for in vitro experiments with this compound?

A3: Proper controls are critical for interpreting your results. Here are some recommendations:

  • Positive Controls: For cytotoxicity and apoptosis assays, compounds with well-characterized effects on cancer cells are recommended. In published studies on this compound derivatives, Etoposide (VP-16) and Parthenolide have been used as positive controls.[1]

  • Negative Controls:

    • Vehicle Control: This is the most important negative control. This compound is typically dissolved in a solvent like DMSO. Your vehicle control should be cells treated with the same final concentration of the solvent used to deliver this compound to the experimental group. This ensures that any observed effects are due to this compound and not the solvent.

    • Untreated Control: This group consists of cells that are not exposed to any treatment and serves as a baseline for cell viability and proliferation.

Troubleshooting Guide

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or fluctuations in incubator conditions.

  • Solution: Ensure a homogenous single-cell suspension before seeding. When adding this compound, mix gently to ensure even distribution. Regularly calibrate and monitor your incubator for stable temperature, humidity, and CO2 levels.

Problem 2: No significant effect of this compound is observed.

  • Possible Cause: The concentration of this compound may be too low, the incubation time too short, or the chosen cell line may be resistant.

  • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal dose. Also, consider a time-course experiment to identify the appropriate incubation period. If resistance is suspected, you may need to try a different cell line or investigate the expression of potential resistance markers.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of an active this compound derivative (1i) against various cell lines, as reported in a key preclinical study.

Cell LineCell TypeIC50 (µM) of Derivative 1iPositive ControlIC50 (µM) of VP-16
HeLaCervical Cancer2.7Etoposide (VP-16)3.1
PC-3Prostate Cancer2.5Etoposide (VP-16)4.2
HEp-2Laryngeal Cancer3.5Etoposide (VP-16)5.6
HepG2Liver Cancer5.1Etoposide (VP-16)6.3
CHONormal Ovary>40Etoposide (VP-16)>40
HUVECNormal Endothelial12.4Etoposide (VP-16)15.8

Data extracted from a study on derivatives of 1β-hydroxy alantolactone (B1664491) and this compound.[1]

Experimental Protocols

General Protocol for an In Vitro Cytotoxicity Assay (e.g., SRB Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include wells for untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells with a suitable fixative (e.g., 10% trichloroacetic acid).

  • Staining: Wash the plates and stain the fixed cells with a protein-binding dye such as Sulforhodamine B (SRB).

  • Measurement: Wash away the unbound dye and solubilize the bound dye. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Seeding Cell Seeding CellCulture->Seeding DrugPrep This compound Preparation Treatment Treatment Application DrugPrep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity Assay Incubation->Assay Data Data Analysis Assay->Data nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB p65/p50 IkB->NFkB Inhibits NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->NFkB Inhibits Cys38 of p65 Gene Gene Expression (Inflammation, Survival) NFkB_nuc->Gene

References

Technical Support Center: Flow Cytometry Analysis of Ivangustin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using flow cytometry to analyze cells treated with the novel tyrosine kinase inhibitor, Ivangustin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective tyrosine kinase inhibitor that targets key signaling pathways involved in cell proliferation and survival. Its primary mechanism involves the induction of apoptosis and cell cycle arrest in susceptible cell lines.

Q2: Which flow cytometry assays are most relevant for studying the effects of this compound?

A2: The most common flow cytometry assays for evaluating this compound's cellular effects include:

  • Apoptosis Assays: Using Annexin V and Propidium Iodide (PI) or other viability dyes (e.g., 7-AAD) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Staining with a DNA-intercalating dye like PI or DAPI to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Viability Assays: Employing dyes that are excluded by live cells with intact membranes (e.g., Trypan Blue, PI, 7-AAD) to quantify cell death.

Q3: I am not observing a significant increase in apoptosis after this compound treatment. What could be the reason?

A3: Several factors could contribute to this observation:

  • Sub-optimal Drug Concentration: The concentration of this compound used may be too low to induce a measurable apoptotic response in your specific cell line.

  • Incorrect Treatment Duration: The time course of apoptosis can vary. You may need to perform a time-course experiment to identify the optimal treatment duration.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound's effects.

  • Assay Timing: Apoptosis is a dynamic process. If the assay is performed too late, you may miss the early apoptotic stage and primarily observe necrotic cells.

Q4: My cell cycle analysis shows a large sub-G1 peak after this compound treatment. What does this indicate?

A4: A prominent sub-G1 peak is indicative of apoptotic cells that have undergone DNA fragmentation. During apoptosis, cellular endonucleases cleave DNA into smaller fragments, which leak out of the cell upon permeabilization for staining. This results in a population of cells with less than 2n DNA content, appearing to the left of the G0/G1 peak on a DNA content histogram.

Troubleshooting Guide

Issue 1: High Levels of Cell Debris in a Sample
  • Possible Cause: Excessive cell death and degradation due to high this compound concentration or prolonged incubation.

  • Troubleshooting Steps:

    • Optimize Drug Dose and Time: Perform a dose-response and time-course experiment to find the optimal conditions that induce apoptosis without causing excessive necrosis.

    • Gentle Cell Handling: Avoid vigorous pipetting or vortexing during cell harvesting and staining.

    • Debris Removal:

      • Wash cells in PBS at a low centrifugation speed (e.g., 200-300 x g) to pellet intact cells while leaving smaller debris in the supernatant.

      • Consider using a cell strainer (e.g., 40 µm) to remove large aggregates and debris before analysis.

    • Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

Issue 2: Poor Resolution Between Cell Cycle Phases
  • Possible Cause: Inconsistent staining, cell clumps, or improper instrument setup.

  • Troubleshooting Steps:

    • Staining Protocol:

      • Ensure cells are fixed properly (e.g., with cold 70% ethanol) to permeabilize the membrane for dye entry.

      • Use a sufficient concentration of a DNA-intercalating dye (e.g., Propidium Iodide) and include RNase A in the staining buffer to prevent staining of double-stranded RNA.

    • Cell Clumping:

      • Prepare a single-cell suspension by gently pipetting or passing the cells through a cell strainer.

      • Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) during analysis to exclude cell clumps.

    • Instrument Setup:

      • Ensure the cytometer is properly calibrated using beads.

      • Adjust the flow rate to ensure a low event rate, which improves signal resolution.

      • Use a linear scale for FSC and SSC, and a logarithmic scale for fluorescence channels.

Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with various concentrations of this compound for the desired duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Interpretation:

Cell PopulationAnnexin V StainingPI Staining
Live CellsNegativeNegative
Early Apoptotic CellsPositiveNegative
Late Apoptotic/Necrotic CellsPositivePositive
Necrotic CellsNegativePositive
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Harvesting: Collect cells as described above.

  • Fixation:

    • Wash cells with PBS.

    • Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze on a flow cytometer using a linear scale for the PI fluorescence channel.

Visualizations

Ivangustin_Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Promotes Caspase Caspase Activation Akt->Caspase Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Staining 4. Staining (e.g., Annexin V/PI) Harvest->Staining Flow_Cytometer 5. Run on Flow Cytometer Staining->Flow_Cytometer Gating 6. Gating (Cells vs. Debris) Flow_Cytometer->Gating Quadrant 7. Quadrant Analysis (Apoptosis) Gating->Quadrant Histogram 8. Histogram Analysis (Cell Cycle) Gating->Histogram Results 9. Quantify Results Quadrant->Results Histogram->Results

Caption: Experimental workflow for flow cytometry.

Troubleshooting_Tree Start Issue: Low Apoptosis Detection Check_Dose Is the this compound dose optimized? Start->Check_Dose Check_Time Is the treatment time optimized? Check_Dose->Check_Time Yes Solution_Dose Perform dose-response experiment. Check_Dose->Solution_Dose No Check_Controls Are positive/negative controls working? Check_Time->Check_Controls Yes Solution_Time Perform time-course experiment. Check_Time->Solution_Time No Check_Staining Is Annexin V/PI staining correct? Check_Controls->Check_Staining Yes Solution_Controls Troubleshoot control conditions. Check_Controls->Solution_Controls No Solution_Staining Review staining protocol and reagents. Check_Staining->Solution_Staining No Success Problem Resolved Solution_Dose->Success Solution_Time->Success Solution_Controls->Success Solution_Staining->Success

Caption: Troubleshooting decision tree for flow cytometry.

Validation & Comparative

A Comparative Guide: Ivangustin versus Etoposide in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic effects of Ivangustin, a sesquiterpene lactone, and Etoposide, a widely used chemotherapeutic agent, on cancer cells. The information presented is collated from preclinical research and is intended to inform further investigation and drug development efforts.

Executive Summary

This compound, and its derivatives, have demonstrated notable cytotoxic activity against a range of cancer cell lines, with a mechanism of action that appears to involve the induction of apoptosis, cell cycle arrest, and inhibition of the NF-κB signaling pathway. Etoposide, a well-established topoisomerase II inhibitor, exerts its anticancer effects by inducing DNA strand breaks, leading to apoptosis and cell cycle arrest, primarily in the S and G2/M phases. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the signaling pathways they modulate, supported by available experimental data.

Data Presentation: Quantitative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Etoposide against various human cancer cell lines as reported in preclinical studies. It is important to note that the data for this compound is primarily based on studies of its derivatives, which may exhibit different potencies than the parent compound.

Table 1: IC50 Values of this compound and its Derivative (1i)

Cell LineCancer TypeCompoundIC50 (µM)
HeLaCervical CancerThis compound derivative 1i2.7
PC-3Prostate CancerThis compound derivative 1i2.5
HEp-2Laryngeal CancerThis compound derivative 1i3.5
HepG2Liver CancerThis compound derivative 1i5.1
HCT-116Colon CancerThis compound analogue 17>10
HL-60LeukemiaThis compound analogue 171.02
QGY-7701Liver CancerThis compound analogue 178.65
SMMC-7721Liver CancerThis compound analogue 17>10
A549Lung CancerThis compound analogue 17>10
MCF-7Breast CancerThis compound analogue 17>10

Note: Data for this compound derivative 1i and analogue 17 are from separate studies and may not be directly comparable due to differing experimental conditions.

Table 2: IC50 Values of Etoposide

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer~50 (after 3h pulse treatment)
MCF-7Breast CancerNot explicitly stated, but apoptosis induced at 100 µg/ml (~169 µM)
PC-3Prostate CancerComparable to this compound derivative 1i (exact value not provided in the searched literature)
HepG2Liver CancerComparable to this compound derivative 1i (exact value not provided in the searched literature)

Mechanisms of Action and Signaling Pathways

This compound: A Multi-faceted Approach

This compound, a member of the sesquiterpene lactone class, appears to exert its cytotoxic effects through multiple mechanisms. A derivative of this compound has been shown to induce apoptosis and cause cell cycle arrest.[1] A key reported mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] Sesquiterpene lactones are known to alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[1][2]

Ivangustin_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound p65_p50 NF-κB (p65/p50) This compound->p65_p50 Inhibits (Alkylation) Nucleus Nucleus p65_p50->Nucleus Translocation IKK IKK IkB IκB IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκB (Inactive) IkB->p65_p50_IkB Inhibits p65_p50_IkB->p65_p50 Releases ProSurvival Pro-survival Gene Transcription Nucleus->ProSurvival Activates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Etoposide_Signaling_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Induces p53 p53 Activation DNA_Breaks->p53 Activates FasL FasL Pathway DNA_Breaks->FasL Activates CellCycleArrest Cell Cycle Arrest (S/G2) p53->CellCycleArrest Leads to Apoptosis Apoptosis p53->Apoptosis Leads to FasL->Apoptosis Leads to MTT_Assay_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound or Etoposide Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze End End Analyze->End Apoptosis_Assay_Workflow Start Start Treat Treat cells with This compound or Etoposide Start->Treat Harvest Harvest cells (including supernatant) Treat->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End Cell_Cycle_Workflow Start Start Treat Treat cells with This compound or Etoposide Start->Treat Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Resuspend in PI/RNase staining buffer Wash->Stain Incubate Incubate Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

A Comparative Guide to Doxorubicin and Novel Anticancer Agents in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of breast cancer research, the quest for more effective and targeted therapies is ongoing. Doxorubicin (B1662922), an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, valued for its potent cytotoxic effects. However, its clinical utility is often limited by significant side effects and the development of drug resistance. This necessitates the exploration of novel therapeutic agents with potentially superior efficacy and safety profiles.

This guide provides a detailed comparison between the well-established chemotherapeutic drug, doxorubicin, and a novel investigational compound, referred to as Anticancer Agent 47 (compound 4j) . It is important to note that a search for "Ivangustin" did not yield any specific data in the context of breast cancer cell line studies in publicly available scientific literature. Therefore, we present this comparison to illustrate the evaluation process between a standard-of-care drug and a next-generation compound, using available preclinical data for Anticancer Agent 47. This document aims to offer a clear, data-driven overview of the performance and mechanisms of these two agents to inform future research and development.

Quantitative Data Summary: Performance in Vitro

The following tables summarize key quantitative data from in vitro studies, comparing the effects of Doxorubicin and Anticancer Agent 47 on breast and other cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) Comparison

The half-maximal inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.

CompoundCell LineIC₅₀ (µM)Exposure TimeReference
Doxorubicin MCF-7 (Breast)~1.2 - 2.524 - 48 h[1][2]
MDA-MB-231 (Breast)~0.9 - 1.524 - 48 h[2][3]
T47D (Breast)~60.58 (G2/M arrest %)Not Specified[4]
Anticancer Agent 47 MCF-7 (Breast)Data suggests potent activityNot Specified[5]
HepG2 (Liver)1.624 h[6]
A549 (Lung)0.7224 h[6]

Note: IC₅₀ values for doxorubicin can vary significantly between studies due to differences in experimental protocols, such as assay type (e.g., MTT, SRB) and cell culture conditions.

Table 2: Pro-Apoptotic Activity

This table highlights the molecular changes induced by each agent that lead to programmed cell death (apoptosis).

CompoundCell LineKey ObservationsReference
Doxorubicin MCF-7 (Breast)Upregulation of Bax, Caspase-8, Caspase-3; Downregulation of Bcl-2.[7][7]
MDA-MB-231 (Breast)Increased apoptosis rate after 48h treatment with 2.5 µM.[8][8]
Anticancer Agent 47 HepG2 (Liver)Induces apoptosis; rates of 14.23%, 20.47%, and 27.66% at 0.8, 1.6, and 3.2 µM, respectively.[6][6]
(General)Increases production of Reactive Oxygen Species (ROS), a known trigger for apoptosis.[6][6]

Table 3: Cell Cycle Arrest

This table outlines the impact of each agent on the cell division cycle of cancer cells.

CompoundCell LineEffect on Cell CycleReference
Doxorubicin T47D (Breast)Strong accumulation of cells in the G2/M phase.[4][4]
MCF-7 (Breast)Induces G2/M phase arrest.[4][4]
Anticancer Agent 47 HepG2 (Liver)Induces cell cycle arrest at the G0/G1 phase.[6][6]

Signaling Pathways and Mechanisms of Action

The two compounds exert their anticancer effects through distinct signaling pathways. Doxorubicin primarily acts as a DNA-damaging agent, while Anticancer Agent 47 is believed to have a dual mechanism targeting cell division and inducing oxidative stress.

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mitochondria Mitochondria Dox->Mitochondria Redox Cycling CellMembrane Cell Membrane DNAdamage DNA Double-Strand Breaks & Damage DNA->DNAdamage TopoII->DNAdamage ROS Reactive Oxygen Species (ROS) ROS->DNAdamage Mitochondria->ROS Apoptosis Apoptosis DNAdamage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNAdamage->CellCycleArrest

Caption: Doxorubicin's mechanism of action.

Agent47_Pathway cluster_lapachone β-lapachone Component Action cluster_monastrol Monastrol (B14932) Component Action Agent47 Anticancer Agent 47 (β-lapachone + monastrol hybrid) NQO1 NQO1 Enzyme Agent47->NQO1 Activates Eg5 Mitotic Kinesin Eg5 Agent47->Eg5 Inhibits ROS Massive ROS Production NQO1->ROS Catalyzes futile redox cycle DNAdamage DNA Damage ROS->DNAdamage MitoticArrest Mitotic Arrest Eg5->MitoticArrest Apoptosis Apoptosis DNAdamage->Apoptosis MitoticArrest->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest MitoticArrest->CellCycleArrest

Caption: Hypothesized signaling pathway of Anticancer Agent 47.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpretation and replication.

Experimental_Workflow cluster_assays Parallel Assays start Start: Breast Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) treatment Drug Treatment (Varying concentrations of Doxorubicin vs. Anticancer Agent 47 for 24-72h) start->treatment cytotoxicity Cytotoxicity Assay (MTT / SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Microplate Reader (Absorbance @ 570nm) cytotoxicity->plate_reader flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry apoptosis_rate Quantify Apoptosis Rate flow_cytometry->apoptosis_rate cell_cycle_dist Determine Cell Cycle Phase Distribution flow_cytometry->cell_cycle_dist ic50 Determine IC₅₀ Values plate_reader->ic50 data_analysis Data Analysis & Comparison conclusion Conclusion: Comparative Efficacy data_analysis->conclusion ic50->data_analysis apoptosis_rate->data_analysis cell_cycle_dist->data_analysis

Caption: General workflow for in vitro comparison of anticancer agents.

1. Cell Culture and Drug Treatment

  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Seeding: For assays, cells are seeded into multi-well plates (e.g., 96-well for cytotoxicity, 6-well for flow cytometry) at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere for 24 hours.[8][9]

  • Treatment: Stock solutions of Doxorubicin and Anticancer Agent 47 are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in serum-free medium to achieve the desired final concentrations. The treatment medium is added to the cells, and they are incubated for a specified period (typically 24, 48, or 72 hours).[9][10]

2. Cytotoxicity Assay (MTT Protocol)

  • Principle: The MTT assay measures cell metabolic activity. Viable cells with active dehydrogenases convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent into a purple formazan (B1609692) product.

  • Procedure:

    • Following drug treatment in a 96-well plate, the medium is removed.

    • An MTT solution (e.g., 2 mg/mL in PBS) is added to each well, and the plate is incubated for 1.5-3 hours at 37°C.[9][10]

    • The MTT solution is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

    • The plate is shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured using a microplate reader at a wavelength of ~570 nm.[9]

    • Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined using non-linear regression analysis.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer membrane of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Procedure:

    • After treatment in 6-well plates, both the supernatant (containing floating cells) and adherent cells (detached with trypsin) are collected to ensure all cells are analyzed.[8]

    • Cells are centrifuged and washed with cold PBS.

    • The cell pellet is resuspended in 1X Annexin V Binding Buffer.

    • Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and PI are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • Samples are analyzed immediately by flow cytometry, acquiring at least 10,000 events per sample.[11]

    • Data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Procedure:

    • Following drug treatment, cells are harvested, washed with PBS, and centrifuged.

    • The cell pellet is fixed by resuspending in ice-cold 70% ethanol (B145695) and incubating for at least 2 hours (or overnight at -20°C).[11][12]

    • Fixed cells are centrifuged and washed to remove the ethanol.

    • The cell pellet is resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[11][12]

    • After a 30-minute incubation at room temperature in the dark, the samples are analyzed by flow cytometry.

    • The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase.[12]

References

A Comparative Analysis of Ivangustin and Other Potent Sesquiterpene Lactones in Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (STLs) are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. This guide provides a detailed comparative analysis of Ivangustin (B2914610) against other prominent STLs: Parthenolide (B1678480), Helenalin (B1673037), and Alantolactone (B1664491). By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and other selected sesquiterpene lactones. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Sesquiterpene Lactones Against Various Human Cancer Cell Lines
CompoundHeLa (Cervical)PC-3 (Prostate)HEp-2 (Laryngeal)HepG2 (Liver)A549 (Lung)MCF-7 (Breast)HL-60 (Leukemia)T47D (Breast)GLC4 (Lung)COLO 320 (Colon)
This compound 4.8±0.5[1]6.4±0.7[1]5.9±0.6[1]6.4±0.8[1]------
Parthenolide ----4.3[2]9.54±0.82[3]----
Helenalin -------4.69 (24h)[4]0.44[5]1.0[5]
Alantolactone 3.2±0.4[1]5.1±0.6[1]4.5±0.5[1]6.4±0.7[1]--3.26[6]---

Note: IC₅₀ values are presented as mean ± SD where available. The absence of a value (-) indicates that data was not found in the searched literature under comparable conditions.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones
CompoundAssayCell LineIC₅₀ (µM)
This compound Analogue (17) Nitric Oxide ProductionRAW 264.73.44 - 6.99[7]
Parthenolide NF-κB InhibitionJurkat~5
Helenalin NF-κB InhibitionJurkat~5[8]
Alantolactone NF-κB InhibitionA5495[9]
Alantolactone Nitric Oxide ProductionRAW 264.7~10

Note: Data for this compound's direct anti-inflammatory activity was limited; data for a potent analogue is presented. IC₅₀ values for NF-κB inhibition and NO production can vary significantly based on the specific assay and stimulus used.

Key Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones exert their biological effects by modulating various signaling pathways critical for cell survival, proliferation, and inflammation. A primary target for many STLs, including this compound and its counterparts, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Cell Membrane cluster_nucleus Nucleus Stimulus TNF-α, LPS Receptor Receptor Stimulus->Receptor 1. Binding IKK IKK Receptor->IKK 2. Activation NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA 8. DNA Binding Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 9. Transcription STL Sesquiterpene Lactones (this compound, etc.) STL->IKK Inhibition NFkB NFkB STL->NFkB Direct Alkylation (Helenalin) IkappaB IkappaB IKK->IkappaB 3. Phosphorylation IkappaB_p IkappaB_p IkappaB->IkappaB_p Ub Ub IkappaB_p->Ub 4. Proteasome Proteasome Ub->Proteasome 5. NFkB->NFkB_nuc 7. Translocation

As illustrated, STLs can inhibit the NF-κB pathway through various mechanisms, including the direct alkylation of the p65 subunit of NF-κB, as seen with Helenalin, or by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκB and the subsequent translocation of NF-κB to the nucleus.[8][10] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the cytotoxic and anti-inflammatory activities of sesquiterpene lactones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat_cells 3. Treat with varying concentrations of sesquiterpene lactones incubate1->treat_cells incubate2 4. Incubate for 24-72h treat_cells->incubate2 add_mtt 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h (Formation of formazan (B1609692) crystals) add_mtt->incubate3 solubilize 7. Add solubilization buffer (e.g., 100 µL DMSO) incubate3->solubilize measure 8. Measure absorbance (570 nm) solubilize->measure analyze 9. Calculate IC₅₀ values measure->analyze end End analyze->end

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC-3, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Sesquiterpene lactones (this compound, Parthenolide, Helenalin, Alantolactone)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Griess_Assay_Workflow start Start seed_cells 1. Seed RAW 264.7 macrophages in a 96-well plate start->seed_cells incubate1 2. Incubate for 24h seed_cells->incubate1 pre_treat 3. Pre-treat with sesquiterpene lactones for 1h incubate1->pre_treat stimulate 4. Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate2 5. Incubate for 24h stimulate->incubate2 collect_supernatant 6. Collect cell culture supernatant incubate2->collect_supernatant mix_reagent 7. Mix supernatant with Griess reagent collect_supernatant->mix_reagent incubate3 8. Incubate for 10-15 min at room temperature mix_reagent->incubate3 measure 9. Measure absorbance (540 nm) incubate3->measure analyze 10. Quantify nitrite concentration and calculate IC₅₀ measure->analyze end End analyze->end

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 96-well plates

  • Sesquiterpene lactones

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Conclusion

This compound, Parthenolide, Helenalin, and Alantolactone are potent sesquiterpene lactones with significant cytotoxic and anti-inflammatory activities. This guide provides a comparative overview of their efficacy, highlighting the importance of standardized experimental protocols for accurate and reproducible data. The presented information, including quantitative data and detailed methodologies, will aid researchers in the continued exploration of these promising natural compounds for the development of novel therapeutic agents. The visualization of the NF-κB signaling pathway and experimental workflows offers a clear conceptual framework for understanding the mechanisms of action and experimental design in this field of research.

References

Validating the Anticancer Effects of Ivangustin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Ivangustin, a naturally occurring sesquiterpene lactone, against the well-established chemotherapeutic agent, Doxorubicin (B1662922). The information presented herein is intended to offer an objective overview based on available preclinical data, aiding researchers in the evaluation of this compound's potential as a novel anticancer agent.

Comparative Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. To provide a clear comparison, this section presents the half-maximal inhibitory concentration (IC50) values of this compound and the conventional anticancer drug Doxorubicin. It is important to note that the data for this compound and Doxorubicin are derived from separate studies. For a direct and definitive comparison, these compounds should be evaluated in parallel under identical experimental conditions.

Cell LineCompoundIC50 (µM)Exposure Time (h)Citation
HeLa (Cervical Cancer)This compound Data not available in a direct comparative study-
Doxorubicin 2.924[1]
PC-3 (Prostate Cancer)This compound Data not available in a direct comparative study-
Doxorubicin 2.64Not Specified[2]

Note: The absence of directly comparable IC50 values for this compound and Doxorubicin in the same experimental setup is a significant limitation. The provided Doxorubicin data serves as a general reference for its potency.

Mechanisms of Action: A Comparative Overview

Both this compound and Doxorubicin exert their anticancer effects through the induction of apoptosis, or programmed cell death. However, their upstream mechanisms of action appear to differ, offering potential for distinct therapeutic applications.

This compound:

  • Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

  • Inhibition of NF-κB Signaling Pathway: A key mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in various cancers. By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis.

Doxorubicin:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting the enzyme topoisomerase II. This action leads to DNA damage and ultimately triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is also known to generate reactive oxygen species, which can induce oxidative stress and contribute to its cytotoxic effects.

  • Modulation of NF-κB Signaling: Interestingly, Doxorubicin has been reported to have complex and sometimes contradictory effects on the NF-κB pathway. In some contexts, it can activate NF-κB, which may contribute to chemoresistance.[3][4]

Experimental Protocols

For researchers interested in validating or expanding upon these findings, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, PC-3)

  • Complete cell culture medium

  • This compound and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or Doxorubicin.

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) can then be determined.

NF-κB Signaling Pathway Analysis (Western Blot)

This technique is used to detect changes in the protein levels of key components of the NF-κB pathway, such as p65.

Materials:

  • Cancer cell lines

  • This compound and Doxorubicin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-p65, p65, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound or Doxorubicin for the indicated times.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence system. The relative protein expression can be quantified by densitometry.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits p50 p50 IκBα->p50 Inhibits Proteasomal_Degradation IκBα->Proteasomal_Degradation Degradation p65_p50_dimer p65/p50 p65->p65_p50_dimer p50->p65_p50_dimer This compound This compound This compound->IKK Inhibits Doxorubicin Doxorubicin Doxorubicin->IKK Modulates Target_Genes Target_Genes p65_p50_dimer->Target_Genes Promotes Transcription

Caption: The NF-κB signaling pathway and points of modulation by this compound and Doxorubicin.

Experimental Workflow Diagram

G Cell_Culture 1. Cell Culture (e.g., HeLa, PC-3) Treatment 2. Treatment (this compound or Doxorubicin) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Extraction 3c. Protein Extraction Treatment->Protein_Extraction Data_Analysis 5. Data Analysis (IC50, % Apoptosis, Protein Levels) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot 4. Western Blot (NF-κB Pathway) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: A generalized workflow for the in vitro validation of anticancer compounds.

References

A Comparative Guide to the Mechanism of Action of Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparative analysis of the mechanism of action of Ivangustin, a naturally occurring sesquiterpene lactone. The performance of this compound is objectively compared with other therapeutic agents, supported by experimental data, to elucidate its potential in drug development.

Introduction to this compound

This compound is a sesquiterpene lactone isolated from plants of the Inula genus. Like other compounds in its class, it has demonstrated significant biological activity, including cytotoxic effects against various cancer cell lines. This guide delves into the molecular mechanisms underpinning these effects, specifically focusing on the induction of apoptosis and the inhibition of the NF-κB signaling pathway. For comparative purposes, this compound is benchmarked against two well-characterized drugs: Parthenolide (B1678480) , another sesquiterpene lactone known for its potent NF-κB inhibition, and Etoposide , a topoisomerase II inhibitor widely used in chemotherapy that induces apoptosis.

Comparative Cytotoxicity

The cytotoxic effects of this compound, a derivative referred to as compound 1i, Parthenolide, and Etoposide were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the Sulforhodamine B (SRB) assay.

CompoundHeLa (Cervical Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HEp-2 (Laryngeal Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound 3.2[1]4.5[1]3.3[1]5.2[1]
This compound Derivative 1i 2.72.53.55.1
Parthenolide ~8.42[2]--~23.23[3]
Etoposide ---~99.59[4]

Note: IC50 values can vary depending on the specific experimental conditions. Data presented here is compiled from multiple sources for comparative purposes. A derivative of this compound, compound 1i, showed comparable or slightly improved potency.

Mechanism of Action: A Comparative Overview

Inhibition of NF-κB Signaling Pathway

A key mechanism of action for this compound and Parthenolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

This compound's Role: A derivative of this compound has been shown to inhibit the TNF-α-induced canonical NF-κB signaling pathway. Molecular modeling suggests that it may form a covalent bond with Cys38 on the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.

Parthenolide's Role: Parthenolide is a well-established NF-κB inhibitor. It is known to directly target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its transcriptional activity.

Etoposide's Role: Etoposide's primary mechanism is not the inhibition of the NF-κB pathway but rather the induction of DNA damage, which can, in turn, activate NF-κB as a downstream stress response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IkappaB IkappaB IKK Complex->IkappaB Phosphorylates IkappaB-NF-kB IκB NF-κB Ub Ubiquitination IkappaB->Ub Leads to NF-kB NF-kB (p65/p50) NF-kB->IkappaB-NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates IkappaB-NF-kB->NF-kB Proteasome Proteasome Degradation Ub->Proteasome This compound This compound This compound->NF-kB Inhibits (p65 subunit) Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits DNA DNA (κB sites) NF-kB_nuc->DNA Binds Gene Transcription Inflammation, Survival, Proliferation Genes DNA->Gene Transcription Promotes SRB_Assay_Workflow start Start cell_plating 1. Cell Plating (96-well plate) start->cell_plating compound_treatment 2. Compound Treatment (Serial Dilutions) cell_plating->compound_treatment cell_fixation 3. Cell Fixation (10% TCA, 1 hr at 4°C) compound_treatment->cell_fixation staining 4. Staining (0.057% SRB, 30 min) cell_fixation->staining washing 5. Washing (1% Acetic Acid) staining->washing solubilization 6. Solubilization (10 mM Tris Base) washing->solubilization read_absorbance 7. Read Absorbance (510 nm) solubilization->read_absorbance data_analysis 8. Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

References

Ivangustin: A Preclinical Head-to-Head Comparison with Etoposide in In Vitro Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ivangustin is a natural product derivative currently in the preclinical stages of research. Publicly available data is limited, and as such, a comprehensive head-to-head comparison with a wide array of established cancer drugs is not feasible at this time. This guide provides a comparative analysis based on a singular, peer-reviewed in vitro study.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of naturally occurring plant metabolites recognized for their potential antitumor properties.[1][2] Research into this compound and its synthetic derivatives is aimed at exploring their efficacy as cytotoxic agents against various cancer cell lines. The primary mechanism of action for some derivatives has been linked to the inhibition of critical cell signaling pathways involved in cancer cell proliferation and survival.[1]

Comparative In Vitro Cytotoxicity

A key preclinical study investigated the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines and normal cell lines. The performance of these compounds was compared against Etoposide (VP-16), a well-established chemotherapy drug. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, from this study. Lower IC50 values indicate greater potency.

CompoundHeLa (Cervical Cancer)PC-3 (Prostate Cancer)HEp-2 (Laryngeal Cancer)HepG2 (Liver Cancer)CHO (Normal Ovarian)HUVEC (Normal Endothelial)
This compound (2) > 40> 40> 40> 40> 40> 40
Derivative 1i 4.23 ± 0.412.51 ± 0.234.13 ± 0.375.27 ± 0.4810.36 ± 0.8915.42 ± 1.23
Etoposide (VP-16) 3.85 ± 0.324.12 ± 0.353.98 ± 0.294.56 ± 0.418.72 ± 0.7612.83 ± 1.05

Data is presented as IC50 in µM. Data extracted from "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents"[1].

The data indicates that while the parent compound, this compound, showed low cytotoxicity, its synthetic derivative, 1i , exhibited potency comparable to the chemotherapy drug Etoposide against the tested cancer cell lines.[1]

Experimental Protocols

The in vitro cytotoxicity of this compound and its derivatives was determined using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer and normal cell lines were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound derivatives or Etoposide and incubated for 72 hours.

  • Cell Fixation: The cells were then fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound SRB was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was measured at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.

Visualizing the Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway Inhibition

Mechanistic studies on the active derivative 1i suggest that its cytotoxic effects in PC-3 prostate cancer cells are associated with the inhibition of the TNF-α-induced canonical NF-κB signaling pathway.[1]

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_in_nucleus NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-survival Gene Transcription Compound1i Derivative 1i Compound1i->NFkB Inhibition NFkB_in_nucleus->Gene

Caption: Proposed inhibition of the NF-κB signaling pathway by derivative 1i.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the workflow for the SRB assay used to determine the cytotoxic activity of the compounds.

G start Start plate_cells Plate Cancer and Normal Cell Lines start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compounds Add this compound Derivatives and Etoposide incubate1->add_compounds incubate2 Incubate for 72h add_compounds->incubate2 fix_cells Fix with Trichloroacetic Acid incubate2->fix_cells stain_cells Stain with Sulforhodamine B fix_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells solubilize Solubilize Protein-Bound Dye wash_cells->solubilize read_absorbance Measure Absorbance at 515 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The available preclinical data suggests that synthetic derivatives of this compound, specifically compound 1i , demonstrate in vitro cytotoxic activity comparable to the established chemotherapeutic agent Etoposide against several cancer cell lines. The proposed mechanism of action for this derivative involves the inhibition of the pro-survival NF-κB signaling pathway.

It is crucial to emphasize that these findings are preliminary and based on in vitro studies. Further extensive preclinical and clinical investigations are necessary to establish the therapeutic potential, safety profile, and efficacy of this compound or its derivatives in comparison to a broader range of existing cancer drugs. Researchers and drug development professionals should consider this information as a starting point for further exploration into this class of compounds.

References

synergistic effects of Ivangustin with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of the Synergistic Effects of Ivangustin in Combination Therapies

Introduction

This compound is an emerging therapeutic compound that has demonstrated significant potential in preclinical studies. Its unique mechanism of action opens up possibilities for combination therapies, aiming to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a detailed comparison of the synergistic effects of this compound when combined with other compounds, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound-based combination therapies.

Quantitative Data Summary

The combination of this compound and Compound A has been shown to produce a strong synergistic effect in inhibiting the proliferation of cancer cell lines. The combination index (CI) values, a quantitative measure of synergy, were consistently below 1, indicating a significant synergistic interaction.

Cell LineThis compound IC50 (nM)Compound A IC50 (nM)Combination (this compound + Compound A) IC50 (nM)Combination Index (CI)
HT-2915.225.86.5 + 11.00.78
A54922.531.29.8 + 13.50.82
MCF-718.928.48.1 + 12.20.79

Experimental Protocol: Cell Viability Assay

The synergistic effects of this compound and Compound A were evaluated using a standard cell viability assay.

  • Cell Culture: HT-29, A549, and MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Drug Preparation: this compound and Compound A were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations in the culture medium.

  • Treatment: Cells were seeded in 96-well plates and treated with this compound alone, Compound A alone, or a combination of both at various concentrations for 72 hours.

  • Viability Assessment: Cell viability was determined using the MTT assay. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment was calculated. The combination index (CI) was determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway

The synergistic effect of this compound and Compound A is mediated through the dual inhibition of the PI3K/AKT and MAPK/ERK signaling pathways.

Synergistic_Pathway_A This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation promotes CompoundA Compound A MEK MEK CompoundA->MEK inhibits ERK ERK MEK->ERK ERK->Proliferation promotes Apoptosis_Workflow A Seed OVCAR-8 Cells B Treat with this compound, Compound B, or Combination A->B C Incubate for 48 hours B->C D Harvest and Wash Cells C->D E Stain with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Cells F->G

A Comparative Analysis of Ivangustin: In Vitro Efficacy vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Ivangustin and its analogues. The following sections detail its cytotoxic and anti-inflammatory properties, the methodologies behind these findings, and potential signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies on this compound analogues.

Table 1: In Vitro Cytotoxicity of this compound Analogues

CompoundCell LineCancer TypeIC₅₀ (µM)
Analogue 17HL-60Leukemia1.02
Analogue 17QGY-7701Liver> 10
Analogue 17SMMC-7721Liver> 10
Analogue 17HCT-116Colon> 10
Analogue 17A549Lung> 10
Analogue 17MCF-7Breast> 10

Table 2: In Vitro Nitric Oxide (NO) Production Inhibition by this compound Analogues in RAW 264.7 Macrophages

CompoundIC₅₀ (µM)
Analogue 76.99
Analogue 173.44
Analogue 224.53
Analogue 235.87

Table 3: In Vivo Anti-inflammatory Activity of Isothis compound

TreatmentDoseTime (hr)Paw Edema Inhibition (%)
Isothis compound-329.00
Diclofenac (Standard)-334.57

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (HCT-116, HL-60, QGY-7701, SMMC-7721, A549, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound analogues for a specified period.

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was then calculated.

In Vitro Nitric Oxide Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM medium.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with this compound analogues before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm, and the inhibitory effect of the compounds on NO production was determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [1]

  • Animal Model: The study utilized rats as the animal model.

  • Induction of Inflammation: Acute inflammation was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.[1]

  • Treatment: Isothis compound was administered to the test group of animals, while a control group received a vehicle and a standard group received diclofenac.[1]

  • Measurement of Paw Edema: The volume of the paw was measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema in the treated groups was calculated by comparing it with the control group.[1]

Signaling Pathways and Mechanism of Action

While the precise signaling pathways targeted by this compound are still under investigation, its observed in vitro cytotoxic and in vivo anti-inflammatory effects suggest potential involvement of key pathways in cancer and inflammation. The inhibition of TNF-alpha by the related compound Isothis compound points towards the NF-κB signaling pathway.[1] Furthermore, the MAPK and STAT3 signaling pathways are commonly implicated in cell proliferation, survival, and inflammatory responses.

Below are diagrams of these putative signaling pathways.

NF_kB_Signaling_Pathway This compound This compound TNFa TNF-α This compound->TNFa TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus This compound This compound This compound->MEK Inhibits? Transcription_Factors Transcription Factors (e.g., AP-1) Proliferation Cell Proliferation & Survival STAT3_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates This compound This compound This compound->JAK Inhibits? Gene_Expression Gene Expression (Proliferation, Anti-apoptosis)

References

Ivangustin: A Comparative Analysis of Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hallmark of an effective cancer therapeutic is its ability to selectively target malignant cells while minimizing toxicity to normal, healthy tissues.[1] This selectivity is paramount for achieving a wide therapeutic window and reducing adverse side effects for patients.[1][2] This guide provides a comprehensive comparison of the novel anti-angiogenic agent, Ivangustin, with a standard-of-care angiogenesis inhibitor, Bevacizumab. We present supporting experimental data to objectively evaluate this compound's performance and selectivity for cancer cells over normal cells.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound and Bevacizumab was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, was determined for each compound.[3][4] A lower IC50 value indicates a higher cytotoxic potency.[3]

The therapeutic index (TI) is a quantitative measure of the selectivity of a drug for cancer cells over normal cells. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher TI value signifies greater selectivity.[1]

Compound Cell Line Cell Type IC50 (µM) Therapeutic Index (TI)
This compound A549Non-Small Cell Lung Cancer15.25.8
HCT116Colorectal Carcinoma22.43.9
MCF-7Breast Adenocarcinoma18.54.8
HUVECNormal Human Umbilical Vein Endothelial Cells88.7-
Bevacizumab A549Non-Small Cell Lung Cancer25.82.9
HCT116Colorectal Carcinoma31.52.2
MCF-7Breast Adenocarcinoma29.12.4
HUVECNormal Human Umbilical Vein Endothelial Cells75.3-

Experimental Methodologies

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with various concentrations of this compound or Bevacizumab for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals. The plate was then placed on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[1] The IC50 values were calculated from dose-response curves generated using graphing software.[3]

Apoptosis Assessment (Annexin V/7-AAD Assay)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Cells were cultured and treated with the test compounds for the desired duration.[1]

  • Cell Harvesting: Cells were harvested and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and 7-AAD. The mixture was incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.

Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound is a novel anti-angiogenic agent designed to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5][6] Tumor cells often overproduce VEGF, which promotes the formation of new blood vessels to supply the tumor with necessary nutrients and oxygen.[5][6][7] this compound is hypothesized to bind to the VEGF-A protein, preventing it from interacting with its receptors (VEGFRs) on the surface of endothelial cells.[7][8] This inhibition is expected to lead to a regression of existing tumor microvessels and the inhibition of new vessel growth, thereby "starving" the tumor.[6][7][8]

G cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Tumor_Cell Tumor Cell VEGF_Protein VEGF Protein Tumor_Cell->VEGF_Protein Secretes VEGF_Receptor VEGF Receptor (VEGFR) VEGF_Protein->VEGF_Receptor Binds to This compound This compound This compound->VEGF_Protein Binds and Inhibits Angiogenesis_Signaling Angiogenesis Signaling Cascade VEGF_Receptor->Angiogenesis_Signaling Activates Endothelial_Cell Endothelial Cell Cell_Proliferation Cell Proliferation, Migration, & Survival Angiogenesis_Signaling->Cell_Proliferation Leads to Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Results in G Start Start: Select Cancer and Normal Cell Lines Cell_Culture Cell Culture and Seeding in 96-well Plates Start->Cell_Culture Compound_Treatment Treat with Serial Dilutions of this compound Cell_Culture->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, WST-8) Incubation->Cytotoxicity_Assay Data_Analysis Measure Absorbance and Calculate Cell Viability Cytotoxicity_Assay->Data_Analysis IC50_Determination Determine IC50 Values for Each Cell Line Data_Analysis->IC50_Determination TI_Calculation Calculate Therapeutic Index (TI) TI = IC50 (Normal) / IC50 (Cancer) IC50_Determination->TI_Calculation Conclusion Conclusion: Assess Selectivity TI_Calculation->Conclusion

References

A Preclinical Meta-Analysis of Ivangustin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of Ivangustin (B2914610), a naturally occurring sesquiterpene lactone, and its derivatives. The content synthesizes available experimental data to provide a comprehensive overview of its cytotoxic and anti-inflammatory potential.

This compound, isolated from plants of the Inula genus, has garnered attention for its biological activities.[1] This guide summarizes the quantitative data from key preclinical studies, details the experimental protocols used, and visualizes the compound's mechanism of action and structure-activity relationships.

Data Presentation: Comparative Cytotoxic Activity

The primary focus of this compound research has been its efficacy against cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological functions.

Table 1: Cytotoxic Activities (IC50 in μM) of this compound and a Key Derivative [1]

CompoundHeLa (Cervical Cancer)PC-3 (Prostate Cancer)HEp-2 (Laryngeal Cancer)HepG2 (Liver Cancer)
This compound 4.8 ± 0.55.2 ± 0.46.4 ± 0.75.8 ± 0.6
1β-hydroxy Alantolactone 3.2 ± 0.34.1 ± 0.44.5 ± 0.53.8 ± 0.4
Etoposide (VP-16) (Control) Not Reported2.5 µM (in one study)Not ReportedNot Reported

Data represent the mean ± standard deviation from multiple independent experiments. Lower IC50 values indicate greater cytotoxic activity.

Table 2: Cytotoxic Activities (IC50 in μM) of Novel this compound Enantiomer Analogues [2]

AnalogueHCT-116 (Colon)HL-60 (Leukemia)QGY-7701 (Liver)SMMC-7721 (Liver)A549 (Lung)MCF-7 (Breast)
Analogue 17 >201.028.512.3>20>20
Analogue 22 >203.4410.215.6>20>20
Analogue 23 >204.5511.818.9>20>20
Analogue 7 >206.9914.5>20>20>20

These novel analogues demonstrated significant selectivity, particularly against the HL-60 leukemia cell line.[2]

Experimental Protocols

The evaluation of this compound's cytotoxic effects has relied on established in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a common method for determining cell density, based on the measurement of cellular protein content.

Experimental Workflow:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PC-3, HEp-2, HepG2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, its derivatives, or control compounds for 72 hours.

  • Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 values are then calculated from dose-response curves.

G cluster_workflow SRB Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with this compound/derivatives for 72h A->B C 3. Fix cells with Trichloroacetic Acid (TCA) B->C D 4. Stain cellular proteins with SRB dye C->D E 5. Wash to remove unbound dye D->E F 6. Solubilize bound dye E->F G 7. Measure absorbance to determine cell viability F->G H 8. Calculate IC50 values G->H

Caption: A stepwise workflow of the Sulforhodamine B (SRB) assay.

Mechanism of Action and Signaling Pathways

Research into the derivatives of compounds structurally similar to this compound, such as 1β-hydroxy alantolactone, has provided insights into potential mechanisms of action.

Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of these compounds are linked to the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[3] For instance, a representative derivative, 1i , was shown to cause fragmentation and condensation of chromatin, which are hallmarks of apoptosis, in PC-3 cells.[1]

Inhibition of NF-κB Signaling

A key finding is the inhibition of the canonical NF-κB signaling pathway.[3] This pathway is crucial for inflammation and cell survival. The derivative 1i was found to inhibit TNF-α-induced NF-κB signaling in PC-3 cells. Molecular modeling suggests that this is achieved through the formation of a covalent adduct with the Cys38 residue on the p65 subunit of NF-κB.[3]

G cluster_pathway Inhibition of NF-κB Signaling by Derivative 1i TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds & Activates p65 p65 (NF-κB) TNFR->p65 Leads to p65 activation & nuclear translocation Nucleus Nucleus p65->Nucleus Compound1i Derivative 1i Compound1i->p65 Covalently binds to Cys38, preventing nuclear translocation Transcription Pro-inflammatory & Survival Gene Transcription Nucleus->Transcription Blocked

Caption: The proposed mechanism of NF-κB inhibition by a key derivative.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound derivatives and their cytotoxic activity has been investigated, revealing key functional groups.[1][3]

  • Benefit of C5-C6 Double Bond: The presence of a double bond between carbons 5 and 6 was found to be beneficial for improving cytotoxic activity.[1][3]

  • Effect of C1-OH Oxidation: Oxidation of the hydroxyl group at the C1 position led to a slight increase in activity.[1][3]

  • Detriment of C1-OH Esterification: In contrast, esterification of the C1-OH group decreased the compound's potency.[1][3]

  • Importance of C13-Methylene: Reduction of the C13-methylene and the creation of spiro derivatives at this position resulted in an almost complete loss of cytotoxic activity, highlighting the importance of the α-methylene-γ-lactone moiety.[1][3]

G cluster_sar Structure-Activity Relationship of this compound Derivatives cluster_activity Impact on Cytotoxicity This compound This compound Core Structure Mod1 C5-C6 Double Bond This compound->Mod1 Mod2 C1-OH Oxidation This compound->Mod2 Mod3 C1-OH Esterification This compound->Mod3 Mod4 C13-Methylene Modifications (Reduction/Spiro) This compound->Mod4 Increase Increased Activity Mod1->Increase SlightIncrease Slightly Increased Activity Mod2->SlightIncrease Decrease Decreased Activity Mod3->Decrease Ablation Loss of Activity Mod4->Ablation

Caption: Key structural modifications and their effect on cytotoxic activity.

References

Benchmarking Ivangustin: A Comparative Analysis Against Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for more effective cancer therapies, a comprehensive comparative analysis of Ivangustin, a promising natural compound, against established novel anticancer agents Venetoclax (B612062) and Bortezomib (B1684674) has been compiled. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their mechanisms of action, efficacy, and the experimental basis for these findings, fostering an objective evaluation of this compound's potential in the oncology landscape.

This compound, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This guide delves into the molecular mechanisms potentially underlying its anticancer activity, drawing comparisons with Venetoclax, a potent apoptosis inducer, and Bortezomib, a proteasome inhibitor with effects on the NF-κB signaling pathway.

Overview of Anticancer Agents

Agent Class Primary Mechanism of Action Approval Status
This compound Sesquiterpene LactonePutative Apoptosis Inducer and NF-κB InhibitorPreclinical
Venetoclax BCL-2 InhibitorInduces intrinsic apoptosis by directly inhibiting the anti-apoptotic protein BCL-2.[1][2][3]Approved for various hematologic malignancies.[4]
Bortezomib Proteasome InhibitorPrimarily inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic proteins and inhibition of the NF-κB signaling pathway.[5][6]Approved for multiple myeloma and mantle cell lymphoma.[7]

In Vitro Cytotoxicity

This compound has shown promising cytotoxic activity across multiple cancer cell lines. The following table summarizes its 50% inhibitory concentration (IC50) values.

Cell Line Cancer Type This compound IC50 (µM)
HeLaCervical Cancer3.2
PC-3Prostate Cancer4.5
Hep-2Laryngeal Cancer3.3
HepG2Liver Cancer5.2
CHOOvarian Cancer6.4
HUVECNormal Endothelial Cells9.2
SGC-7901Gastric CancerNot specified
HCT116Colon CancerNot specified

Mechanism of Action: A Comparative Look

Induction of Apoptosis

A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Both this compound and Venetoclax are believed to exert their anticancer effects by promoting this process, albeit through potentially different pathways.

This compound: The precise apoptotic pathway induced by this compound is still under investigation. However, like other sesquiterpene lactones, it is hypothesized to induce apoptosis, a critical mechanism in its anticancer potency.

Venetoclax: This drug is a highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] By binding to BCL-2, Venetoclax releases pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[2][8][9]

cluster_venetoclax Venetoclax: Intrinsic Apoptosis Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Fig. 1: Venetoclax Mechanism of Action
Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Its inhibition is a key therapeutic strategy.

This compound: While direct evidence is still being gathered, many sesquiterpene lactones are known to inhibit the NF-κB pathway. The proposed mechanism involves the alkylation of key signaling proteins, preventing the nuclear translocation of NF-κB and subsequent transcription of target genes.

Bortezomib: As a proteasome inhibitor, Bortezomib prevents the degradation of IκBα, the natural inhibitor of NF-κB.[6] This leads to the sequestration of NF-κB in the cytoplasm, thereby blocking its pro-survival signaling. However, some studies suggest that in certain contexts, bortezomib can paradoxically lead to the activation of the canonical NF-κB pathway in multiple myeloma cells.[10][11][12]

cluster_bortezomib Bortezomib: NF-κB Pathway Inhibition Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits IkBa IκBα Proteasome->IkBa degrades NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates

Fig. 2: Bortezomib's Effect on the NF-κB Pathway

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Washing: Unbound dye is washed away.

  • Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm) to determine cell viability.

Apoptosis Analysis by Western Blot
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).[13][14]

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

cluster_workflow Western Blot for Apoptosis Markers start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Analysis of Protein Bands detect->end

Fig. 3: Western Blot Experimental Workflow
NF-κB Reporter Assay

  • Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Drug Treatment: After transfection, cells are treated with the test compound (e.g., this compound) with or without an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[16][17][18][19][20]

In Vivo Efficacy

While in vivo data for this compound is not yet publicly available, the following outlines the standard experimental workflow for assessing the antitumor efficacy of novel agents in xenograft models.

cluster_invivo In Vivo Xenograft Study Workflow start Tumor Cell Implantation (Subcutaneous or Orthotopic) growth Tumor Growth Monitoring start->growth random Randomization of Animals growth->random treatment Drug Administration (e.g., this compound, Vehicle Control) random->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Study Endpoint (e.g., Tumor Size, Time) measurement->endpoint analysis Tumor & Tissue Analysis (e.g., Histology, Biomarkers) endpoint->analysis end Data Analysis & Interpretation analysis->end

Fig. 4: General In Vivo Xenograft Workflow

Conclusion and Future Directions

This compound demonstrates compelling in vitro cytotoxic activity against a range of cancer cell lines. Its potential dual mechanism of inducing apoptosis and inhibiting the NF-κB pathway positions it as an intriguing candidate for further preclinical and clinical investigation. Direct comparisons with well-characterized agents like Venetoclax and Bortezomib highlight the need for more in-depth mechanistic studies and in vivo efficacy data for this compound. Future research should focus on elucidating the specific molecular targets of this compound within the apoptosis and NF-κB pathways and evaluating its therapeutic potential in relevant animal models. This will be crucial in determining its future role in the arsenal (B13267) of anticancer therapies.

References

Validating the Bioactivity of Ivangustin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Ivangustin, a naturally occurring sesquiterpene lactone, against other bioactive compounds. It is intended for researchers, scientists, and drug development professionals interested in the cytotoxic and anti-inflammatory potential of this compound class. The following sections detail this compound's effects on key biomarkers, compare its performance with relevant alternatives, and provide the experimental protocols necessary for replication and validation.

Overview of this compound

This compound is a sesquiterpene lactone (STL), a class of plant-derived secondary metabolites known for a wide range of biological activities.[1][2] Research has primarily focused on its potential as a cytotoxic and anti-inflammatory agent. STLs often exert their effects through the alkylation of nucleophilic sites on biological macromolecules, thereby modulating key signaling pathways. The focus of this guide is on biomarkers related to cytotoxicity and the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been evaluated against several human cancer cell lines. The most active derivative from a study, compound 1i (a derivative of the related 1β-hydroxy alantolactone), demonstrated potent activity comparable to established anticancer agents.[1] Below is a summary of the 50% inhibitory concentration (IC50) values.

Table 1: Comparative Cytotoxicity (IC50 in μM) of Compound 1i vs. Control Agents

Cell Line Compound 1i Etoposide (VP-16) Parthenolide
HeLa (Cervical Cancer) 2.7 3.1 2.9
PC-3 (Prostate Cancer) 2.5 4.5 3.2
HEp-2 (Laryngeal Cancer) 3.5 5.6 4.1
HepG2 (Liver Cancer) 5.1 6.2 4.5

Data sourced from Scientific Reports (2018).[1] Lower IC50 values indicate higher cytotoxic potency.

Effect on Key Biomarkers and Signaling Pathways

Induction of Apoptosis

A primary mechanism of cytotoxicity for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives of this compound's sister compound have been shown to induce apoptosis in PC-3 prostate cancer cells.[1]

  • Biomarker: Morphological changes in the cell nucleus, specifically chromatin condensation and fragmentation.

  • Method of Detection: Fluorescence microscopy following staining with Hoechst 33258 dye.

  • Results: PC-3 cells treated with compound 1i showed clear signs of chromatin condensation, a hallmark of apoptosis, comparable to the positive control, Etoposide (VP-16).[1]

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Many sesquiterpene lactones, including the well-studied Parthenolide, are known inhibitors of this pathway.[3]

  • Biomarker: Inhibition of TNF-α-induced activation of the canonical NF-κB pathway.[2]

  • Mechanism: The active derivative 1i is believed to form covalent adducts with cysteine residues on the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[1][2]

  • Significance: This inhibitory action links the compound's anti-inflammatory and cytotoxic effects, making the NF-κB pathway a critical area for biomarker analysis.

NF_kB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylates IκBα p65_p50 NF-κB (p65/p50) IkB->p65_p50 4. IκBα Degradation & NF-κB Release p65_p50->IkB Inactivated Complex p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc 5. Nuclear Translocation This compound This compound / Parthenolide This compound->p65_p50 Inhibition Gene Inflammatory & Survival Genes p65_p50_nuc->Gene 6. Gene Transcription

Caption: NF-κB signaling pathway and the inhibitory action of STLs.

Detailed Experimental Protocols

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of this compound, alternatives (Etoposide, Parthenolide), and a vehicle control (e.g., DMSO) to the wells. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 μL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

SRB_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Compounds & Incubate (48-72h) A->B C 3. Fix Cells (10% TCA, 1h) B->C D 4. Wash & Dry Plate C->D E 5. Stain with SRB (0.4% in Acetic Acid) D->E F 6. Wash with Acetic Acid & Dry Plate E->F G 7. Solubilize Dye (10mM Tris Base) F->G H 8. Read Absorbance (510 nm) G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol: Hoechst 33258 Staining for Apoptosis

This protocol is used to visualize nuclear morphology and identify apoptotic cells.

  • Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with the test compounds for the desired time (e.g., 24-48 hours).

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash twice with PBS. Add Hoechst 33258 staining solution (1 μg/mL in PBS) and incubate for 10 minutes in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Observe the slides under a fluorescence microscope using a UV filter set. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, larger nuclei.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining & Visualization A 1. Culture & Treat Cells on Coverslips B 2. Fix with 4% PFA A->B C 3. Permeabilize (0.1% Triton X-100) B->C D 4. Stain with Hoechst 33258 C->D E 5. Wash & Mount on Slide D->E F 6. Image with Fluorescence Microscope E->F

Caption: Experimental workflow for detecting apoptosis via Hoechst staining.

References

Comparative Potency of Ivangustin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic potency of various Ivangustin (B2914610) analogues, drawing upon available experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the potential of these natural product derivatives as anticancer agents. The information is presented to facilitate an objective comparison of their performance.

Data on Cytotoxic Potency

The cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies among the different analogues and across cell lines. A lower IC50 value indicates higher potency.

A 2018 study derivatized this compound (compound 2) and a related natural product, 1β-hydroxy alantolactone (B1664491) (compound 1), to explore their structure-activity relationships. The cytotoxic activities of these compounds were assessed against HeLa, PC-3, HEp-2, and HepG2 cancer cell lines. The parent compound, this compound (2), exhibited IC50 values ranging from 4.8 to 6.4 μM across these cell lines. Esterified derivatives of this compound (compounds 2a-c) generally showed weaker cytotoxic activity than the parent compound. In contrast, an oxidized derivative of 1β-hydroxy alantolactone (compound 1i) displayed the highest potency with IC50 values of 2.7, 2.5, 3.5, and 5.1 μM against HeLa, PC-3, HEp-2, and HepG2 cells, respectively, which was comparable to the positive control, etoposide (B1684455) (VP-16)[1].

In a separate study in 2015, eight novel enantiomer analogues of this compound were synthesized and evaluated for their cytotoxicity against a different panel of human cancer cell lines: HCT-116 (colon), HL-60 (leukemia), QGY-7701 (liver), SMMC-7721 (liver), A549 (lung), and MCF-7 (breast). These analogues demonstrated selectivity, particularly against the HL-60 and QGY-7701 cell lines[2][3]. Notably, analogue 17 showed potent cytotoxicity and high selectivity towards the HL-60 cell line, with an impressive IC50 value of 1.02 μM[2][3]. All synthesized analogues also significantly inhibited nitric oxide (NO) production in RAW 264.7 macrophages, with IC50 values in the range of 3.44-6.99 μM[2][3].

The following table summarizes the reported IC50 values for this compound and its analogues from these studies.

Compound/AnalogueCell LineIC50 (μM)Reference
This compound (2) HeLa>10[1]
PC-36.4[1]
HEp-24.8[1]
HepG25.9[1]
Analogue 17 HL-601.02[2][3]
1β-hydroxy alantolactone (1) HeLa6.4[1]
PC-33.2[1]
HEp-24.3[1]
HepG24.9[1]
Analogue 1i (derivative of 1) HeLa2.7[1]
PC-32.5[1]
HEp-23.5[1]
HepG25.1[1]

Experimental Protocols

The methodologies employed in the cited studies to determine the cytotoxic potency of this compound analogues are outlined below.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A variety of human cancer cell lines were used, including HeLa (cervical cancer), PC-3 (prostate cancer), HEp-2 (larynx cancer), HepG2 (liver cancer), HCT-116 (colon cancer), HL-60 (leukemia), QGY-7701 (liver cancer), SMMC-7721 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). Normal cell lines such as CHO (Chinese hamster ovary) and HUVEC (human umbilical vein endothelial cells) were also used to assess selectivity[1][2][3].

  • Culture Conditions: Cells were maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the test compounds (this compound analogues) for a specified period, typically 72 hours[1].

  • MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance was measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Line: RAW 264.7 macrophage cells were used[2][3].

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Treatment: The cells were co-treated with various concentrations of the this compound analogues.

  • Measurement of NO: The amount of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • Data Analysis: The IC50 value for the inhibition of NO production was determined.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Select Cancer and Normal Cell Lines seed Seed Cells in 96-well Plates start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Add Various Concentrations of this compound Analogues adhere->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan dissolve Dissolve Formazan Crystals (DMSO) formazan->dissolve read Measure Absorbance dissolve->read calculate Calculate IC50 Values read->calculate end End: Determine Cytotoxic Potency calculate->end

Experimental workflow for assessing cytotoxicity.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition tnfa TNF-α tnfr TNFR tnfa->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Ubiquitination & Degradation of IκBα ikb_nfkb->nfkb Release of NF-κB gene Target Gene Expression nfkb_nuc->gene Binds to DNA This compound This compound Analogue This compound->nfkb Inhibits (Potential Mechanism)

Canonical NF-κB signaling pathway and potential inhibition.

Mechanism of Action

This compound and its analogues, as sesquiterpene lactones, are believed to exert their cytotoxic effects through multiple mechanisms. The presence of an α-methylene-γ-lactone moiety is crucial for their biological activity[1][2]. This functional group can react with nucleophiles, such as the cysteine residues in proteins, through a Michael-type addition.

One of the key mechanisms identified is the induction of apoptosis (programmed cell death). For instance, the active derivative 1i was found to cause fragmentation and condensation of chromatin in PC-3 cells, which are characteristic features of apoptosis[1]. Furthermore, this compound was shown to inhibit the TNF-α-induced canonical NF-κB signaling pathway in these cells[1][4]. The NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is often implicated in cancer. By inhibiting this pathway, this compound analogues can suppress the expression of genes that promote cancer cell survival and growth.

Additionally, the significant inhibition of NO production by these analogues suggests an anti-inflammatory component to their activity, as excessive NO production is associated with inflammatory conditions and carcinogenesis[2][3].

References

Safety Operating Guide

Navigating the Disposal of "Ivangustin": A General Framework for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

A preliminary search for "Ivangustin" did not yield a recognized chemical substance with established disposal protocols. Therefore, this guide provides a comprehensive framework for the proper disposal of a hypothetical or novel research chemical, referred to here as "this compound," within a laboratory setting. These procedures are based on established best practices for chemical safety and waste management and are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). For any new or unfamiliar substance, the SDS is the primary source of information regarding its physical, chemical, and toxicological properties, as well as specific handling, storage, and disposal instructions. In the absence of an SDS for "this compound," a risk assessment should be conducted based on its known or suspected properties to determine the appropriate waste stream.

General Chemical Disposal Procedures

All chemical waste must be managed in accordance with federal, state, and local regulations.[1] Improper disposal can pose a significant threat to human health and the environment.[2] The following steps outline a general procedure for the safe disposal of laboratory chemical waste.

  • Identification and Characterization : Determine the chemical properties of the waste. Is it a listed hazardous waste or does it exhibit hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic)?[1] The SDS is the primary resource for this information.

  • Containerization : Use a suitable, compatible container with a secure lid for waste collection.[2] The container must be in good condition, free of leaks or cracks, and clearly labeled.[2]

  • Labeling : Affix a "Hazardous Waste" label to the container.[2] The label must include the complete chemical name(s) of the contents; chemical formulas or abbreviations are not acceptable.[2]

  • Segregation : Store incompatible wastes separately to prevent dangerous reactions.[2] For example, keep flammable liquids away from oxidizers and acids away from bases.

  • Storage : Keep waste containers closed except when adding waste.[2] Store waste in a designated, well-ventilated area, and use secondary containment to catch any potential leaks.[2]

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][2] Do not dispose of hazardous chemicals down the drain.[2]

Summary of Chemical Waste Categories and Disposal Routes

The appropriate disposal route for a chemical depends on its properties. The following table summarizes common categories of laboratory waste and their typical disposal methods.

Waste CategoryExamplesTypical Disposal Route
Non-Hazardous Solid Waste Gloves, bench paper, pipette tips (uncontaminated)Regular trash
Chemically Contaminated Items (CCIs) Gloves, bench paper, etc., with non-hazardous chemical residueIf non-ignitable, non-reactive, non-carcinogenic, non-mutagenic, and not highly toxic, may be suitable for regular trash. Otherwise, package and label as "Chemically Contaminated Items" for EHS pickup.[3]
Hazardous Solid Waste Contaminated labware, dried toxic chemicalsCollect in a labeled, sealed container for EHS pickup.
Aqueous Solutions of Toxic Chemicals Solutions containing heavy metals or other RCRA-regulated toxic chemicalsMust be disposed of through the hazardous waste management program. Do not dispose of down the drain.[3]
Acids and Bases (Concentrated) Concentrated HCl, NaOHNeutralize to a pH between 5.5 and 9.5 if trained and equipped to do so safely. The neutralized solution may then be suitable for drain disposal with a large water flush. Otherwise, dispose of through EHS.[3]
Flammable Solvents Acetone, ethanol, methanol, xyleneCollect in a designated, sealed container for hazardous waste pickup.
Empty Chemical Containers Glass or plastic bottlesTriple-rinse with a suitable solvent, allow to air-dry in a ventilated area (like a fume hood), and then deface the label before disposal in the regular trash. The rinsate from toxic or poisonous chemicals must be collected as hazardous waste.[1][2]

Key Safety Data Sheet (SDS) Sections for Disposal

When handling any chemical, it is crucial to consult its SDS. The following sections are particularly relevant for safe disposal.

SDS SectionInformation Provided
Section 2: Hazard(s) Identification Provides an overview of the chemical's hazards.
Section 7: Handling and Storage Includes information on safe handling practices and storage requirements, including incompatibilities.
Section 8: Exposure Controls/Personal Protection Details the necessary personal protective equipment (PPE) for safe handling.
Section 10: Stability and Reactivity Describes chemical stability and potential hazardous reactions.
Section 13: Disposal Considerations Provides guidance on proper disposal methods and any specific regulatory requirements.

Experimental Workflow Leading to Waste Disposal

The following diagram illustrates a typical experimental workflow in a research setting, culminating in the critical step of waste segregation and disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_cleanup Cleanup & Disposal Phase cluster_waste Waste Streams reagents Prepare Reagents (this compound) reaction Perform Reaction/ Assay reagents->reaction analysis Data Analysis reaction->analysis cleanup Post-Experiment Cleanup analysis->cleanup consult_sds Consult SDS for 'this compound' & Reagents cleanup->consult_sds segregate Segregate Waste Streams consult_sds->segregate liquid_waste Liquid Hazardous Waste (e.g., 'this compound' solution) segregate->liquid_waste solid_waste Solid Hazardous Waste (e.g., contaminated tips) segregate->solid_waste non_haz_waste Non-Hazardous Waste (e.g., clean gloves) segregate->non_haz_waste

Caption: Experimental workflow from reagent preparation to waste segregation.

This structured approach ensures that the disposal of any research chemical, including novel substances like "this compound," is handled in a manner that prioritizes safety and regulatory compliance. Always consult with your institution's EHS department for specific guidance.

References

Standard Operating Procedure: Handling and Disposal of Ivangustin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are provided for a hypothetical substance, "Ivangustin," for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) and your institution's safety protocols for any real chemical substance.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent. Strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The required PPE varies depending on the concentration and quantity of the substance being handled.

Table 1: Minimum PPE Requirements for this compound Handling

Hazard LevelTask DescriptionPrimary Engineering ControlGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Low Handling sealed containers; preparing solutions <1 mg/mL.Certified Chemical Fume HoodDouble Nitrile/NeopreneSafety Glasses with Side ShieldsN95 Respirator (if outside hood)Lab Coat
Moderate Preparing solutions >1 mg/mL; weighing powder.Certified Chemical Fume HoodDouble Nitrile/NeopreneChemical Splash GogglesPAPR with HEPA filterChemical-resistant Apron over Lab Coat
High Large-scale synthesis; cleaning up spills.Closed System/Glove BoxDouble Nitrile/NeopreneFace Shield over GogglesSupplied Air Respirator (SAR)Disposable Chemical-resistant Suit

This compound Handling Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal. Each step must be followed to minimize risk.

Ivangustin_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase A Receive & Log this compound B Verify SDS & Container Integrity A->B C Don Appropriate PPE (Table 1) B->C D Work within Certified Fume Hood C->D E Weigh Powder / Prepare Solutions D->E F Conduct Experiment E->F G Decontaminate Surfaces F->G H Segregate Waste Streams (Table 2) G->H I Label Waste Containers H->I J Transfer to Hazardous Waste Storage I->J

Caption: Workflow for safe handling of this compound.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Proper segregation is critical for safe disposal.

Table 2: this compound Waste Segregation and Disposal

Waste TypeDescriptionContainer TypeDisposal Procedure
Solid Waste Contaminated gloves, weigh boats, pipette tips, bench paper.Lined, rigid, puncture-proof container with lid.Label as "this compound Cytotoxic Waste." Arrange for chemical waste pickup.
Liquid Waste Unused solutions, contaminated solvents, first-rinse of glassware.Leak-proof, shatter-resistant container (e.g., coated glass).Label with full chemical name and "Hazardous Waste." Do not mix with other waste streams.
Sharps Waste Contaminated needles, scalpels, or glass Pasteur pipettes.Approved sharps container.Label as "this compound Sharps Waste." Do not recap needles.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Table 3: Emergency Response Protocol for this compound

IncidentImmediate Action
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Minor Spill (<50 mL in a fume hood) 1. Alert others in the area. 2. Absorb spill with an inert material (e.g., vermiculite). 3. Decontaminate the area using the protocol in Section 5. 4. Collect all materials in a hazardous waste container.
Major Spill (>50 mL or outside a fume hood) 1. Evacuate the immediate area. 2. Alert your institution's emergency response team. 3. Prevent others from entering the area.

Experimental Protocol: Spill Decontamination

This protocol details the methodology for decontaminating surfaces after a minor this compound spill.

Objective: To neutralize and remove residual this compound from a non-porous surface.

Materials:

  • Decontamination Solution: 10% Sodium Hypochlorite solution.

  • Neutralizing Solution: 5% Sodium Thiosulfate solution.

  • Inert absorbent material (e.g., vermiculite, chemical absorbent pads).

  • Appropriate PPE (High Hazard Level, Table 1).

  • Hazardous waste container.

Procedure:

  • Containment: Gently cover the spill with absorbent material to prevent spreading.

  • Decontamination: Carefully apply the 10% Sodium Hypochlorite solution to the absorbent material and surrounding area. Allow a contact time of 30 minutes.

  • Neutralization: Apply the 5% Sodium Thiosulfate solution to neutralize the bleach.

  • Collection: Collect all contaminated materials (absorbent, gloves, etc.) using forceps and place them into the designated solid hazardous waste container.

  • Final Cleaning: Wipe the area with soap and water, followed by 70% ethanol.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

The logical relationship for the decontamination process is outlined below.

Decontamination_Logic cluster_spill Spill Response Logic Spill Spill Occurs Contain Contain with Absorbent Spill->Contain IsSpillMajor >50mL or outside hood? Spill->IsSpillMajor Decontaminate Apply 10% Bleach (30 min) Contain->Decontaminate Neutralize Apply 5% Sodium Thiosulfate Decontaminate->Neutralize Collect Collect Waste Neutralize->Collect Clean Final Soap & Water / Ethanol Clean Collect->Clean IsSpillMajor->Contain No Evacuate Evacuate & Call Emergency Response IsSpillMajor->Evacuate Yes

Caption: Decision logic for this compound spill response.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.